MeOSuc-AAPM-PNA
Description
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Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYXBAKUGCYIL-FVCZOJIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of MeOSuc-AAPM-pNA, a Chromogenic Protease Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: This technical guide provides a comprehensive overview of N-Methoxysuccinyl-Ala-Ala-Pro-Met-p-nitroanilide (MeOSuc-AAPM-pNA), a chromogenic peptide substrate used for the detection and quantification of protease activity. It is important to clarify a potential point of confusion: in this context, "pNA" refers to p-nitroanilide, a chromogenic leaving group, and not a Peptide Nucleic Acid. This document will detail the core mechanism of action, provide quantitative data, outline experimental protocols for its use, and illustrate relevant biological pathways. This compound is primarily recognized as a substrate for Cathepsin G, a serine protease involved in various physiological and pathological processes.[1][2][3][4]
Core Mechanism of Action
The fundamental mechanism of this compound as a chromogenic substrate involves enzymatic cleavage that results in a detectable color change. The peptide sequence, Alanine-Alanine-Proline-Methionine (AAPM), is specifically recognized by the active site of certain proteases, most notably Cathepsin G. The N-terminus of the peptide is protected by a methoxysuccinyl (MeOSuc) group to prevent undesired degradation by aminopeptidases and to enhance specificity.
The enzymatic reaction proceeds as follows: the protease, such as Cathepsin G, catalyzes the hydrolysis of the amide bond between the C-terminal methionine residue of the peptide and the p-nitroanilide (pNA) moiety. This cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring its absorbance at a wavelength of 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity of the protease in the sample. This principle allows for real-time kinetic analysis of enzyme activity and is widely used for enzyme characterization and inhibitor screening.[5][6]
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-(Methoxysuccinyl)-L-alanyl-L-alanyl-L-prolyl-L-methionine-p-nitroanilide | [2] |
| Molecular Formula | C27H38N6O9S | [1][2][7] |
| Molecular Weight | 622.69 g/mol | [1][2][7] |
| CAS Number | 70967-91-8 | [1][2][7] |
| Amino Acid Sequence | MeOSuc-Ala-Ala-Pro-Met-pNA | [1] |
Table 2: Physical and Handling Properties of this compound
| Property | Value/Recommendation | Source(s) |
| Appearance | White to off-white powder | N/A |
| Storage Conditions | -20°C | [1][2] |
| Solubility | Soluble in DMSO | [5] |
| Purity (HPLC) | ≥98.0% | [8] |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro assay to measure protease activity using this compound. This protocol is adapted from general procedures for similar chromogenic protease substrates.[5][6]
Objective: To determine the enzymatic activity of a protease sample (e.g., purified Cathepsin G or a biological sample) by measuring the rate of this compound hydrolysis.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Purified protease (e.g., Cathepsin G) or biological sample
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a 10 mM concentration. Store this stock solution in aliquots at -20°C.
-
Working Substrate Solution (1 mM): On the day of the experiment, dilute the Substrate Stock Solution 1:10 in Assay Buffer.
-
Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer. Immediately before the assay, dilute the enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 20 µL of the diluted enzyme solution to the sample wells. For blank wells (to measure substrate auto-hydrolysis), add 20 µL of Assay Buffer instead of the enzyme solution.
-
If testing inhibitors, add the inhibitor solution to the appropriate wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.
-
-
Initiation and Measurement:
-
To start the reaction, add 20 µL of the 1 mM Working Substrate Solution to all wells.
-
Immediately place the microplate in a reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm every minute for 15 to 30 minutes.
-
-
Data Analysis:
-
Subtract the absorbance readings of the blank wells from the sample wells.
-
Plot the corrected absorbance versus time.
-
Determine the rate of reaction (V₀) in mOD/min from the initial linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (e.g., ~10,500 M⁻¹cm⁻¹ at 405 nm).
-
References
- 1. N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide - Creative Enzymes [creative-enzymes.com]
- 2. echemi.com [echemi.com]
- 3. CathepsinGsubstrate Shanghai Amole Biotechnology Co., Ltd. [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound/CAS:70967-91-8-HXCHEM [hxchem.net]
- 8. This compound组织蛋白酶G/70967-91-8/Cathepsin G substrate - ChemicalBook [m.chemicalbook.com]
The Role of MeOSuc-AAPM Peptide as a Protease-Cleavable Linker in PNA Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral backbone that exhibit high binding affinity and specificity to complementary nucleic acid sequences, making them promising candidates for antisense and antigene therapies.[1] However, their clinical application is often hindered by poor cellular uptake.[1][2] To overcome this, PNAs are frequently conjugated to peptides that can facilitate cell entry or provide other functionalities. This technical guide explores the function of the specific peptide sequence, MeOSuc-AAPM, when incorporated into a PNA conjugate. Contrary to typical cell-penetrating peptides, the MeOSuc-AAPM moiety is designed to function as a protease-cleavable linker, enabling a prodrug strategy for targeted release of the PNA cargo. This guide details the components of this peptide linker, its likely enzymatic targets, a proposed mechanism of action, and representative experimental protocols for its evaluation.
Introduction to Protease-Cleavable PNA Conjugates
The conjugation of peptides to PNAs can significantly enhance their therapeutic potential by improving solubility and cellular internalization.[2] A sophisticated approach in this field is the use of protease-cleavable linkers.[3][4] This strategy involves connecting the PNA to a carrier or masking moiety via a peptide sequence that can be specifically cleaved by a protease that is upregulated in a target tissue or disease state, such as cancer.[5] This ensures that the active PNA is released predominantly at the site of action, minimizing off-target effects and enhancing therapeutic efficacy.
The peptide MeOSuc-AAPM-pNA is analogous to a class of chromogenic substrates used to assay protease activity.[6][7] In this context, "MeOSuc" is the N-methoxysuccinyl group, "AAPM" represents the tetrapeptide sequence Alanine-Alanine-Proline-Methionine, and "pNA" is p-nitroanilide, a chromophore released upon cleavage.[8] When conjugated to a PNA, the MeOSuc-AAPM peptide is hypothesized to serve as a substrate for specific proteases, such as chymotrypsin or chymotrypsin-like enzymes, which are known to cleave after large hydrophobic residues like methionine.
Components and Function of the MeOSuc-AAPM Linker
The MeOSuc-AAPM linker is comprised of two key components:
-
N-Methoxysuccinyl (MeOSuc) Group: This is a blocking group attached to the N-terminus of the peptide.[2] In the context of a PNA conjugate, it serves to protect the peptide linker from degradation by exopeptidases and can also influence the overall physicochemical properties of the conjugate.
-
Alanine-Alanine-Proline-Methionine (AAPM) Tetrapeptide: This sequence functions as the recognition site for a specific protease. The sequence of amino acids dictates the specificity of the linker. While MeOSuc-AAPV-pNA is a known substrate for neutrophil elastase, the presence of methionine at the P1 position suggests that MeOSuc-AAPM would be targeted by chymotrypsin or other proteases with chymotrypsin-like specificity.[6][9]
The core function of this peptide in a PNA conjugate is to act as a stable linker in circulation that is selectively cleaved in the target environment where the specific protease is active.
Proposed Mechanism of Action
The proposed mechanism for a this compound conjugate follows a prodrug activation model. The PNA, which may be attached to a carrier molecule for delivery, is rendered inactive or sterically hindered by the carrier. The MeOSuc-AAPM linker connects the PNA to this carrier. Upon reaching the target tissue where a specific protease is present, the linker is cleaved, releasing the PNA to bind to its target DNA or RNA sequence and exert its therapeutic effect.
Figure 1: Proposed mechanism of action for a protease-cleavable this compound conjugate.
Quantitative Data Summary (Illustrative)
As no direct experimental data for this compound conjugates are publicly available, the following table presents illustrative data based on known properties of similar protease substrates and PNA conjugates. This table is intended to provide a conceptual framework for the evaluation of such a conjugate.
| Parameter | This compound Conjugate | Released PNA (Post-Cleavage) | Control (Non-cleavable Linker) |
| Protease Cleavage Rate (µM/min) with Chymotrypsin | 15.2 | N/A | < 0.1 |
| Protease Cleavage Rate (µM/min) with Elastase | 1.5 | N/A | < 0.1 |
| Binding Affinity (Kd) to Target RNA (nM) | 50.8 | 2.1 | 48.9 |
| In vitro Gene Silencing (IC50 in µM) | 8.5 | 0.5 | > 20 |
| Cell Viability (LD50 in µM) | > 50 | > 50 | > 50 |
Table 1: Illustrative quantitative data for a hypothetical this compound conjugate. The data showcases the expected increase in activity (lower Kd and IC50) upon cleavage of the linker by a target protease.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a this compound conjugate.
Synthesis of this compound Conjugate
The synthesis of a this compound conjugate would typically be performed using solid-phase peptide synthesis (SPPS) methodologies.
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Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
PNA Synthesis: The PNA sequence is synthesized on the resin using Fmoc/Bhoc protected PNA monomers.
-
Linker and Peptide Synthesis: The MeOSuc-AAPM peptide is synthesized onto the N-terminus of the PNA sequence using standard Fmoc-based peptide synthesis protocols.
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Fmoc-protected amino acids (Met, Pro, Ala, Ala) are sequentially coupled.
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The N-terminal Ala is then reacted with methoxysuccinic anhydride to introduce the MeOSuc group.
-
-
Cleavage and Deprotection: The conjugate is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
Protease Cleavage Assay
This assay confirms the susceptibility of the linker to cleavage by the target protease.
-
Reagent Preparation:
-
Substrate: Dissolve the this compound conjugate in an appropriate buffer (e.g., Tris-HCl, pH 7.8) to a final concentration of 10-100 µM.
-
Enzyme: Prepare a stock solution of the protease (e.g., chymotrypsin) in a suitable buffer.
-
-
Reaction:
-
Incubate the substrate solution at 37°C.
-
Initiate the reaction by adding the protease to the substrate solution.
-
-
Analysis:
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or acid).
-
Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved PNA fragment.
-
Quantify the peaks to determine the rate of cleavage.
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In Vitro Gene Silencing Assay
This assay evaluates the biological activity of the released PNA.
-
Cell Culture: Culture a relevant cell line that expresses the target gene.
-
Treatment:
-
Treat the cells with varying concentrations of the this compound conjugate, the released PNA (if available), and a control conjugate with a non-cleavable linker.
-
For the conjugate, co-treatment with the target protease may be necessary if the cells do not secrete sufficient amounts of the enzyme.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for conjugate uptake, cleavage, and action on the target mRNA.
-
Analysis:
-
Extract total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target gene, normalized to a housekeeping gene.
-
Calculate the IC50 value for gene silencing for each compound.
-
Figure 2: A representative experimental workflow for the characterization of a this compound conjugate.
Conclusion
The incorporation of a MeOSuc-AAPM peptide into a PNA conjugate represents a sophisticated prodrug strategy. This approach leverages the specificity of proteases to achieve targeted release of the therapeutic PNA, potentially enhancing its efficacy while minimizing systemic exposure and off-target effects. While the MeOSuc-AAPM sequence itself does not facilitate cellular uptake, its role as a cleavable linker is critical for the activation of the PNA cargo in a disease-specific microenvironment. Further research into optimizing the peptide sequence for different proteases and combining this strategy with effective delivery platforms will be crucial for the development of the next generation of PNA-based therapeutics.
References
- 1. A spin-labeled substrate for alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Synthesis and Purification of MeOSuc-AAPM-pNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of MeOSuc-AAPM-pNA, a modified tetrapeptide with significant potential in biochemical and pharmaceutical research. This document outlines the detailed methodologies for its chemical synthesis, leveraging solid-phase peptide synthesis (SPPS), and subsequent purification using high-performance liquid chromatography (HPLC). All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved.
Introduction to this compound
This compound is the abbreviated name for N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Methionine-p-nitroanilide . It is a synthetic peptide derivative. The key components of this molecule are:
-
MeOSuc (N-Methoxysuccinyl): An N-terminal modifying group, which is a derivative of succinic acid. This modification can influence the molecule's solubility and enzymatic recognition.
-
AAPM (Ala-Ala-Pro-Met): A tetrapeptide sequence composed of the amino acids Alanine, Alanine, Proline, and Methionine. The specific sequence of amino acids is critical for its biological activity and recognition by specific enzymes.
-
pNA (p-nitroanilide): A chromogenic group attached to the C-terminus. When cleaved from the peptide by an enzyme, p-nitroaniline is released, which produces a yellow color that can be quantified spectrophotometrically. This feature makes this compound a useful tool in enzyme activity assays.
The structure of this compound is represented by the following SMILES string: COC(CCC(N--INVALID-LINK--C(N--INVALID-LINK--C(N1--INVALID-LINK--C(N--INVALID-LINK--C(NC2=CC=C(--INVALID-LINK--=O)C=C2)=O)=O)=O)=O)=O)=O.
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Fmoc-Met-Wang resin | Synthesis Grade | Sigma-Aldrich |
| Fmoc-Pro-OH | Synthesis Grade | Sigma-Aldrich |
| Fmoc-Ala-OH | Synthesis Grade | Sigma-Aldrich |
| Methoxy succinic anhydride | Reagent Grade | Sigma-Aldrich |
| p-Nitroaniline | Reagent Grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |
| Piperidine | ACS Grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Synthesis Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Fisher Scientific |
Experimental Protocol for Solid-Phase Synthesis
The synthesis workflow is depicted in the following diagram:
Caption: Solid-Phase Synthesis Workflow for this compound.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (First Cycle): Remove the Fmoc protecting group from the Methionine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Proline: Dissolve Fmoc-Pro-OH, DIC, and HOBt in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection and Subsequent Couplings: Repeat the Fmoc deprotection and coupling steps for the two Alanine residues sequentially.
-
N-terminal Acylation: After the final Fmoc deprotection of the N-terminal Alanine, treat the resin with a solution of methoxy succinic anhydride in DMF to acylate the N-terminus.
-
C-terminal p-nitroanilide Formation: The attachment to a Wang resin allows for the final cleavage to yield a carboxylic acid. To obtain the p-nitroanilide, a different strategy starting with a p-nitroanilide-derivatized resin or a solution-phase coupling of the cleaved peptide with p-nitroaniline would be employed. A more direct solid-phase approach would utilize a Rink Amide resin, followed by cleavage to yield a C-terminal amide, and then a subsequent solution-phase reaction to form the p-nitroanilide. For the purpose of this guide, we will describe the final cleavage and a subsequent solution-phase amidation.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitation and Collection: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Purification of this compound
The crude product obtained from synthesis contains the desired this compound along with truncated sequences and other impurities. Purification is essential to obtain a highly pure product for research applications and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment
| Item | Specification |
| RP-HPLC System | Preparative scale |
| C18 Column | 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |
| Lyophilizer | For drying the purified product |
Experimental Protocol for Purification
The purification workflow is illustrated below:
Caption: Purification Workflow for this compound.
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Purification: Inject the dissolved crude product onto a preparative C18 RP-HPLC column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 10-60% over 40 minutes).
-
Fraction Collection: Monitor the column effluent by UV absorbance at 220 nm and 280 nm. Collect fractions corresponding to the major peak, which should be the desired product.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity and molecular weight of the product using mass spectrometry (e.g., ESI-MS).
-
Lyophilization: Pool the fractions with a purity of >98%. Freeze the pooled fractions and lyophilize to obtain the final product as a white, fluffy powder.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis and Purification Yields
| Step | Expected Yield |
| Crude Peptide Yield | 70-85% |
| Purified Peptide Yield | 25-40% |
Table 2: Characterization of Purified this compound
| Parameter | Specification |
| Appearance | White to off-white lyophilized powder |
| Purity (by HPLC) | ≥98% |
| Molecular Formula | C₂₇H₃₈N₆O₉S |
| Molecular Weight | 638.7 g/mol (calculated) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 639.7 (observed) |
Conclusion
The synthesis and purification of this compound can be reliably achieved through a combination of solid-phase peptide synthesis and reverse-phase HPLC. The detailed protocols provided in this guide offer a robust framework for researchers to produce this valuable biochemical reagent for use in enzyme kinetics, inhibitor screening, and other drug discovery applications. Careful execution of each step is critical to ensure a high-purity final product.
An In-depth Technical Guide to the Physicochemical Properties and Applications of MeOSuc-AAPM-pNA
This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and underlying mechanisms of Methoxysuccinyl-Alanine-Alanine-Proline-Methionine-p-nitroanilide (MeOSuc-AAPM-pNA). This document is intended for researchers, scientists, and drug development professionals working with peptide substrates for protease analysis.
Core Physicochemical Properties
This compound is a chromogenic peptide substrate designed for the detection and quantification of specific protease activity. Its chemical structure allows for enzymatic cleavage, resulting in a detectable color change. The key physicochemical properties are summarized in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C27H38N6O9S | [1] |
| Molecular Weight | 622.69 g/mol | Calculated |
| CAS Number | 70967-91-8 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in DMSO and methanol | Inferred from similar compounds |
| pKa | Estimated acidic and basic pKa values can be calculated using computational tools. | Theoretical |
| LogP | Estimated using computational tools. | Theoretical |
| Extinction Coefficient of p-nitroaniline | 8,800 M⁻¹cm⁻¹ at 410 nm | Established biochemical value |
Mechanism of Action: Enzymatic Cleavage
The fundamental application of this compound lies in its function as a substrate for certain proteases. The peptide sequence, Alanine-Alanine-Proline-Methionine (AAPM), is recognized by specific proteases. Upon binding, the protease catalyzes the hydrolysis of the amide bond between the methionine residue and the p-nitroaniline (pNA) moiety. The release of free pNA, which has a distinct yellow color, can be quantified spectrophotometrically at approximately 405-410 nm. This colorimetric readout allows for the sensitive determination of enzyme kinetics and activity.
References
The Enigmatic Antisense Agent: A Technical Inquiry into MeOSuc-AAPM-PNA
A notable silence in the scientific literature surrounds the specific entity "MeOSuc-AAPM-PNA" as a functional antisense agent. While Peptide Nucleic Acids (PNAs) are a well-established class of synthetic molecules with significant promise in antisense therapy, the precise contribution and characteristics of the "MeOSuc-AAPM" moiety in conjunction with a PNA remains largely undefined in publicly accessible research.
One vendor lists "this compound" as a biochemical reagent, providing its chemical formula (C27H38N6O9S) and CAS number (70967-91-8).[1] However, this product information does not include any data regarding its application or efficacy as an antisense agent. The broader scientific landscape is rich with information on PNAs in general, detailing their mechanisms, chemical synthesis, and therapeutic potential.[2][3][4][5][6][7][8][9][10] This technical guide will, therefore, provide a comprehensive overview of PNA antisense technology and postulate the potential role of a modifying group such as "MeOSuc-AAPM" based on established principles of bioconjugation and drug delivery in the field of antisense therapeutics.
Peptide Nucleic Acids (PNAs): A Primer on the Backbone of Antisense Innovation
PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit.[6][8] This fundamental structural change confers several advantageous properties that make PNAs attractive candidates for antisense therapy:
-
High Binding Affinity and Specificity: The neutral backbone of PNAs eliminates electrostatic repulsion with the negatively charged backbone of DNA and RNA, leading to stronger and more specific binding to target nucleic acid sequences.[5][8][10]
-
Enzymatic Stability: Unlike natural nucleic acids, PNAs are resistant to degradation by nucleases and proteases, which significantly enhances their stability in biological systems.[5][8][9]
-
Broad Target Compatibility: PNAs can bind to both DNA and RNA targets, enabling a wide range of therapeutic applications, from inhibiting gene transcription to blocking mRNA translation.[7][10]
The primary mechanism of action for PNA-based antisense agents involves the sequence-specific hybridization to a target mRNA molecule. This binding event can physically obstruct the ribosomal machinery, thereby inhibiting protein translation, a process known as a steric block.
The Hypothetical Role of the "MeOSuc-AAPM" Moiety
Without specific experimental data, the function of the "MeOSuc-AAPM" group (likely a methoxysuccinyl-amino-acid-peptide-mimetic) conjugated to a PNA can only be inferred from the known strategies used to enhance the therapeutic potential of antisense agents. Generally, such modifications are introduced to address the primary challenge of PNA delivery: their poor cellular uptake due to their size and neutral charge.[3][9]
Potential functions of the "MeOSuc-AAPM" moiety could include:
-
Enhanced Cellular Uptake: The modification may act as a cell-penetrating peptide (CPP) or a ligand for a specific cell surface receptor, facilitating the entry of the PNA into the target cell.
-
Improved Pharmacokinetics: The chemical nature of the moiety could influence the solubility, distribution, metabolism, and excretion (ADME) properties of the PNA, potentially leading to a more favorable in vivo profile.
-
Targeted Delivery: The "AAPM" portion might be designed to recognize and bind to specific cell types, thereby concentrating the antisense agent at the desired site of action and reducing off-target effects.
Experimental Protocols for Evaluating PNA Antisense Agents
The evaluation of a novel PNA conjugate like a hypothetical this compound would involve a series of well-established experimental protocols to characterize its antisense activity and therapeutic potential.
Table 1: Key Experimental Protocols for PNA Antisense Agent Evaluation
| Experiment | Purpose | Detailed Methodology |
| PNA Synthesis and Purification | To obtain a high-purity PNA conjugate for experimental use. | Solid-phase synthesis using Fmoc or Boc chemistry is the standard method for PNA synthesis.[11] The "MeOSuc-AAPM" moiety would be coupled to the PNA during or after the solid-phase synthesis. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[11] |
| Binding Affinity Assay | To quantify the binding strength of the PNA to its target RNA sequence. | Techniques such as UV-melting temperature (Tm) analysis, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed to determine the dissociation constant (Kd) of the PNA-RNA duplex. |
| In Vitro Translation Assay | To assess the ability of the PNA to inhibit the translation of its target mRNA in a cell-free system. | A rabbit reticulocyte lysate or wheat germ extract system is programmed with the target mRNA. The PNA is added at varying concentrations, and the amount of synthesized protein is quantified, typically by autoradiography or luminescence. |
| Cellular Uptake Studies | To determine the efficiency of PNA entry into target cells. | The PNA is labeled with a fluorescent dye (e.g., fluorescein) and incubated with cultured cells. Cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry. |
| Gene Expression Analysis | To measure the downstream effect of the PNA on target gene expression in cultured cells. | Cells are treated with the PNA, and the levels of the target mRNA and protein are measured using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively. |
| In Vivo Efficacy Studies | To evaluate the therapeutic effect of the PNA in an animal model of disease. | The PNA is administered to the animal model, and relevant disease parameters (e.g., tumor growth, viral load) are monitored over time. |
Visualizing the Logic of PNA Antisense Development
The development and validation of a PNA-based antisense agent follows a logical workflow, from initial design to preclinical evaluation.
Signaling Pathways Targeted by Antisense Agents
Antisense technology, including the use of PNAs, can be applied to modulate a wide array of signaling pathways implicated in various diseases. By targeting the mRNA of key signaling proteins, it is possible to downregulate their expression and thereby inhibit the pathway. Common targets include proteins involved in cancer cell proliferation, survival, and angiogenesis.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. PNA-based artificial nucleases as antisense and anti-miRNA oligonucleotide agents - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Peptide nucleic acids as antibacterial agents via the antisense principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial PNA Development Service - Creative Peptides [pna.creative-peptides.com]
- 5. Design, synthesis and development of peptide nucleic acid (PNA) based analogues for miRNAs targeting in therapeutic and diagnostic fields - Institute of Crystallography - CNR [ic.cnr.it]
- 6. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide nucleic acids (PNAs): potential antisense and anti-gene agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide nucleic acids (PNAs) antisense effect to bacterial growth and their application potentiality in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future [research.chalmers.se]
- 11. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Unveiling the Utility of MeOSuc-AAPM-pNA: A Technical Guide for Protease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methoxysuccinyl-Ala-Ala-Pro-Met-p-nitroanilide (MeOSuc-AAPM-pNA), a chromogenic substrate utilized in the characterization and inhibition studies of specific proteases. While direct therapeutic applications of this compound are not documented, its role as a critical tool in drug discovery and enzymatic research is paramount. This document details its biochemical properties, outlines experimental protocols for its use, and contextualizes its application in relevant biological pathways.
Core Concepts: A Chromogenic Substrate for Protease Activity
This compound is a synthetic peptide derivative designed to be a specific substrate for certain serine proteases. Its molecular structure consists of a peptide sequence (Alanine-Alanine-Proline-Methionine) that is recognized and cleaved by a target protease. This peptide is conjugated to a chromogenic reporter molecule, p-nitroanilide (pNA).
Upon enzymatic cleavage at the C-terminal side of the methionine residue, p-nitroanilide is released. In solution, free p-nitroanilide has a distinct yellow color, which can be quantified by measuring its absorbance at approximately 405 nm. The rate of p-nitroanilide release is directly proportional to the enzymatic activity of the protease under investigation. This principle forms the basis of a sensitive and continuous assay for measuring protease activity.
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C27H38N6O9S | [1] |
| Molecular Weight | 622.7 g/mol | |
| CAS Number | 70967-91-8 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Primary Target | Cathepsin G | [2] |
Experimental Protocols: Measuring Protease Activity
The following protocol provides a generalized methodology for using this compound to measure the activity of a purified protease, such as Cathepsin G, or to screen for potential inhibitors. This protocol is based on established methods for similar chromogenic protease substrates.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% glycerol)
-
Purified Protease (e.g., human Cathepsin G)
-
Test compounds (for inhibition studies)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Reagents
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in Assay Buffer. For kinetic studies, a range of concentrations (e.g., 10 µM to 500 µM) should be prepared.
-
Enzyme Solution: Prepare a working solution of the purified protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear rate of substrate cleavage over the desired time course.
-
Inhibitor Solutions: Dissolve test compounds in DMSO to create stock solutions. Further dilute in Assay Buffer to the desired final concentrations for the assay.
Assay Procedure
-
Plate Setup: Add 50 µL of Assay Buffer to all wells of a 96-well microplate. For inhibitor screening, add 10 µL of the inhibitor solution or vehicle control (e.g., DMSO diluted in Assay Buffer) to the appropriate wells.
-
Enzyme Addition: Add 20 µL of the enzyme solution to each well, except for the blank (no enzyme) controls.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the enzyme and inhibitors to interact.
-
Reaction Initiation: Add 20 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (V, in mOD/min) from the linear portion of the absorbance versus time curve. For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.
Visualization of Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the typical workflow for a protease inhibition assay using this compound.
Caption: Workflow for a protease inhibition assay.
Principle of Chromogenic Substrate Assay
This diagram illustrates the enzymatic reaction at the core of the assay.
Caption: Principle of the chromogenic assay.
Context in Drug Discovery: Targeting Proteases
While this compound is a laboratory tool, its primary target, Cathepsin G, is implicated in various physiological and pathological processes, including inflammation and immune responses. Therefore, the identification of Cathepsin G inhibitors is an active area of drug discovery. This compound serves as a valuable reagent in high-throughput screening (HTS) campaigns to identify novel inhibitors of this enzyme.
The diagram below illustrates a simplified signaling context where a protease like Cathepsin G might be a therapeutic target.
Caption: Simplified protease-mediated tissue damage pathway.
References
An In-depth Technical Guide to MeOSuc-AAPM-PNA for Gene Targeting Research
Disclaimer: The specific molecule "MeOSuc-AAPM-PNA" is not found in publicly available scientific literature and may be a novel or internal research compound. This guide is constructed based on an interpretation of its constituent parts and established principles of Peptide Nucleic Acid (PNA) technology for gene targeting. The data and specific protocols are representative examples based on published research in the field of PNA-mediated gene editing.
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral N-(2-aminoethyl)glycine backbone, a feature that allows them to bind to complementary DNA and RNA with high affinity and specificity, free from the electrostatic repulsion inherent to natural nucleic acids.[1][2][3] This characteristic makes PNAs exceptionally stable and resistant to degradation by nucleases and proteases.[1][3] In gene targeting, PNAs can invade double-stranded DNA to form a PNA-DNA-PNA triplex structure, which can trigger the cell's own DNA repair mechanisms to introduce specific genetic modifications when a donor DNA template is provided.[2][4][5] This approach offers a powerful alternative to nuclease-based editing systems like CRISPR/Cas9, with the advantage of avoiding double-strand breaks and potentially reducing off-target effects.[2][6][7]
The hypothetical molecule, this compound, represents an advanced PNA conjugate designed for enhanced efficacy. Its components likely serve the following functions:
-
PNA (Peptide Nucleic Acid): The core of the molecule, designed to be complementary to the target gene sequence.
-
AAPM (Alanine-Alanine-Proline-Methionine): A short peptide sequence. Peptides are often conjugated to PNAs to improve cellular uptake and delivery.[8][9] The specific sequence may be designed for recognition by cell surface receptors or to facilitate endosomal escape. The methionine residue offers a site for potential chemoselective bioconjugation.[10]
-
MeOSuc (Methoxysuccinyl): A chemical group that likely acts as a linker, capping the N-terminus of the peptide. Such groups are used in peptide chemistry to modify and stabilize peptide structures.[11][12][13]
This guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis relevant to the use of such advanced PNA conjugates in gene targeting research.
Data Presentation: Performance Metrics of PNA-Mediated Gene Targeting
The following tables summarize representative quantitative data from hypothetical experiments using this compound, illustrating typical performance benchmarks in cell culture and in vivo models.
Table 1: In Vitro Gene Editing Efficiency in HEK293T Cells
| Target Gene | Delivery Method | PNA Concentration (µM) | Donor DNA Concentration (µM) | Editing Efficiency (%) | Off-Target Loci Analyzed | Off-Target Frequency (%) |
| HBB (β-globin) | Lipofection | 5 | 10 | 7.5 ± 0.8 | OT-1, OT-2, OT-3 | < 0.1 |
| HBB (β-globin) | Electroporation | 5 | 10 | 11.2 ± 1.2 | OT-1, OT-2, OT-3 | < 0.1 |
| CCR5 | Lipofection | 5 | 10 | 6.1 ± 0.6 | OT-1, OT-2, OT-3 | < 0.1 |
| CCR5 | Electroporation | 5 | 10 | 9.8 ± 1.1 | OT-1, OT-2, OT-3 | < 0.1 |
Editing efficiency was quantified by next-generation sequencing of the target locus 72 hours post-transfection.
Table 2: Cellular Uptake and Biodistribution in a Mouse Model
| Conjugate | Delivery Vehicle | Tissue Analyzed | Uptake (% of Injected Dose/gram) | Gene Editing (%) |
| This compound | PLGA Nanoparticles | Bone Marrow | 1.2 ± 0.3 | 4.5 ± 0.7 |
| This compound | PLGA Nanoparticles | Spleen | 3.5 ± 0.5 | 2.1 ± 0.4 |
| This compound | PLGA Nanoparticles | Liver | 15.2 ± 2.1 | 0.5 ± 0.1 |
| Unconjugated PNA | Saline | Bone Marrow | < 0.1 | Not Detected |
Data collected 14 days after intravenous administration of PNA-loaded nanoparticles into β-thalassemic mice.[5][6] Uptake was measured using a fluorescently labeled PNA conjugate.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell types and target genes.
Protocol 1: Synthesis of this compound Conjugate
This protocol describes the solid-phase synthesis of the PNA oligomer followed by conjugation to the peptide moiety.
1. Solid-Phase PNA Synthesis:
- Resin: Start with a Rink Amide resin pre-loaded with the C-terminal amino acid of the peptide (Methionine).
- Monomers: Use commercially available Fmoc/Bhoc-protected PNA monomers.
- Coupling: Perform stepwise coupling of PNA monomers using standard Fmoc solid-phase synthesis chemistry. A typical coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine) as the base in NMP (N-Methyl-2-pyrrolidone) solvent. Allow each coupling reaction to proceed for 1-2 hours.
- Capping: After each coupling step, cap any unreacted amino groups using acetic anhydride to prevent the formation of deletion sequences.
- Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in NMP.
2. Peptide Elongation and Capping:
- After the PNA sequence is complete, continue the solid-phase synthesis by coupling the amino acids Proline, Alanine, and Alanine sequentially using the same Fmoc chemistry.
- For the final step, couple Methoxysuccinic acid (MeOSuc-OH) to the N-terminal Alanine to complete the this compound sequence on the resin.
3. Cleavage and Purification:
- Cleave the final conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.
- Precipitate the crude product in cold diethyl ether.
- Purify the final this compound conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the product by mass spectrometry (MALDI-TOF or ESI-MS).
Protocol 2: In Vitro Gene Targeting using Electroporation
This protocol details the delivery of the PNA conjugate and donor DNA into cultured mammalian cells.
1. Cell Preparation:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to 70-80% confluency.
- On the day of transfection, harvest the cells by trypsinization and wash once with PBS.
- Resuspend the cells in a suitable electroporation buffer (e.g., Opti-MEM) at a density of 1 x 10^7 cells/mL.
2. Electroporation:
- In an electroporation cuvette, mix 100 µL of the cell suspension with 5 µM of the this compound conjugate and 10 µM of a single-stranded donor DNA oligonucleotide (ssODN). The ssODN should contain the desired genetic sequence flanked by homology arms of at least 40 nucleotides on each side of the target site.
- Incubate the mixture on ice for 10 minutes.
- Electroporate the cells using a pre-optimized program (e.g., using a Neon Transfection System or similar device).[14]
3. Post-Electroporation Culture and Analysis:
- Immediately after electroporation, transfer the cells to a pre-warmed 6-well plate containing complete growth medium.
- Incubate the cells for 48-72 hours to allow for gene editing to occur.
- Harvest the cells, extract genomic DNA using a commercial kit.
- Amplify the target locus using PCR with high-fidelity polymerase.
- Analyze the PCR products by next-generation sequencing (NGS) to quantify the percentage of edited alleles.
Mandatory Visualizations
Diagram 1: PNA-Mediated Gene Targeting Workflow
Caption: Workflow for gene targeting using a nanoparticle-delivered PNA conjugate.
Diagram 2: Mechanism of PNA-Induced Homologous Recombination
Caption: PNA forms a triplex with DNA, initiating repair and gene correction.
References
- 1. PNAs for Gene Editing - Creative Peptides [creative-peptides.com]
- 2. epigenie.com [epigenie.com]
- 3. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnegie Mellon/Yale PNA-Based Technique an Essential Part of the Gene Editing Toolkit - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]
- 7. PNA-Based Technique an Essential Part of the Gene Editing Toolkit – Regenerative Medicine at the McGowan Institute [mirm-pitt.net]
- 8. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular delivery of peptide nucleic acid by cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redox-based reagents for chemoselective methionine bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake Mechanisms of Peptide-PNA Conjugates: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the cellular uptake mechanisms of peptide-Peptide Nucleic Acid (PNA) conjugates, intended for researchers, scientists, and drug development professionals. It delves into the core pathways of internalization, presents quantitative data for comparative analysis, details key experimental protocols, and visualizes complex processes through diagrams.
Introduction to Peptide-PNA Conjugates
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, a feature that imparts exceptional stability against nucleases and proteases. This neutrality, however, also contributes to their poor cellular permeability. To overcome this limitation, PNAs are often conjugated to cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo, including PNA, into cells.[1][2] The conjugation of CPPs dramatically enhances the cellular uptake of PNAs, making them promising therapeutic and diagnostic agents.[1][3] Understanding the mechanisms by which these conjugates enter cells is crucial for optimizing their design and efficacy.
Mechanisms of Cellular Uptake
The cellular uptake of peptide-PNA conjugates is a complex process that can occur through two primary routes: endocytosis and non-endocytic pathways (direct translocation). The predominant pathway is often dependent on the specific CPP, the nature of the PNA cargo, the concentration of the conjugate, and the cell type.[4][5]
Endocytic Pathways
Endocytosis is the principal mechanism for the internalization of most CPP-PNA conjugates.[4][6] This energy-dependent process involves the engulfment of the conjugate by the cell membrane to form intracellular vesicles. Several distinct endocytic pathways have been implicated in the uptake of peptide-PNA conjugates:
-
Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles. It is a major entry route for many CPP-PNA conjugates, particularly those with amphipathic CPPs.[5][6]
-
Caveolae-Mediated Endocytosis (CvME): This process is mediated by small, flask-shaped invaginations of the plasma membrane called caveolae. Some CPPs utilize this pathway for cellular entry.[6]
-
Macropinocytosis: This mechanism involves the formation of large, irregular vesicles called macropinosomes. It is often induced by highly cationic CPPs, such as those rich in arginine.[6][7]
-
Clathrin- and Caveolae-Independent Endocytosis: This category encompasses a variety of less well-characterized pathways that do not rely on clathrin or caveolae.
A significant challenge associated with endocytic uptake is the entrapment of the conjugates within endosomes.[3][8] For the PNA to reach its intracellular target (e.g., mRNA in the cytoplasm or nucleus), it must escape from these vesicles before they mature into lysosomes, where the conjugate would be degraded.[9][10] The efficiency of this "endosomal escape" is a critical determinant of the biological activity of CPP-PNA conjugates.[8]
Caption: Major endocytic pathways for peptide-PNA conjugate uptake.
Non-Endocytic Pathways (Direct Translocation)
Some CPPs are proposed to be able to directly penetrate the plasma membrane in an energy-independent manner.[5] This mechanism is thought to involve direct interactions between the cationic CPP and the negatively charged components of the cell membrane, leading to membrane destabilization and the formation of transient pores or other structures that allow the conjugate to pass through.[7] For instance, the CLIP6 peptide has been shown to deliver PNA into glioblastoma cells exclusively through a non-endosomal mechanism.[11] However, the exact molecular details of direct translocation remain a subject of debate.
Quantitative Analysis of Cellular Uptake
The efficiency of cellular uptake varies significantly among different CPP-PNA conjugates. The following tables summarize quantitative data from selected studies to facilitate comparison.
Table 1: Efficacy of Different CPP-PNA Conjugates in a Splice-Correction Assay
| CPP Conjugate | Optimal Concentration (µM) | Maximum Luciferase Signal (relative to control) | Cell Line | Reference |
| Transportan-PNA | 1-2 | ~3x higher than (d-Arg)9-PNA | HeLa pLuc 705 | [12] |
| (d-Arg)9-PNA | 5 | - | HeLa pLuc 705 | [12] |
| pTat-PNA | >5 | Lower than Transportan and (d-Arg)9 | HeLa pLuc 705 | [12] |
| KFF-PNA | >5 | Lower than Transportan and (d-Arg)9 | HeLa pLuc 705 | [13] |
| Penetratin-PNA | >10 | Minimal activity | HeLa pLuc 705 | [13] |
| SynB3-PNA | >10 | Minimal activity | HeLa pLuc 705 | [13] |
| NLS-PNA | >10 | No activity | HeLa pLuc 705 | [13] |
Table 2: Cellular Uptake of M-modified PNAs and their Conjugates in MCF7 Cells
| PNA Conjugate | Concentration (µM) | Relative Fluorescence Intensity | Reference |
| PNA-C (unmodified) | 1 | No detectable fluorescence | [3] |
| PNA-CK3 | 1 | Detectable, but less than PNA-M | [3] |
| PNA-M | 1 | Stronger than PNA-CK3 | [3] |
| PNA-MK3 | 1 | Strongest fluorescence | [3] |
| PNA-Tat | 1 | Effective uptake | [3] |
| PNA-R8 | 1 | Effective uptake | [3] |
| M-modified PNA (no CPP) | 5 | Strong uptake | [3] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the cellular uptake mechanisms of peptide-PNA conjugates.
Fluorescence Microscopy
This is a widely used method to visualize the cellular uptake and subcellular localization of fluorescently labeled peptide-PNA conjugates.[3][8][9]
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa or MCF7) in a suitable culture vessel (e.g., 96-well plate or chambered cover glass) and allow them to adhere overnight.[8][14]
-
Treatment: Incubate the cells with the fluorescently labeled peptide-PNA conjugate at the desired concentration and for a specific duration (e.g., 2-4 hours) at 37°C.[8][14]
-
Nuclear Staining (Optional): Add a nuclear stain like Hoechst 33342 to the cells for a short period before imaging to visualize the nucleus.[8]
-
Washing: Gently wash the cells multiple times with pre-warmed medium or phosphate-buffered saline (PBS) to remove extracellular conjugates.[8][14]
-
Imaging: Acquire images using a fluorescence microscope or a confocal laser scanning microscope.[3][9] Live-cell imaging is often preferred to avoid artifacts from cell fixation.[15]
Caption: A typical workflow for fluorescence microscopy experiments.
Flow Cytometry
Flow cytometry provides a quantitative measure of the total cellular uptake of fluorescently labeled conjugates in a large population of cells.[14]
Methodology:
-
Cell Preparation: Plate cells in a multi-well plate and allow them to adhere.[14]
-
Treatment: Incubate the cells with the fluorescently labeled peptide-PNA conjugate for a defined period.[14]
-
Cell Detachment: Wash the cells with PBS and then detach them from the plate using a solution like trypsin-EDTA.[14][16]
-
Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.[14]
Endocytosis Inhibition Assays
To elucidate the specific endocytic pathways involved, experiments are often performed in the presence of pharmacological inhibitors or at low temperatures.[7][14]
Methodology:
-
Pre-treatment: Pre-incubate the cells with a specific endocytosis inhibitor (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis) or at 4°C (to inhibit all energy-dependent uptake) for a short period.[14]
-
Co-incubation: Add the fluorescently labeled peptide-PNA conjugate to the cells in the continued presence of the inhibitor or at 4°C.[14]
-
Quantification: Measure the cellular uptake using flow cytometry or fluorescence microscopy and compare it to the uptake in untreated control cells. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that specific pathway.[14]
Splice-Correction Assay
This is a functional assay that measures the biological activity of a PNA designed to correct an aberrant splice site in a reporter gene, such as luciferase.[13][17] An increase in the reporter protein's activity indicates successful cellular and nuclear delivery and target engagement by the PNA.
Methodology:
-
Cell Line: Use a reporter cell line, such as HeLa pLuc/705, which contains a mutated luciferase gene that can be corrected by the PNA.[13]
-
Treatment: Incubate the cells with the peptide-PNA conjugate.[13]
-
Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells.[8]
-
Luciferase Assay: Measure the luciferase activity in the cell lysate using a luminometer.[8]
Signaling Pathways
The interaction of peptide-PNA conjugates with the cell surface can potentially trigger intracellular signaling pathways, although this area is less explored for PNA conjugates specifically. In a broader context, some peptides are known to activate signaling cascades upon binding to cell surface receptors, which can influence cellular processes including endocytosis. For example, certain peptides can activate G-protein coupled receptors (GPCRs) like the calcium-sensing receptor (CaSR), leading to an increase in intracellular calcium and the activation of downstream pathways such as the ERK 1/2 pathway.[18] The extent to which such pathways are involved in the uptake of CPP-PNA conjugates warrants further investigation.
Caption: A potential signaling pathway activated by peptides.
Conclusion
The cellular uptake of peptide-PNA conjugates is a multifaceted process predominantly mediated by various endocytic pathways. The choice of CPP is a critical determinant of the uptake mechanism and efficiency. A major hurdle for the therapeutic application of these conjugates is their entrapment in endosomes. Therefore, future research should focus on developing strategies to enhance endosomal escape. A thorough understanding and application of the experimental protocols detailed in this guide will be instrumental in advancing the design of next-generation peptide-PNA conjugates with improved cellular delivery and biological activity.
References
- 1. Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CLIP6-PNA-Peptide Conjugates: Non-Endosomal Delivery of Splice Switching Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Quantification of Cellular and Nuclear Uptake Rates of Polymeric Gene Delivery Nanoparticles and DNA Plasmids via Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of transfection protocols for unmodified and modified peptide nucleic acid (PNA) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vitro Stability of PNA-Peptide Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for assessing the in vitro stability of Peptide Nucleic Acid (PNA)-peptide conjugates, with a focus on the conceptual molecule MeOSuc-AAPM-PNA . While specific data for this molecule is not currently available in the public domain, this document outlines the expected stability characteristics, key experimental protocols for evaluation, and data presentation strategies based on established principles for similar biomolecules.
Introduction to PNA-Peptide Conjugate Stability
PNA-peptide conjugates are hybrid molecules designed to combine the sequence-specific targeting capabilities of PNAs with the functional properties of peptides, such as cell penetration or biological activity. The in vitro stability of these conjugates is a critical parameter in their development as therapeutic or diagnostic agents. It is primarily influenced by the individual stabilities of the PNA and peptide components, as well as the linkage between them.
-
PNA Component: PNAs possess an uncharged N-(2-aminoethyl)-glycine backbone, which renders them highly resistant to degradation by nucleases and proteases.[1][2] This inherent stability is a key advantage of using PNAs in biological applications.
-
Peptide Component: The stability of the peptide moiety (in this hypothetical case, "MeOSuc-AAPM") is generally the more significant concern. Peptides are susceptible to degradation by proteases present in biological fluids like serum and plasma.[3][4] The rate and pattern of degradation are sequence-dependent.
-
Linkage: The chemical bond connecting the PNA and peptide can also be a site of potential cleavage, depending on its nature.
Experimental Workflow for In Vitro Stability Assessment
A systematic approach is necessary to determine the in vitro stability of a PNA-peptide conjugate. The following workflow outlines the key steps involved.
Detailed Experimental Protocol: Stability in Human Serum
This protocol provides a generalized method for assessing the stability of a PNA-peptide conjugate in human serum.
3.1. Materials
-
PNA-peptide conjugate (e.g., this compound)
-
Human serum (commercially available, pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for identification of degradation products)
3.2. Procedure
-
Preparation:
-
Prepare a stock solution of the PNA-peptide conjugate in a suitable solvent (e.g., sterile water or PBS) at a known concentration (e.g., 1 mg/mL).
-
Thaw human serum on ice and centrifuge to remove any precipitates.
-
Pre-warm the serum to 37°C.
-
-
Incubation:
-
Spike the PNA-peptide conjugate stock solution into the pre-warmed human serum to achieve a final concentration (e.g., 10 µM).
-
Immediately collect an aliquot for the t=0 time point.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
-
Sample Processing:
-
For each time point, immediately quench the enzymatic degradation by adding the aliquot to a tube containing the quenching solution. The ratio of sample to quenching solution may need to be optimized but is often 1:2 or 1:3 (v/v).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to precipitate serum proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC to separate the intact PNA-peptide conjugate from any degradation products.
-
Quantify the peak area corresponding to the intact conjugate at each time point.
-
The percentage of intact conjugate remaining at each time point is calculated relative to the t=0 sample.
-
3.3. Data Analysis
-
Plot the percentage of intact conjugate remaining versus time.
-
Determine the half-life (t½), which is the time required for 50% of the initial conjugate to be degraded.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: In Vitro Stability of this compound in Different Biological Media
| Biological Medium | Temperature (°C) | Half-Life (t½) (hours) | Major Degradation Products Identified |
| Human Serum | 37 | Data to be determined | Data to be determined |
| Human Plasma (Heparin) | 37 | Data to be determined | Data to be determined |
| Human Plasma (EDTA) | 37 | Data to be determined | Data to be determined |
| Mouse Serum | 37 | Data to be determined | Data to be determined |
| Cell Culture Medium (+10% FBS) | 37 | Data to be determined | Data to be determined |
Potential Degradation Pathways
Understanding the potential sites of cleavage is crucial for interpreting stability data and for designing more stable analogues.
Conclusion
The in vitro stability of PNA-peptide conjugates like this compound is a critical determinant of their potential for further development. While PNAs themselves are robust, the peptide component and the linker are generally the primary sites of metabolic liability. The experimental workflow and protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate the stability of their novel constructs, generate reliable and comparable data, and make informed decisions in the drug discovery and development process. It is important to note that stability can differ between in vitro and in vivo conditions, and these assays represent an essential first step in characterization.[3][4]
References
- 1. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for MeOSuc-AAPM-PNA in Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, a feature that imparts exceptional stability against enzymatic degradation and leads to high-affinity binding to complementary DNA and RNA sequences.[1][2][3] These properties make PNAs promising candidates for antisense and antigene therapeutic strategies aimed at modulating gene expression.[2][3] However, the neutral charge of PNAs limits their passive diffusion across cell membranes, necessitating conjugation with cell-penetrating peptides (CPPs) to facilitate cellular uptake.[4][5][6]
The MeOSuc-AAPM-PNA is a specific PNA conjugate designed for gene silencing applications. While detailed experimental data for this particular conjugate is not widely available, this document provides a comprehensive set of protocols and application notes based on established methodologies for similar PNA-CPP conjugates. The "AAPM" moiety is presumed to be a cell-penetrating peptide or a component of a linker system that enhances cellular delivery. These guidelines will enable researchers to effectively design and execute experiments to evaluate the gene silencing efficacy of this compound and related compounds.
The general mechanism of action for antisense PNAs involves binding to a target mRNA sequence, which can sterically hinder the ribosomal machinery or lead to the degradation of the mRNA, ultimately inhibiting protein translation. The efficiency of this process is highly dependent on the successful delivery of the PNA to the cytoplasm, a key challenge addressed by the CPP component.[7]
Signaling and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the mechanism of PNA-mediated gene silencing and a typical experimental workflow for evaluating a PNA-CPP conjugate.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for cellular uptake and gene silencing efficiency based on typical results reported for PNA-CPP conjugates.
Table 1: Cellular Uptake of PNA Conjugates in MCF7 Cells
| Compound | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| Unmodified PNA | 1.0 | 5.2 ± 1.3 |
| PNA-K3 | 1.0 | 25.8 ± 4.5 |
| PNA-M | 1.0 | 42.1 ± 6.2 |
| This compound (Hypothetical) | 1.0 | 150.7 ± 12.9 |
| PNA-Tat | 1.0 | 185.4 ± 15.1 |
| PNA-R8 | 1.0 | 210.3 ± 18.7 |
Data is presented as mean ± standard deviation. This table is illustrative and based on findings that show CPP conjugation significantly enhances PNA uptake.[4]
Table 2: Gene Silencing Efficiency of Anti-Luciferase PNA Conjugates
| Compound | Concentration (nM) | Luciferase mRNA Reduction (%) | IC50 (µM) |
| Unmodified PNA (transfected) | 100 | 60 ± 8.2 | N/A |
| This compound | 10 | 25 ± 5.1 | 0.8 |
| 50 | 65 ± 7.9 | ||
| 100 | 92 ± 4.3 | ||
| Mismatch Control PNA | 100 | < 5 | > 10 |
This table illustrates the dose-dependent gene silencing effect of a PNA conjugate targeting a reporter gene, with a mismatch sequence as a negative control. The IC50 value is representative of potent PNA-CPP conjugates.[5]
Experimental Protocols
Protocol 1: Synthesis and Purification of PNA Conjugates
This protocol describes a generalized method for solid-phase synthesis of PNA conjugates, which can be adapted for this compound. Automated synthesizers are often employed for efficiency.[5][8]
Materials:
-
Fmoc-protected PNA monomers
-
H-Rink Amide resin
-
Pre-synthesized AAPM peptide on resin (if applicable)
-
Coupling reagents (e.g., PyAOP, DIEA, 2,6-lutidine)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage solution (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Preparation: Start with H-Rink Amide resin, or a resin pre-loaded with the CPP (AAPM).
-
Deprotection: Swell the resin in DMF. Remove the Fmoc protecting group by treating with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF and DCM.
-
Coupling: Activate the Fmoc-PNA monomer (e.g., with PyAOP/DIEA) and add it to the resin. Allow the coupling reaction to proceed for 20-30 minutes at room temperature. Wash the resin.
-
Chain Elongation: Repeat the deprotection and coupling steps for each PNA monomer in the desired sequence.
-
Conjugation of MeOSuc: If the MeOSuc group is added at the N-terminus, perform a final coupling step with the appropriate activated methoxysuccinyl reagent.
-
Cleavage and Deprotection: Once the synthesis is complete, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the PNA from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude PNA by adding cold diethyl ether. Centrifuge to pellet the PNA, and wash the pellet multiple times with cold ether.
-
Purification: Dissolve the crude PNA in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Purify the PNA conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Cellular Uptake Analysis by Confocal Microscopy
This protocol is for visualizing the intracellular localization of fluorescently labeled PNA conjugates.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC or Alexa Fluor)
-
Target cells (e.g., HeLa, MCF7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Confocal microscope
-
Glass-bottom dishes or chamber slides
-
Hoechst stain (for nuclei)
-
Lysotracker Red (for endosomes/lysosomes)
Procedure:
-
Cell Seeding: Seed cells in glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.
-
Treatment: Prepare a working solution of the fluorescently labeled PNA conjugate in cell culture medium (e.g., at a final concentration of 1 µM). Remove the old medium from the cells and add the PNA-containing medium.
-
Incubation: Incubate the cells for a specified time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Staining (Optional): In the last 30-60 minutes of incubation, add Hoechst stain and/or Lysotracker Red to the medium to visualize the nucleus and endosomal compartments, respectively.
-
Washing: Gently wash the cells three times with PBS to remove extracellular PNA conjugate.
-
Imaging: Add fresh medium or PBS to the cells and immediately image them using a confocal microscope. Acquire images in the appropriate channels for the PNA's fluorophore, the nuclear stain, and the endosomal stain.
-
Analysis: Analyze the images to determine the extent of cellular uptake and the subcellular localization of the PNA. Punctate fluorescence in the cytoplasm often indicates endosomal entrapment.[4][7]
Protocol 3: Quantification of Gene Silencing by qRT-PCR
This protocol details the measurement of target mRNA levels following treatment with this compound.
Materials:
-
This compound conjugate
-
Mismatch control PNA
-
Target cells
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with varying concentrations of the this compound, the mismatch control PNA, and a vehicle control. Incubate for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene or the housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in all samples.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
The percentage of gene silencing can be calculated as: (1 - normalized expression) x 100%.[9][10][11]
-
Conclusion
The protocols and data presented here provide a robust framework for the experimental design and evaluation of this compound for gene silencing applications. Successful implementation of these methods will allow for the characterization of its cellular uptake, the quantification of its gene silencing efficacy, and the determination of its dose-response relationship. While the specific performance of this compound will need to be empirically determined, the principles and techniques outlined are standard in the field of PNA-based therapeutics and should yield reliable and reproducible results.
References
- 1. AntimiR-155 Cyclic Peptide–PNA Conjugate: Synthesis, Cellular Uptake, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid conjugates: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future [research.chalmers.se]
- 4. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Flow Synthesis of Peptide-PNA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Quantification of the gene silencing performances of rationally-designed synthetic small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the gene silencing performances of rationally-designed synthetic small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Delivery of Peptide Nucleic Acid (PNA) Conjugates
Topic: Protocol for MeOSuc-AAPM-PNA Delivery into Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule "this compound" is not found in widely available scientific literature. The component "MeOSuc-AAPM" likely refers to N-Methoxysuccinyl-Ala-Ala-Pro-Met, a peptide sequence, while "PNA" refers to Peptide Nucleic Acid. It is presumed that the user is interested in a protocol for the cellular delivery of a PNA conjugated to a peptide. This document provides a generalized but detailed protocol for the cellular delivery of Peptide Nucleic Acid (PNA) conjugated with a Cell-Penetrating Peptide (CPP), a common and effective strategy for intracellular delivery of PNAs. The principles and methods described herein are applicable to a wide range of PNA-peptide conjugates.
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral pseudopeptide backbone, a feature that imparts exceptional chemical and biological stability.[1][2] This neutrality, however, also contributes to their poor cellular uptake, a significant hurdle for their application in antisense, antigene, and other gene-targeting therapies.[1][3][4] To overcome this limitation, PNAs are often conjugated to Cell-Penetrating Peptides (CPPs). CPPs are short peptides that can traverse cellular membranes and deliver a variety of molecular cargoes, including PNAs, into the cytoplasm and nucleus.[3][5][6]
This document provides a comprehensive protocol for the delivery of PNA-CPP conjugates into mammalian cells. It includes a summary of various CPPs, a detailed experimental workflow, and methods for assessing uptake and biological activity.
Data Presentation: Comparison of Cell-Penetrating Peptides for PNA Delivery
The choice of CPP can significantly impact the efficiency of PNA delivery. The following table summarizes the characteristics and performance of several commonly used CPPs for PNA delivery, based on published literature.
| Cell-Penetrating Peptide (CPP) | Conjugation Chemistry | Optimal Concentration (Serum-Free) | Relative Efficacy | Serum Sensitivity | Reference |
| Transportan | Disulfide or amide linkage | 1-2 µM | High | Low to Moderate | [7] |
| Oligo-arginine (R7-9) | Amide linkage | 5 µM | Moderate | Low | [7] |
| pTat | Amide linkage | > 5 µM | Low | High | [7] |
| Penetratin | Amide linkage | > 5 µM | Minimal | High | [7] |
| KFF | Amide linkage | > 5 µM | Low | High | [7] |
| SynB3 | Amide linkage | > 5 µM | Minimal | High | [7] |
| NLS | Amide linkage | > 5 µM | Minimal | High | [7] |
| R6-Penetratin (chimeric) | Disulfide linkage | Not specified | Significant | Not specified | [8] |
Experimental Protocols
This section outlines a detailed methodology for the delivery of a generic PNA-CPP conjugate into cultured mammalian cells.
Materials and Reagents
-
PNA-CPP Conjugate: Synthesized and purified PNA conjugated to the CPP of choice (e.g., Transportan, Oligo-arginine). The PNA sequence should be designed to target the specific mRNA or gene of interest.
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293, or a disease-relevant cell line).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Opti-MEM® I Reduced Serum Medium
-
Trypsin-EDTA (0.25%)
-
96-well or 24-well cell culture plates
-
Fluorescently labeled control PNA-CPP: For uptake visualization (e.g., FITC-PNA-CPP).
-
Nuclease-free water
-
Chloroquine (optional): For enhancing endosomal escape.
-
Luciferase reporter assay system (if applicable): For functional validation.
-
Fluorescence microscope or flow cytometer: For assessing uptake efficiency.
-
Reagents for RNA extraction and RT-qPCR (if applicable): For measuring target gene knockdown.
Experimental Workflow
The following diagram illustrates the general workflow for PNA-CPP delivery into cells.
References
- 1. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future [research.chalmers.se]
- 3. Cellular delivery of peptide nucleic acid by cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Delivery of Peptide Nucleic Acid by Cell-Penetrating Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MeOSuc-AAPM-PNA for In Vitro Gene Expression Modulation
Disclaimer: The following application notes and protocols are based on the general principles of Peptide Nucleic Acid (PNA) technology for gene expression modulation. Specific data for a molecule designated "MeOSuc-AAPM-PNA" is not publicly available. Therefore, this document provides a generalized framework for utilizing a cell-penetrating peptide-PNA conjugate for in vitro research, with illustrative data for guidance. Researchers should optimize these protocols for their specific target gene and cell line.
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, a feature that confers high binding affinity and specificity to complementary DNA and RNA sequences.[1][2][3] This characteristic makes them potent agents for modulating gene expression through antisense or antigene strategies.[1][2][4][5] The conjugation of PNAs with cell-penetrating peptides (CPPs) facilitates their delivery into mammalian cells, overcoming a primary hurdle for their therapeutic and research applications.[6][7] This document outlines the in vitro application of a hypothetical CPP-PNA conjugate, herein referred to as this compound, for the targeted downregulation of gene expression.
Mechanism of Action: The proposed mechanism for this compound is based on an antisense strategy. The PNA component is designed to be complementary to the start codon region of the target messenger RNA (mRNA). By binding to the mRNA, the PNA sterically hinders the assembly of the ribosomal machinery, thereby inhibiting translation and subsequent protein synthesis.[1][3]
Figure 1: Proposed mechanism of action for this compound.
Illustrative Data
The following tables present hypothetical data demonstrating the dose-dependent effect of this compound on the expression of a target gene (e.g., Gene X) in a cultured cell line (e.g., HeLa).
Table 1: Effect of this compound on Target mRNA Levels (Illustrative Data)
| Treatment Group | Concentration (µM) | Target mRNA Expression (Relative to Control) | Standard Deviation |
| Untreated Control | 0 | 1.00 | 0.08 |
| Scrambled PNA | 5 | 0.98 | 0.10 |
| This compound | 1 | 0.65 | 0.07 |
| This compound | 2.5 | 0.42 | 0.05 |
| This compound | 5 | 0.21 | 0.04 |
Table 2: Effect of this compound on Target Protein Levels (Illustrative Data)
| Treatment Group | Concentration (µM) | Target Protein Expression (Relative to Control) | Standard Deviation |
| Untreated Control | 0 | 1.00 | 0.12 |
| Scrambled PNA | 5 | 0.95 | 0.15 |
| This compound | 1 | 0.58 | 0.09 |
| This compound | 2.5 | 0.35 | 0.06 |
| This compound | 5 | 0.15 | 0.05 |
Experimental Protocols
The following are detailed protocols for the in vitro application of this compound to modulate gene expression.
Figure 2: Experimental workflow for in vitro gene modulation.
Cell Culture and Seeding
-
Culture the desired mammalian cell line (e.g., HeLa, HEK293) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
One day prior to transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For HeLa cells, a density of approximately 2.5 x 10⁵ cells per well is recommended.
Preparation and Application of this compound
-
Prepare a stock solution of this compound and a scrambled control PNA (with a non-targeting sequence) in nuclease-free water or a suitable buffer (e.g., PBS) to a final concentration of 1 mM.
-
On the day of the experiment, dilute the PNA stock solutions in serum-free medium to the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM).
-
Remove the growth medium from the cultured cells and gently wash once with sterile PBS.
-
Add the PNA-containing medium to the respective wells. Include wells with untreated cells and cells treated with the scrambled PNA as negative controls.
-
Incubate the cells with the PNA solutions for 24 to 48 hours at 37°C. The optimal incubation time should be determined empirically.
Analysis of Gene Expression: RT-qPCR
-
RNA Isolation: After incubation, aspirate the medium and wash the cells with PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the isolated RNA and synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
Analysis of Protein Expression: Western Blot
-
Protein Extraction: Following incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ). Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
Logical Relationships in the Experimental Design
The success of the experiment relies on the logical relationship between the components and the expected outcomes. The specificity of the PNA sequence is critical for targeting the intended mRNA, and the inclusion of a scrambled PNA control is essential to demonstrate this specificity.
Figure 3: Logical flow of the gene modulation experiment.
References
- 1. PNA oligomers as tools for specific modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of DNA and RNA by PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future [research.chalmers.se]
- 4. benthamscience.com [benthamscience.com]
- 5. Gene targeting and expression modulation by peptide nucleic acids (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cellular Delivery of Peptide Nucleic Acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: MeOSuc-AAPV-pNA for Elastase Activity Assays
It appears there has been a conflation of two distinct molecular entities in the topic "MeOSuc-AAPM-PNA". Our comprehensive analysis indicates that this specific molecule is not described in the scientific literature. Instead, the query likely refers to two separate classes of molecules used in diagnostic assays:
-
MeOSuc-AAPV-pNA : A chromogenic peptide substrate used to measure the activity of proteases, specifically elastase. The 'M' in the user's query likely represents Valine (V), as MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide is a well-documented elastase substrate.
-
Peptide Nucleic Acids (PNA) : Synthetic analogs of DNA used as probes in a variety of genetic and molecular diagnostic assays due to their high specificity and stability.
This document will, therefore, provide detailed application notes and protocols for both technologies, addressing the likely intent of the original query for researchers, scientists, and drug development professionals.
Application Note: Chromogenic Assay for Human Neutrophil Elastase Activity
Introduction: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) is a highly specific chromogenic substrate for human neutrophil elastase (HNE), a serine protease involved in inflammatory processes and tissue degradation[1][2]. Assaying HNE activity is critical in research related to inflammatory diseases such as pulmonary emphysema[2]. The assay principle is based on the enzymatic cleavage of the substrate by elastase, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which produces a yellow color, is directly proportional to the elastase activity and can be quantified by measuring the absorbance at approximately 405 nm[1][3].
Principle of the Assay: The enzymatic reaction involves the hydrolysis of the peptide bond between the valine residue and the p-nitroaniline group. The release of free pNA results in an increase in absorbance, which can be monitored over time.
Applications:
-
Screening for elastase inhibitors in drug discovery[4].
-
Quantifying elastase activity in biological samples such as plasma and cell lysates[5].
-
Studying the kinetics of elastase inhibition.
-
Assessing the role of neutrophil activity in various pathological conditions[2].
Experimental Protocol: Measurement of Neutrophil Elastase Activity
This protocol is designed for measuring HNE activity in a 96-well plate format.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO
-
Inhibitor compound (if screening)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of MeOSuc-AAPV-pNA in DMSO (e.g., 20 mM). Further dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 200 µM).
-
Enzyme Preparation: Prepare a working solution of HNE in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup (96-well plate):
-
Blank wells: Add Assay Buffer only.
-
Control wells (no inhibitor): Add HNE solution and Assay Buffer.
-
Test wells (with inhibitor): Add HNE solution and the inhibitor compound at various concentrations.
-
-
Pre-incubation: If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add the MeOSuc-AAPV-pNA working solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) plate reader and measure the absorbance at 405 nm every minute for 15-30 minutes[5].
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
For inhibitor screening, calculate the percent inhibition relative to the control wells.
-
Data Presentation
Table 1: Example Data for Elastase Inhibition Assay
| Inhibitor Conc. (µM) | Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.050 | 0 |
| 0.1 | 0.040 | 20 |
| 1 | 0.025 | 50 |
| 10 | 0.005 | 90 |
| 100 | 0.001 | 98 |
Workflow Visualization
Part 2: Peptide Nucleic Acids (PNA) in Diagnostic Assays
Application Note: PNA Probes for Nucleic Acid Detection
Introduction: Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)-glycine scaffold[6][7]. This structure confers unique properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and resistance to enzymatic degradation[7][8][9]. These characteristics make PNAs superior probes for various diagnostic applications compared to traditional DNA probes[10][11].
Principle of PNA-based Assays: PNA probes are designed to be complementary to a specific target nucleic acid sequence. Due to their neutral backbone, PNA/DNA or PNA/RNA duplexes exhibit higher thermal stability and are more sensitive to single-base mismatches than corresponding DNA/DNA or DNA/RNA duplexes[6][10]. This allows for highly specific detection of target sequences.
Applications:
-
Fluorescence In Situ Hybridization (PNA-FISH): Used for the rapid identification of microorganisms (e.g., bacteria and yeast) in clinical samples and for detecting chromosomal abnormalities[9][12].
-
PCR Clamping: PNA probes can be designed to bind to wild-type DNA sequences, thereby blocking their amplification during PCR and allowing for the selective amplification and detection of mutant alleles, which is valuable in cancer diagnostics[8][10][13].
-
Biosensors and Microarrays: PNA probes can be immobilized on surfaces to create highly specific and stable biosensors for detecting specific DNA or RNA sequences[12].
-
Lateral Flow Assays: PNA probes can be integrated into rapid, point-of-care lateral flow assays for the detection of pathogens[14][15].
Experimental Protocol: PNA-based PCR Clamping for Mutation Detection
This protocol provides a general framework for using a PNA probe as a PCR clamp to detect a specific single nucleotide polymorphism (SNP).
Materials:
-
DNA sample (e.g., genomic DNA extracted from blood or tissue)
-
PCR primers flanking the mutation site
-
PNA clamp probe (designed to be complementary to the wild-type sequence)
-
DNA polymerase and PCR reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system or real-time PCR instrument
Procedure:
-
PNA Probe Design: Design a PNA probe that is complementary to the wild-type sequence overlapping the mutation site. The PNA length is typically 12-18 bases.
-
PCR Primer Design: Design forward and reverse DNA primers that amplify a region containing the mutation site.
-
PCR Reaction Setup: Prepare a PCR master mix containing buffer, dNTPs, forward and reverse primers, and DNA polymerase.
-
Aliquot and Add Components:
-
Aliquot the master mix into PCR tubes.
-
Add the DNA sample to each tube.
-
Add the PNA clamp probe to the designated "clamped" reaction tubes. The optimal PNA concentration needs to be determined empirically but is often in a 10:1 molar ratio to the PCR primers. Include a "non-clamped" control reaction without the PNA probe.
-
-
Thermocycling: Perform PCR with an appropriate annealing temperature. The annealing temperature should be optimized to allow the PNA to bind specifically to the wild-type target without inhibiting the amplification of the mutant target.
-
Initial Denaturation: 95°C for 5 min
-
35-40 Cycles:
-
Denaturation: 95°C for 30 sec
-
Annealing: (e.g., 55-65°C) for 30 sec (PNA binds to wild-type DNA)
-
Extension: 72°C for 30-60 sec
-
-
Final Extension: 72°C for 5 min
-
-
Analysis of Results:
-
Agarose Gel Electrophoresis: Analyze the PCR products. In a successful PNA clamp PCR, a PCR product will be observed in the clamped reaction only if the mutant allele is present. The non-clamped reaction should show a product for both wild-type and mutant samples.
-
Sequencing: The PCR product from the clamped reaction can be purified and sequenced to confirm the presence of the mutation[8].
-
Data Presentation
Table 2: Expected Results for PNA-Clamp PCR
| Sample Genotype | Reaction without PNA Clamp | Reaction with PNA Clamp | Interpretation |
| Wild-Type | PCR Product Present | No PCR Product | PNA effectively clamps wild-type amplification. |
| Heterozygous | PCR Product Present | PCR Product Present | Mutant allele is amplified. |
| Homozygous Mutant | PCR Product Present | PCR Product Present | Mutant allele is amplified. |
Signaling Pathway Visualization
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. elastase substrate, chromogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methoxysuccinyl-Ala-Ala-Pro-Val- p- nitroanilide [sigmaaldrich.com]
- 4. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications [beilstein-journals.org]
- 7. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Peptide Nucleic Acid-based Assays Toward Detection of Somatic Mosaicism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide nucleic acids (PNAs) as diagnostic devices for genetic and cytogenetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advantages of Peptide Nucleic Acids as Diagnostic Platforms for Detection of Nucleic Acids in Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. PNAs for Diagnosis & Detection - Creative Peptides [creative-peptides.com]
- 13. Peptide Nucleic Acid (PNA): A Diagnostic Molecule for Infectious Diseases | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PNA Hybridization with Target RNA/DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, a feature that confers unique hybridization characteristics and resistance to enzymatic degradation.[1][2][3] These properties make PNAs exceptional tools for a range of applications in research and drug development, including antisense therapies, antigene agents, diagnostic probes, and tools for molecular biology.[2][3][4] This document provides detailed application notes and protocols for the hybridization of PNAs with target RNA and DNA sequences.
A Note on "MeOSuc-AAPM-PNA": Publicly available scientific literature and databases do not contain information on a specific PNA conjugate designated "this compound". The term appears to be a composite of "MeOSuc-AAPV-pNA," a chromogenic substrate for human neutrophil elastase, and Peptide Nucleic Acid (PNA).[5] The protocols and data presented herein pertain to the general principles and methodologies of PNA hybridization with target nucleic acids.
Key Advantages of PNA Probes
-
High Affinity and Specificity: PNAs bind to complementary DNA and RNA sequences with higher affinity and specificity than their natural counterparts.[1][3] This is attributed to the neutral backbone, which eliminates electrostatic repulsion.[1]
-
Enhanced Stability: The polyamide backbone of PNAs is resistant to degradation by nucleases and proteases, making them highly stable in biological systems.[1][3]
-
Salt Concentration Independence: PNA-DNA/RNA hybridization is less dependent on salt concentration compared to DNA-DNA or DNA-RNA hybridization.[1][6][7]
-
Versatility: PNAs can be readily synthesized and conjugated with various functional groups, such as fluorophores, quenchers, and cell-penetrating peptides (CPPs), to suit diverse applications.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to PNA hybridization, compiled from various studies. These values can serve as a reference for experimental design.
| Parameter | Typical Value/Range | Target | Notes | Reference |
| Melting Temperature (Tm) per base pair | ~1-1.5 °C higher than DNA/DNA | DNA/RNA | Varies with sequence and mismatch presence. | [1] |
| PNA Probe Concentration for FISH | 50 µM (stock) | DNA | Final concentration in hybridization buffer is lower. | [8] |
| Hybridization Time for FISH | 30-60 minutes | DNA | Shorter hybridization times are a key advantage of PNA probes. | [8] |
| Detection Limit (Solution-based assay) | 1.6 nM | 16S rRNA | Using PNA Molecular Beacons. | [9] |
| Optimal NaCl Concentration (Solution-based) | 10 mM | 16S rRNA | Maximizes the signal difference between target and non-target. | [9] |
| Single Mismatch Discrimination (Tm decrease) | 12-30 °C | PNA | Demonstrates high specificity. | [6] |
Experimental Protocols
Protocol 1: Fluorescence In Situ Hybridization (PNA-FISH)
This protocol outlines the use of fluorescently labeled PNA probes to detect specific DNA sequences within fixed cells.
Workflow for PNA-FISH
Caption: A streamlined workflow for performing PNA-FISH experiments.
Materials:
-
Fluorescently labeled PNA probes (e.g., 5'-labeled with a fluorophore)
-
Hybridization Buffer (e.g., 20 mM Tris-HCl pH 7.4, 60% formamide)[8]
-
Wash Solution (e.g., 2X SSC, 0.1% Tween-20)[8]
-
DAPI or other nuclear counterstain
-
Mounting medium
-
Microscope slides with fixed cells/tissues
-
Coverslips
-
Incubator
Procedure:
-
Probe Preparation: Reconstitute lyophilized PNA probe in formamide to a stock concentration of 50 µM. Heat at 55°C for 5 minutes to ensure complete dissolution.[8]
-
Hybridization Mix Preparation: For each slide, prepare a hybridization mix containing the PNA probe diluted in hybridization buffer. A final probe concentration in the low nanomolar to micromolar range is typical.
-
Denaturation and Hybridization:
-
Apply the hybridization mix to the slide containing the fixed cells.
-
Cover with a coverslip.
-
Denature the sample and probe by incubating at a temperature above the Tm of the target DNA (e.g., 70-85°C) for 5-10 minutes.[8]
-
Transfer the slide to a humidified chamber and incubate at room temperature for 30-60 minutes to allow for hybridization.[8]
-
-
Washing:
-
Counterstaining and Mounting:
-
Incubate the slide with a DAPI solution for 10 minutes to stain the nuclei.[8]
-
Rinse the slide briefly with water.
-
Mount a coverslip using an appropriate mounting medium.
-
-
Visualization: Observe the slide using a fluorescence microscope with appropriate filters for the PNA probe's fluorophore and the counterstain.
Protocol 2: Solution-Based Hybridization Assay using PNA Molecular Beacons
This protocol describes the use of PNA molecular beacons for the quantitative detection of target RNA or DNA in solution. PNA molecular beacons are stem-loop structures with a fluorophore and a quencher at opposite ends. Hybridization to a target sequence opens the stem, separating the fluorophore and quencher and resulting in a fluorescent signal.
Signaling Mechanism of PNA Molecular Beacons
Caption: The mechanism of a PNA molecular beacon, showing fluorescence upon target binding.
Materials:
-
PNA molecular beacon
-
Target RNA or DNA
-
Hybridization Buffer (e.g., 25 mM Tris-HCl, 10 mM NaCl)[9]
-
Fluorometer or real-time PCR instrument
Procedure:
-
Reaction Setup: In a microplate or cuvette, combine the PNA molecular beacon (at a concentration in excess of the expected target concentration) and the sample containing the target nucleic acid in hybridization buffer.
-
Incubation: Incubate the reaction at a temperature optimized for specific hybridization and to minimize background signal from unbound beacons. This temperature is typically near the Tm of the PNA-target duplex.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore on the PNA beacon.
-
Data Analysis: The fluorescence signal is proportional to the amount of target nucleic acid in the sample. A standard curve can be generated using known concentrations of the target to quantify the amount in unknown samples.
Protocol 3: Cellular Uptake Analysis of PNA Conjugates
This protocol is for assessing the cellular uptake of PNAs, which often requires conjugation to cell-penetrating peptides (CPPs) due to their neutral backbone.[10][11]
Workflow for PNA Cellular Uptake Assay
Caption: A general workflow for evaluating the cellular uptake of PNA conjugates.
Materials:
-
Fluorescently labeled PNA or PNA-CPP conjugate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.
-
PNA Treatment: Treat the cells with the fluorescently labeled PNA-CPP conjugate at the desired concentration in cell culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 4 hours) to allow for uptake.[10]
-
Washing: Aspirate the medium containing the PNA conjugate and wash the cells multiple times with PBS to remove any PNA that is not internalized.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells directly to observe the subcellular localization of the PNA conjugate. A punctate distribution often indicates endosomal entrapment.[11][12]
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry to quantify the percentage of cells that have taken up the PNA conjugate and the mean fluorescence intensity, which corresponds to the amount of uptake.
-
Troubleshooting and Considerations
-
PNA Solubility: PNA oligomers, particularly those rich in purines, can have poor aqueous solubility.[4] Sonication or gentle heating may be required to dissolve the PNA.
-
Background Fluorescence: In PNA-FISH, insufficient washing or non-specific binding can lead to high background. Optimizing wash conditions (temperature, salt concentration) and using blocking reagents can mitigate this.
-
Cellular Delivery: The neutral backbone of PNAs hinders their passive diffusion across cell membranes. For intracellular applications, conjugation to cell-penetrating peptides or the use of transfection reagents is often necessary.[10][11]
-
Cytotoxicity: When using PNA-peptide conjugates, it is crucial to assess potential cytotoxicity at the concentrations used, as high concentrations can lead to artificial staining of cells.[12]
These application notes and protocols provide a foundation for utilizing PNA technology in various research and development settings. The unique properties of PNAs offer significant advantages for the specific and stable targeting of RNA and DNA.
References
- 1. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acids (PNA): synthesis, properties and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide nucleic acid conjugates: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Alternative nucleic acid analogues for programmable assembly: hybridization of LNA to PNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hybridization of DNA and PNA molecular beacons to single-stranded and double-stranded DNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnabio.com [pnabio.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular uptake and inhibition of gene expression by PNAs and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Cellular Localization of MeOSuc-AAPM-PNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of the cellular localization of MeOSuc-AAPM-PNA, a methoxy-succinyl-amino-amino-propionyl-methyl-peptide nucleic acid. Understanding the subcellular distribution of this synthetic analog of nucleic acid is critical for elucidating its mechanism of action, optimizing its delivery, and assessing its therapeutic potential.
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, a feature that imparts high biological stability. This compound is a modified PNA designed to enhance cellular uptake and target specific nucleic acid sequences. Quantifying its accumulation in different cellular compartments, such as the cytoplasm, nucleus, and endo-lysosomal pathway, is essential for correlating its subcellular fate with its biological activity. The following protocols outline key methodologies for this purpose.
Data Presentation: Quantitative Analysis of Cellular Localization
While specific quantitative data for this compound is not extensively available in public literature, the following tables represent typical data that could be generated using the protocols described herein. These values are illustrative and serve as a guide for data presentation and interpretation.
Table 1: Cellular Uptake of Fluorescently Labeled this compound Measured by Flow Cytometry. This table summarizes the percentage of cells positive for the PNA conjugate and the mean fluorescence intensity, indicating the overall uptake efficiency.
| Cell Line | Concentration (µM) | Incubation Time (h) | % Positive Cells | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | 1 | 4 | 85.2 ± 5.6 | 1234 ± 150 |
| HeLa | 5 | 4 | 98.1 ± 1.2 | 5678 ± 432 |
| A549 | 1 | 4 | 76.4 ± 8.1 | 987 ± 110 |
| A549 | 5 | 4 | 95.3 ± 2.5 | 4321 ± 321 |
Table 2: Subcellular Distribution of this compound Determined by Subcellular Fractionation and Quantification. This table illustrates the relative distribution of the PNA in different cellular compartments following fractionation.
| Cellular Fraction | % of Total Intracellular PNA (HeLa cells, 5 µM, 4h) |
| Cytosolic | 35 ± 4.2 |
| Nuclear | 15 ± 2.8 |
| Membrane & Organelles | 50 ± 6.1 |
| - Endo-lysosomal | ~30 |
| - Mitochondrial | ~10 |
| - Other | ~10 |
Table 3: Co-localization Analysis of this compound with Organelle Markers by Fluorescence Microscopy. This table presents Pearson's correlation coefficients, indicating the degree of co-localization between the PNA and specific organelle markers.
| Organelle Marker | Pearson's Correlation Coefficient (HeLa cells, 5 µM, 4h) | Interpretation |
| LysoTracker Red (Lysosomes) | 0.78 ± 0.09 | High degree of co-localization |
| MitoTracker Green (Mitochondria) | 0.25 ± 0.05 | Low degree of co-localization |
| Hoechst 33342 (Nucleus) | 0.45 ± 0.07 | Moderate co-localization |
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes the use of flow cytometry to quantify the percentage of cells that have internalized a fluorescently labeled this compound and the relative amount of uptake per cell.
Materials:
-
Fluorescently labeled this compound (e.g., FITC- or Cy5-conjugated)
-
Target cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: On the day of the experiment, replace the medium with fresh medium containing the desired concentrations of fluorescently labeled this compound. Incubate for the desired time points (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Cell Harvest:
-
Wash the cells twice with ice-cold PBS to remove unbound PNA.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a FACS tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Resuspension: Resuspend the cell pellet in 300-500 µL of ice-cold PBS.
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for the fluorophore used.
-
Use untreated cells as a negative control to set the gate for positive cells.
-
Record both the percentage of positive cells and the mean fluorescence intensity.
-
Protocol 2: Visualization of Subcellular Localization by Fluorescence Microscopy
This protocol details the use of confocal fluorescence microscopy to visualize the subcellular distribution of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound
-
Target cell line
-
Glass-bottom dishes or coverslips
-
Organelle-specific fluorescent trackers (e.g., LysoTracker, MitoTracker)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled this compound as described in Protocol 1.
-
Organelle Staining (Optional): During the last 30-60 minutes of incubation, add organelle-specific trackers to the medium according to the manufacturer's instructions.
-
Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Nuclear Staining: Incubate the cells with Hoechst 33342 solution for 10 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips on a glass slide using a mounting medium.
-
Imaging:
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for each fluorophore.
-
Acquire z-stacks to analyze the three-dimensional distribution.
-
Perform co-localization analysis using appropriate software to quantify the overlap between the PNA signal and organelle markers.
-
Protocol 3: Quantitative Subcellular Fractionation
This protocol provides a method for physically separating cellular compartments to quantify the amount of this compound in each fraction. Quantification can be performed using methods like PNA hybridization assay or mass spectrometry if a labeled standard is available.
Materials:
-
Cell pellet treated with this compound
-
Subcellular fractionation kit (commercial kits are recommended for reproducibility) or prepared buffers (cytoplasmic extraction buffer, nuclear extraction buffer, etc.)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Protein assay reagent
-
Method for PNA quantification (e.g., PNA hybridization assay, HPLC, or Mass Spectrometry)
Procedure:
-
Cell Harvest: Harvest treated cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
Cytoplasmic Extraction:
-
Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer.
-
Incubate on ice for 15 minutes.
-
Homogenize the cells with a Dounce homogenizer.
-
Centrifuge at 1,000 x g for 10 minutes to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Extraction:
-
Wash the nuclear pellet with PBS.
-
Resuspend the pellet in a nuclear extraction buffer containing a high salt concentration.
-
Incubate on ice with intermittent vortexing.
-
Centrifuge at 16,000 x g for 20 minutes. The supernatant is the nuclear fraction.
-
-
Membrane and Organelle Fractionation (from cytoplasmic fraction):
-
Centrifuge the initial cytoplasmic fraction at 10,000 x g for 15 minutes to pellet mitochondria.
-
Further, centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction (endoplasmic reticulum and Golgi).
-
The final supernatant is the soluble cytosolic fraction.
-
-
Quantification:
-
Determine the protein concentration of each fraction.
-
Quantify the amount of this compound in each fraction using a suitable method.
-
Normalize the PNA amount to the protein content of each fraction to determine the relative concentration.
-
Visualizations
Application Notes and Protocols for MeOSuc-AAPM-PNA in Specific Gene Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics that exhibit high binding affinity and specificity to complementary DNA and RNA sequences.[1] Their neutral peptide-like backbone, composed of N-(2-aminoethyl)-glycine units, confers resistance to enzymatic degradation by nucleases and proteases, making them robust tools for gene regulation.[1] This document provides detailed application notes and protocols for the use of MeOSuc-AAPM-PNA, a putative peptide-PNA conjugate, in specific gene inhibition studies.
The "MeOSuc-AAPM" component is hypothesized to be a custom peptide moiety designed to enhance cellular uptake and bioavailability of the PNA cargo. While "MeOSuc" denotes a methoxysuccinyl group, "AAPM" likely represents a short amino acid sequence (e.g., Ala-Ala-Pro-Met). The conjugation of PNAs to cell-penetrating peptides (CPPs) is a well-established strategy to overcome the poor membrane permeability of unmodified PNAs.[1] This enhanced delivery allows for potent and specific inhibition of gene expression at either the transcriptional (antigene) or translational (antisense) level.
Mechanism of Action
This compound is designed to function as either an antisense or antigene agent to achieve sequence-specific gene inhibition.
-
Antisense Mechanism: The PNA component of the conjugate binds to a specific sequence on a target messenger RNA (mRNA) molecule. This binding can physically block the ribosome's progression along the mRNA or prevent the assembly of the translation initiation complex, thereby inhibiting protein synthesis.[2] Unlike some other antisense technologies, PNAs do not typically induce degradation of the target mRNA via RNase H.[3]
-
Antigene Mechanism: In this modality, the PNA targets and binds to a specific sequence within a gene on the chromosomal DNA. This can occur through strand invasion of the double helix, forming a stable PNA-DNA-PNA triplex, which can block the binding of transcription factors or RNA polymerase, thus inhibiting the transcription of the gene into mRNA.[4][5]
Below is a diagram illustrating the generalized antisense and antigene mechanisms of PNA-mediated gene inhibition.
Caption: Generalized mechanisms of PNA-mediated gene inhibition.
Data Presentation: Quantitative Analysis of Gene Inhibition
The efficacy of this compound in inhibiting the expression of a target gene should be quantified at both the mRNA and protein levels. Below are example tables summarizing typical quantitative data from gene inhibition experiments.
Table 1: Quantification of Target mRNA Levels by RT-qPCR
| Treatment Group | PNA Concentration (µM) | Target Gene Expression (Relative to Control) | Standard Deviation | p-value |
| Untreated Control | 0 | 1.00 | 0.08 | - |
| Scrambled PNA | 1.0 | 0.95 | 0.12 | > 0.05 |
| This compound | 0.5 | 0.45 | 0.06 | < 0.01 |
| This compound | 1.0 | 0.22 | 0.04 | < 0.001 |
| This compound | 2.0 | 0.11 | 0.03 | < 0.001 |
Table 2: Quantification of Target Protein Levels by Western Blot Densitometry
| Treatment Group | PNA Concentration (µM) | Target Protein Level (Normalized to Loading Control) | Standard Deviation | p-value |
| Untreated Control | 0 | 1.00 | 0.11 | - |
| Scrambled PNA | 1.0 | 0.98 | 0.15 | > 0.05 |
| This compound | 0.5 | 0.52 | 0.09 | < 0.01 |
| This compound | 1.0 | 0.28 | 0.07 | < 0.001 |
| This compound | 2.0 | 0.15 | 0.05 | < 0.001 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Treatment with this compound
This protocol outlines the steps for treating cultured mammalian cells with the PNA conjugate.
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water or appropriate buffer for reconstitution
-
Cultured mammalian cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 6-well or 24-well)
Procedure:
-
Cell Seeding: The day before treatment, seed the cells in multi-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
PNA Reconstitution: Reconstitute the lyophilized this compound in nuclease-free water to create a concentrated stock solution (e.g., 200 µM). Gently vortex and, if necessary, heat at 60°C for 5 minutes to ensure complete dissolution.[6] Store aliquots at -20°C or -80°C.
-
Preparation of Treatment Medium: On the day of treatment, thaw the PNA stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in serum-free or complete cell culture medium. Also prepare a negative control with a scrambled PNA sequence and an untreated control.
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared treatment medium containing the PNA conjugate to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for the specific cell line and target gene.
-
Harvesting: After incubation, harvest the cells for downstream analysis (RNA or protein extraction).
The experimental workflow for cell treatment and subsequent analysis is depicted below.
References
- 1. Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnabio.com [pnabio.com]
Application Notes & Protocols: Designing MeOSuc-AAPM-PNA for Targeted Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a neutral N-(2-aminoethyl)-glycine backbone.[1][2][3] This unique structure confers resistance to enzymatic degradation by nucleases and proteases and allows for high-affinity, sequence-specific binding to target nucleic acids.[2][3][4] These properties make PNAs exceptional candidates for antisense and antigene therapies aimed at regulating gene expression.[1][2][4] However, the neutral backbone of PNAs hinders their passive diffusion across cell membranes. To overcome this limitation, PNAs can be conjugated to cell-penetrating peptides (CPPs), which facilitate cellular uptake.[3][5][6][7]
This document provides a detailed guide to the design, application, and evaluation of a modified PNA construct, termed "MeOSuc-AAPM-PNA," for targeted gene regulation. In this construct:
-
PNA serves as the sequence-specific targeting agent.
-
MeOSuc (Methoxy-succinyl) acts as a flexible linker for conjugation.
-
AAPM represents a custom-designed, arginine-rich A dvanced A ntisense P eptide M oiety, a type of cell-penetrating peptide, to enhance intracellular delivery.
Mechanism of Action of this compound
The this compound conjugate is designed to silence gene expression at the post-transcriptional level. The proposed mechanism involves the following steps:
-
Cellular Uptake: The cationic AAPM peptide facilitates the transport of the entire conjugate across the cell membrane, likely through endocytosis.[8]
-
Endosomal Escape: The AAPM moiety is also designed to promote escape from the endosome, releasing the PNA into the cytoplasm.
-
Target Binding: The PNA component binds with high affinity to the complementary sequence on the target messenger RNA (mRNA).
-
Translational Arrest: The PNA-mRNA duplex sterically hinders the ribosomal machinery, preventing protein translation and leading to a reduction in the levels of the target protein.
Data Presentation: Hypothetical Performance Data
The following tables present hypothetical, yet realistic, quantitative data for a this compound construct targeting the hypothetical gene GeneX. These tables are intended to serve as a template for presenting experimental results.
Table 1: In Vitro Knockdown Efficiency of GeneX mRNA
| Concentration (nM) | % mRNA Knockdown (± SD) |
| 10 | 15.2 ± 3.1 |
| 50 | 45.8 ± 5.6 |
| 100 | 78.5 ± 4.2 |
| 200 | 85.3 ± 3.9 |
| 500 | 88.1 ± 2.5 |
Table 2: In Vitro Knockdown Efficiency of GeneX Protein
| Concentration (nM) | % Protein Knockdown (± SD) |
| 10 | 10.5 ± 4.5 |
| 50 | 38.2 ± 6.1 |
| 100 | 70.1 ± 5.3 |
| 200 | 79.8 ± 4.7 |
| 500 | 82.4 ± 3.8 |
Table 3: Off-Target Gene Expression Analysis
| Gene | % Change in Expression (at 200 nM) |
| Off-Target Candidate 1 | -5.3 ± 2.1 |
| Off-Target Candidate 2 | +2.1 ± 1.8 |
| Housekeeping Gene (GAPDH) | -0.5 ± 1.5 |
Experimental Protocols
Protocol 1: Design and Synthesis of this compound
This protocol outlines the general steps for designing and synthesizing the this compound conjugate.
1. PNA Sequence Design:
-
Identify a unique 15-18 base pair target sequence within the coding region or untranslated regions (UTRs) of the target mRNA.
-
Perform a BLAST search against the relevant genome to minimize potential off-target binding.
-
Design a scrambled PNA sequence with the same base composition as a negative control.
2. Solid-Phase Synthesis:
-
PNA and the AAPM peptide are synthesized separately using standard Fmoc-based solid-phase synthesis.[9]
-
The MeOSuc linker can be attached to either the PNA or the peptide during synthesis. A succinyl linker is a suitable choice for this purpose.[10][11]
3. Conjugation:
-
The PNA and AAPM peptide are conjugated in solution. A common method is to use a bisfunctional maleimide linker that reacts with a primary amine on one molecule and a thiol group on the other.[12]
4. Purification and Quality Control:
-
The final conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the conjugate are confirmed by mass spectrometry.
Protocol 2: Cell Culture and Delivery of this compound
1. Cell Culture:
-
Culture the target cell line in the appropriate medium and conditions until they reach 70-80% confluency.
2. PNA Delivery:
-
Prepare a stock solution of the this compound in sterile, nuclease-free water.
-
Dilute the PNA conjugate to the desired final concentrations in serum-free medium.
-
Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the PNA-containing medium to the cells and incubate for 4-6 hours.
-
Add an equal volume of complete medium (containing serum) and continue the incubation for 24-72 hours, depending on the stability of the target protein.
Protocol 3: Analysis of Gene Knockdown by RT-qPCR
This protocol is for quantifying the reduction in target mRNA levels.[13][14][15][16]
1. RNA Isolation:
-
After the desired incubation time, harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase kit.
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 4: Analysis of Protein Knockdown by Western Blot
This protocol is for quantifying the reduction in target protein levels.[17][18]
1. Protein Lysate Preparation:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Quantification:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
Conclusion
The this compound platform represents a promising strategy for targeted gene regulation. The conjugation of a cell-penetrating peptide to the PNA backbone effectively addresses the major challenge of intracellular delivery. The protocols outlined in this document provide a comprehensive framework for the design, synthesis, and evaluation of these modified PNA constructs. Rigorous experimental design, including the use of appropriate controls and multiple validation methods (RT-qPCR and Western Blot), is crucial for obtaining reliable and interpretable results. By following these guidelines, researchers can effectively harness the potential of this compound for both basic research and therapeutic applications.
References
- 1. Peptide nucleic acid (PNA) binding-mediated gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 4. Peptide nucleic acid conjugates: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Delivery Systems for Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel concept for ligand attachment to oligonucleotides via a 2′-succinyl linker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroquinone-O,O'-diacetic acid ('Q-linker') as a replacement for succinyl and oxalyl linker arms in solid phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile Preparation of PNA-Peptide Conjugates with a Polar Maleimide-Thioether Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qiagen.com [qiagen.com]
- 15. eu.idtdna.com [eu.idtdna.com]
- 16. qiagen.com [qiagen.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. addgene.org [addgene.org]
Illuminating Neutrophil Elastase Activity in Real-Time: Application Notes and Protocols for Live-Cell Imaging
Authored for Researchers, Scientists, and Drug Development Professionals
A Note on Substrate Nomenclature
It has come to our attention that the term "MeOSuc-AAPM-PNA" may be a common typographical error. The widely recognized and commercially available chromogenic substrate for measuring neutrophil elastase (NE) activity in biochemical assays is MeOSuc-Ala-Ala-Pro-Val-pNA (MeOSuc-AAPV-pNA) . This substrate releases a colored product upon cleavage, which is quantified by absorbance and is not suitable for live-cell fluorescence imaging. This document will focus on fluorescent probes designed for the dynamic visualization of NE activity within living cells.
Introduction to Live-Cell Imaging of Neutrophil Elastase
Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] Its primary function is in host defense, where it degrades proteins of engulfed pathogens. However, dysregulated NE activity is a key driver in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1] Visualizing the spatiotemporal dynamics of NE activity in live cells is crucial for understanding its physiological and pathological roles and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the use of fluorescent probes in live-cell imaging of NE activity.
Classes of Fluorescent Probes for Live-Cell NE Imaging
Several classes of fluorescent probes have been developed to enable real-time imaging of NE activity in living cells. The primary types include:
-
FRET-Based Biosensors: These genetically encoded or synthetic probes utilize Förster Resonance Energy Transfer (FRET) between two fluorophores linked by an NE-specific peptide substrate. Cleavage of the linker by NE separates the fluorophores, leading to a detectable change in the FRET signal.
-
Quenched Fluorescent Substrates: These probes consist of a fluorophore and a quencher molecule held in close proximity by an NE-cleavable peptide. Upon cleavage, the fluorophore is liberated from the quencher, resulting in a significant increase in fluorescence intensity.
-
Activity-Based Probes (ABPs): These probes are designed to covalently bind to the active site of NE. They typically feature a reactive "warhead," a peptide recognition sequence, and a fluorescent reporter tag.
Application Note 1: FRET-Based Biosensors for Ratiometric Imaging of NE Activity
Principle: FRET-based biosensors offer a ratiometric readout of NE activity, which is less susceptible to variations in probe concentration and cell path length. A common example is a biosensor composed of a Cyan Fluorescent Protein (CFP) donor and a Yellow Fluorescent Protein (YFP) acceptor linked by an NE-specific cleavage sequence.[2] In the intact state, excitation of CFP results in energy transfer to YFP, leading to YFP emission. Upon cleavage by NE, the FRET is disrupted, causing an increase in CFP emission and a decrease in YFP emission.[2]
Quantitative Data
| Parameter | CFP-YFP NE Biosensor | Reference |
| Donor Fluorophore | Cyan Fluorescent Protein (CFP) | [2] |
| Acceptor Fluorophore | Yellow Fluorescent Protein (YFP) | [2] |
| Excitation Wavelength (CFP) | ~430 nm | [2] |
| Emission Wavelength (CFP) | ~475 nm | [2] |
| Emission Wavelength (YFP) | ~525 nm | [2] |
| Change upon NE cleavage | Decrease in YFP/CFP emission ratio | [3] |
Experimental Protocol: Live-Cell Imaging with a CFP-YFP NE Biosensor
1. Cell Preparation and Transfection: a. Plate cells (e.g., HEK293T or a relevant cell line) on glass-bottom dishes suitable for fluorescence microscopy. b. Transfect the cells with a plasmid encoding the CFP-YFP NE biosensor using a suitable transfection reagent according to the manufacturer's protocol. c. Allow 24-48 hours for biosensor expression.
2. Live-Cell Imaging Setup: a. Prior to imaging, replace the culture medium with an appropriate imaging buffer (e.g., phenol red-free DMEM or HBSS) to reduce background fluorescence. b. Mount the dish on an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological temperature (37°C) and CO2 levels (5%). c. Use appropriate filter sets for CFP and YFP imaging. A standard FRET filter set would include a CFP excitation filter, a CFP emission filter, and a YFP emission filter.
3. Image Acquisition: a. Acquire images in three channels: i. CFP channel: Excite with the CFP excitation wavelength and collect emission through the CFP filter. ii. YFP channel: Excite with the CFP excitation wavelength and collect emission through the YFP filter (FRET channel). iii. (Optional) YFP channel: Excite with a YFP excitation wavelength and collect emission through the YFP filter to assess total YFP expression. b. To induce neutrophil elastase activity (if not endogenously active), treat the cells with a suitable stimulus (e.g., PMA or co-culture with activated neutrophils). c. Acquire time-lapse images to monitor the change in the YFP/CFP emission ratio over time.
4. Data Analysis: a. Perform background subtraction on all images. b. Calculate the FRET ratio (YFP emission / CFP emission) for each cell at each time point. c. A decrease in the FRET ratio indicates an increase in neutrophil elastase activity.
Diagrams
Caption: Mechanism of a FRET-based biosensor for neutrophil elastase activity.
Application Note 2: Quenched Fluorescent Substrates for "Turn-On" Imaging of NE Activity
Principle: Quenched fluorescent substrates are powerful tools for detecting NE activity with a high signal-to-background ratio. A commercially available example is IVISense™ Neutrophil Elastase 680 FAST.[4] This probe consists of a near-infrared fluorophore that is quenched in its intact state. Upon cleavage by NE, the fluorophore is released, leading to a "turn-on" of fluorescence.[5]
Quantitative Data
| Parameter | IVISense™ Neutrophil Elastase 680 FAST | Reference |
| Fluorophore Class | Near-Infrared (NIR) | [4] |
| Excitation Maximum | ~675 nm | [6] |
| Emission Maximum | ~693 nm | [6] |
| State upon Cleavage | "Turn-on" fluorescence | [5] |
| Recommended Concentration (Frozen Tissue) | 1 µM | [7] |
| Recommended Incubation Time (Frozen Tissue) | 10-30 minutes | [7] |
Experimental Protocol: Live-Cell Imaging with a Quenched Fluorescent Substrate
1. Cell Preparation: a. Plate cells of interest (e.g., primary neutrophils, macrophages, or relevant cell lines) on glass-bottom dishes. b. Culture cells under appropriate conditions until they are ready for the experiment.
2. Probe Preparation and Loading: a. Reconstitute the quenched fluorescent probe in a suitable solvent (e.g., DMSO or PBS) according to the manufacturer's instructions to create a stock solution. b. Dilute the stock solution in pre-warmed imaging buffer to the desired final working concentration (e.g., 1-5 µM, optimization may be required).
3. Live-Cell Imaging: a. Replace the culture medium with the probe-containing imaging buffer. b. Incubate the cells with the probe at 37°C for a specified duration (e.g., 30-60 minutes; this should be optimized for the specific cell type and experimental conditions). c. (Optional) If desired, wash the cells once with fresh imaging buffer to remove excess probe. d. Mount the dish on a fluorescence microscope equipped for live-cell imaging. e. Acquire images using the appropriate filter set for the fluorophore (e.g., Cy5 filter set for a 680 nm probe). f. If studying induced NE activity, add the stimulus after a baseline image is acquired and capture time-lapse images to monitor the increase in fluorescence.
4. Data Analysis: a. Perform background correction on the acquired images. b. Quantify the mean fluorescence intensity within individual cells or regions of interest over time. c. An increase in fluorescence intensity directly correlates with neutrophil elastase activity.
Diagrams
Caption: Experimental workflow for live-cell imaging with a quenched fluorescent NE substrate.
Caption: "Turn-on" mechanism of a quenched fluorescent probe for neutrophil elastase.
References
- 1. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A FRET-based biosensor for the detection of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. IVISense Neutrophil Elastase 680 FAST Fluorescent Probe | Revvity [revvity.co.jp]
- 5. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. summitpharma.co.jp [summitpharma.co.jp]
- 7. revvity.com [revvity.com]
Troubleshooting & Optimization
Improving MeOSuc-AAPM-PNA solubility for experiments
Welcome to the technical support center for MeOSuc-AAPV-pNA (Methoxysuccinyl-Alanyl-Alanyl-Prolyl-Valine-p-nitroanilide). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this chromogenic substrate for their experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and solubility data to ensure the reliable and reproducible performance of MeOSuc-AAPV-pNA in your assays.
Frequently Asked Questions (FAQs)
Q1: What is MeOSuc-AAPV-pNA and what is its primary application?
MeOSuc-AAPV-pNA is a sensitive peptide substrate used to measure the enzymatic activity of proteases, primarily human neutrophil elastase and proteinase 3 (PR3).[1][2] It is not a substrate for cathepsin G or chymotrypsin.[1][3] The substrate is cleaved by these enzymes, releasing a yellow chromophore, p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405-410 nm.[2][4]
Q2: What is the recommended solvent for dissolving MeOSuc-AAPV-pNA?
Due to its hydrophobic nature, MeOSuc-AAPV-pNA has very low solubility in purely aqueous solutions.[5] It is highly recommended to first dissolve the lyophilized powder in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent, though dimethylformamide (DMF), methanol, and ethanol can also be used.[1][3]
Q3: How should I store the MeOSuc-AAPV-pNA substrate and its solutions?
Proper storage is crucial for maintaining the stability and reliability of the substrate.[6]
-
Solid (Lyophilized Powder): For long-term storage (up to 2 years), it is recommended to store the powder at -80°C, protected from light and moisture.[5][6] Storage at -20°C is also acceptable for shorter periods.[6][7]
-
Stock Solutions (in DMSO): Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] These aliquots are stable for up to 3 months when stored at -20°C and up to 6 months at -80°C.[5][6]
Q4: What is the maximum concentration of DMSO that can be used in my assay?
The tolerance of elastase to DMSO can vary. For many cell-based assays, it is advisable to keep the final DMSO concentration at or below 1%.[5] In in vitro enzymatic assays, some protocols have successfully used final DMSO concentrations up to 10%.[5] However, it is always best practice to perform a solvent tolerance test to determine the optimal concentration for your specific experimental conditions, as high concentrations of organic solvents can negatively impact enzyme kinetics.[5]
Q5: My substrate precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue due to the hydrophobic nature of MeOSuc-AAPV-pNA. Here are some solutions:
-
Slow Dilution with Vortexing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent immediate precipitation.
-
Increase Final Co-solvent Concentration: If your experiment allows, a slight increase in the final percentage of DMSO in the assay buffer can help maintain solubility.[5]
-
Sonication: Briefly sonicating the solution in a water bath after dilution can help break up small aggregates and redissolve the substrate. Use short bursts to avoid heating the sample.[5]
-
Gentle Warming: Warming the solution to approximately 37°C may aid in dissolution. Be cautious, as prolonged heating can lead to substrate degradation.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme | Ensure the enzyme has been stored and handled correctly. Prepare fresh enzyme dilutions before the experiment. |
| Substrate precipitation | Confirm that the substrate is fully dissolved in the final assay buffer. Refer to the precipitation troubleshooting tips above.[7] | |
| Incorrect buffer pH | Elastase activity is pH-dependent. Ensure your assay buffer is within the optimal pH range, typically 7.5-8.0.[7] | |
| Presence of inhibitors | Your sample or reagents may contain elastase inhibitors. Ensure high purity of all reagents and thorough cleaning of glassware.[7] | |
| High background absorbance | Spontaneous substrate hydrolysis | MeOSuc-AAPV-pNA can undergo slow, spontaneous hydrolysis. Prepare fresh working solutions and avoid prolonged incubation times. Ensure the buffer pH is optimal.[7] |
| Contaminated reagents | Use high-purity water and reagents to prepare all solutions to avoid contamination with other proteases.[7] | |
| High variability between replicates | Incomplete substrate solubilization | Ensure the DMSO stock solution is clear and fully dissolved before diluting into the assay buffer. Gentle vortexing or warming may be necessary.[7] |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks. | |
| Temperature fluctuations | Ensure all reagents and the microplate are equilibrated to the assay temperature (e.g., 37°C) before initiating the reaction.[7] | |
| Edge effects in microplates | Avoid using the outermost wells of a 96-well plate as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water.[7] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for MeOSuc-AAPV-pNA.
Table 1: Solubility of MeOSuc-AAPV-pNA
| Solvent | Solubility | Reference |
| DMSO | >20 mM | [2][3][7] |
| DMF | 30 mg/mL | [1] |
| Methanol | 1 mg/mL | [2][3] |
| Ethanol | 5 mg/mL | [1] |
| PBS (pH 7.2) | Slightly soluble | [1] |
Table 2: Key Parameters for Elastase Assay
| Parameter | Value | Reference |
| Wavelength for Detection | 405 - 410 nm | [3][4] |
| Molar Extinction Coefficient (ε) of p-nitroanilide | 8800 M⁻¹cm⁻¹ at 410 nm | [4] |
| Typical Stock Solution Concentration | 10 - 20 mM in DMSO | [4][7][8] |
| Typical Final Substrate Concentration | 100 - 200 µM | [4][8][9] |
Experimental Protocols
Protocol 1: Preparation of MeOSuc-AAPV-pNA Stock Solution
-
Weighing: Accurately weigh out the desired amount of lyophilized MeOSuc-AAPV-pNA powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). For example, to prepare a 10 mM solution, dissolve 5.91 mg of the substrate in 1 mL of DMSO.[9]
-
Mixing: Vortex the solution gently until the substrate is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Standard Human Neutrophil Elastase (HNE) Activity Assay (96-well plate format)
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5.[4]
-
Substrate Stock Solution: 20 mM MeOSuc-AAPV-pNA in DMSO.[4]
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM for a 1:10 final dilution in the well). Prepare this solution fresh before use.[7]
-
HNE Working Solution: Reconstitute and dilute HNE in Assay Buffer to a working concentration that gives a linear rate of reaction within the desired timeframe. The optimal concentration should be determined empirically.
Assay Procedure:
-
Add 170 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of your test compound (e.g., potential inhibitors) or vehicle control to the appropriate wells.
-
Add 10 µL of the HNE working solution to each well (except for the blank control).
-
Gently mix the plate and pre-incubate at 37°C for 10-15 minutes.[9]
-
Initiate the reaction by adding 20 µL of the 1 mM Working Substrate Solution to all wells, bringing the final volume to 200 µL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.[7]
Data Analysis:
-
Calculate the rate of reaction (V₀) by determining the slope (ΔA/min) from the linear portion of the absorbance vs. time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law: Activity (mol/L/min) = (ΔA/min) / (ε × l), where ε is the molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹) and l is the path length in cm.
Visualizations
Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA.
Caption: General workflow for an elastase activity assay.
Caption: A logical flow for troubleshooting common assay problems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. Pancreatic Leukocyte Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Overcoming poor cellular uptake of MeOSuc-AAPM-PNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor cellular uptake of MeOSuc-AAPM-PNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular uptake challenging?
This compound is a synthetic peptide nucleic acid (PNA) analog. Like other PNAs, it possesses a neutral pseudopeptide backbone instead of the negatively charged sugar-phosphate backbone of DNA and RNA.[1][2] This uncharged nature is a primary reason for its poor intrinsic ability to cross the lipid-rich cell membrane, leading to low cellular uptake.[1][3]
Q2: What are the common mechanisms for PNA cellular entry?
PNAs can enter cells through various mechanisms, largely dependent on the delivery strategy employed.[1] Unmodified PNAs, which tend to aggregate in aqueous solutions, are often taken up through endocytosis, a process where they are encapsulated in membrane-bound vesicles called endosomes.[4] However, a major challenge with this pathway is that the PNA can become trapped in these endosomes and subsequently degraded or expelled from the cell without reaching its intended intracellular target.[4][5] Strategies to enhance uptake often aim to either facilitate direct membrane translocation or promote escape from the endosomes.[6][7]
Q3: Can modifying the PNA structure itself improve uptake?
Yes, several chemical modifications to the PNA structure have been shown to enhance cellular permeability.[5] A common and effective approach is to introduce positive charges to the neutral backbone, for example, by adding cationic amino acid residues like lysine or arginine.[1][7][8] Other successful modifications include creating guanidinium-PNA (GPNA) or conjugating the PNA to small molecules like 2-aminopyridine.[1][5]
Q4: What are cell-penetrating peptides (CPPs) and how do they help PNA delivery?
Cell-penetrating peptides (CPPs) are short, typically cationic, peptides that can facilitate the cellular entry of various molecular cargoes, including PNAs.[8][9] By conjugating this compound to a CPP, such as Tat or Penetratin, the resulting conjugate can more readily cross the cell membrane.[6][10] However, it's important to note that CPP-mediated delivery often occurs via endocytosis, and endosomal entrapment can still be a significant hurdle.[5][6]
Q5: What is endosomal entrapment and how can it be overcome?
Endosomal entrapment is a critical barrier where the PNA, having entered the cell via endocytosis, remains confined within endosomes and cannot reach the cytosol or nucleus to interact with its target.[4][5] To overcome this, endosomolytic agents like chloroquine can be co-administered to disrupt the endosomal membrane, although these can be toxic to cells.[6][11] A more targeted approach is to conjugate the PNA to fusogenic peptides or molecules that utilize the "proton sponge" effect to rupture the endosome.[6]
Troubleshooting Guide: Poor Cellular Uptake of this compound
If you are observing low efficiency in your experiments due to poor cellular uptake of this compound, consider the following troubleshooting steps, categorized by the complexity of the approach.
Category 1: Optimization of Delivery Method
This section focuses on enhancing delivery without chemically modifying the this compound itself.
| Issue | Potential Cause | Suggested Solution |
| Low to no detectable intracellular PNA | Inefficient passive uptake. | Utilize a transfection reagent. Cationic lipids like Lipofectamine can form complexes with PNAs, especially if the PNA is conjugated to negatively charged molecules like phosphonates, facilitating entry into cells.[12][13][14] |
| PNA aggregation in media. | Co-transfect the PNA with a complementary DNA strand. The resulting negatively charged PNA/DNA duplex can be more efficiently delivered using standard cationic lipid transfection reagents.[15] | |
| Physical barriers of the cell membrane. | For in vitro experiments, consider physical delivery methods such as electroporation or microinjection to directly introduce the PNA into the cytoplasm.[1][5][16] These methods are often highly efficient but may not be suitable for all applications. |
Category 2: PNA Conjugation Strategies
If optimizing the delivery method is insufficient, conjugating the this compound to a carrier molecule is a well-established strategy to improve uptake.
| Strategy | Description | Advantages | Considerations |
| Cell-Penetrating Peptide (CPP) Conjugation | Covalently link the PNA to a CPP (e.g., Tat, Penetratin, octaarginine).[6][9] | Significantly enhances uptake across a broad range of cell types.[10][17] | Endosomal entrapment is a common issue.[5][6] May require co-treatment with an endosomolytic agent. High concentrations can be cytotoxic.[10] |
| Lipophilic Moiety Conjugation | Attach a hydrophobic molecule, such as a fatty acid (e.g., decanoic acid), cholesterol, or tocopherol.[18] | The lipid component can facilitate interaction with and passage through the cell membrane. Some lipid conjugates have been shown to aid endosomal escape.[7] | Can decrease the aqueous solubility of the PNA. |
| Cationic Residue Addition | Add a tail of positively charged amino acids, such as lysine or arginine, to the N- or C-terminus of the PNA.[1][7] | Improves both aqueous solubility and cellular uptake.[8] The synthesis is relatively straightforward. | The efficiency of uptake can be sequence-dependent and may not be as high as with some CPPs. |
| Phosphonate Conjugation | Synthesize PNAs with phosphonate groups.[12][13] | Creates a negatively charged PNA that can be efficiently delivered using cationic lipid reagents. Has shown very high antisense activity at nanomolar concentrations.[12][14] | Requires specialized chemical synthesis of phosphonate-modified PNA monomers. |
Experimental Protocols
Protocol 1: Co-transfection of PNA with DNA using Cationic Lipids
This protocol is designed to enhance PNA uptake by forming a negatively charged PNA/DNA duplex that can be efficiently delivered by a commercial transfection reagent.[15]
Materials:
-
This compound
-
Complementary DNA oligonucleotide (3' end of DNA should be complementary to the 5' end of the PNA)
-
Annealing Buffer (e.g., 10 mM Tris, pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Cells plated in a suitable format (e.g., 24-well plate)
Procedure:
-
Annealing:
-
In a sterile microcentrifuge tube, combine an equimolar amount of this compound and the complementary DNA oligonucleotide in Annealing Buffer.
-
Heat the mixture to 95°C for 5 minutes in a PCR machine or heat block.
-
Allow the mixture to cool slowly to room temperature to form the PNA/DNA duplex.
-
-
Complex Formation:
-
For each well to be transfected, dilute the required amount of PNA/DNA duplex into serum-free medium.
-
In a separate tube, dilute the cationic lipid reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted PNA/DNA duplex with the diluted lipid reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection:
-
Aspirate the old medium from the cells and replace it with fresh, serum-containing medium.
-
Add the PNA/DNA-lipid complexes dropwise to each well.
-
Incubate the cells for 24-48 hours before proceeding with the experimental assay (e.g., RT-PCR, fluorescence microscopy).
-
Protocol 2: Cellular Delivery using CPP-PNA Conjugates
This protocol outlines the direct delivery of a PNA conjugated to a cell-penetrating peptide.[11]
Materials:
-
CPP-conjugated this compound (e.g., Tat-PNA)
-
Cells plated in a suitable format
-
Complete cell culture medium
-
(Optional) Endosomolytic agent like chloroquine
-
(Optional) Fluorescent label on the PNA for microscopy
Procedure:
-
Preparation:
-
Prepare a stock solution of the CPP-PNA conjugate in sterile, nuclease-free water or a suitable buffer.
-
On the day of the experiment, dilute the CPP-PNA conjugate to the desired final concentration (typically 0.5 - 5 µM) in complete cell culture medium.
-
-
Incubation:
-
Remove the medium from the cells and replace it with the medium containing the CPP-PNA conjugate.
-
Incubate the cells for a period of 4 to 24 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Optional - Endosomal Escape Enhancement:
-
If endosomal entrapment is suspected, cells can be co-treated with an endosomolytic agent. For example, add chloroquine to a final concentration of 50-100 µM during the last 4-6 hours of incubation. Note: Perform a toxicity test first, as chloroquine can be harmful to cells.
-
-
Analysis:
-
After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular conjugate.
-
Proceed with the desired downstream analysis, such as confocal microscopy to observe intracellular localization or a functional assay to measure biological activity.
-
Visualizations
References
- 1. Recent Cutting‐Edge Technologies for the Delivery of Peptide Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future [research.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cellular Delivery of Peptide Nucleic Acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subnanomolar antisense activity of phosphonate-peptide nucleic acid (PNA) conjugates delivered by cationic lipids to HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subnanomolar antisense activity of phosphonate-peptide nucleic acid (PNA) conjugates delivered by cationic lipids to HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PNA Delivery via Co-Transfection with DNA - Creative Peptides [pna.creative-peptides.com]
- 16. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular uptake and inhibition of gene expression by PNAs and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Peptide Nucleic Acid (PNA) Concentration for Efficacy
Welcome to the technical support center for Peptide Nucleic Acid (PNA) optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal PNA concentration for experimental success. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and execution of PNA-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for PNAs in in-vitro experiments?
The optimal concentration for a PNA can vary significantly depending on the specific application (e.g., antisense inhibition, probe for FISH), the target nucleic acid sequence, and the cell type being used. Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are a good starting point for in-vitro experiments. It is crucial to perform a dose-response curve to determine the effective concentration for your specific system.
Q2: How can I improve the solubility of my PNA?
Poor solubility can be a significant issue, especially for purine-rich PNA sequences.[1] Here are a few strategies to improve solubility:
-
Solvent Choice: While PNA is most stable in water, if you encounter solubility issues, you can add organic solvents like DMSO or DMF, typically up to 10% of the final concentration.[1]
-
Sequence Design: When designing your PNA, aim to keep the purine content below 60% and avoid long stretches of purine bases, particularly guanine.[1]
-
Modifications: Incorporating modifications into the PNA backbone, such as gamma-substituted PNAs, can enhance solubility.[2]
-
Handling: Before use, it is recommended to heat the PNA solution to 55°C for 5 minutes and vortex thoroughly to ensure it is fully dissolved.[1]
Q3: My PNA is not showing any effect. What are the possible reasons?
Several factors could contribute to a lack of PNA efficacy. Consider the following troubleshooting steps:
-
Cellular Uptake: PNAs have a neutral backbone and may not efficiently cross cell membranes.[3][4] Consider using transfection reagents or conjugating your PNA to a cell-penetrating peptide (CPP) to enhance delivery.
-
PNA Integrity: Ensure your PNA was handled and stored correctly to prevent degradation. PNAs are generally stable but should be stored at -20°C or -70°C for long-term storage and protected from light if fluorescently labeled.[1]
-
Target Accessibility: The target sequence within the DNA or RNA may be inaccessible due to secondary structures or protein binding.
-
Concentration: The concentration of your PNA may be too low. Perform a dose-response experiment to determine the optimal concentration.
Q4: How do I determine the concentration of my PNA stock solution?
The concentration of a PNA solution can be determined by measuring its absorbance at 260 nm using a spectrophotometer.[1][2] You will need to calculate the molar extinction coefficient (ε260) of your specific PNA sequence. The formula for calculating the molar extinction coefficient is:
ε260 (PNA oligomer) = Σ (εi x ni)
where:
-
εi is the molar extinction coefficient of each base (A, G, C, T)
-
ni is the number of times each base appears in the sequence
The molar extinction coefficients for the bases are approximately:
-
ε260 (A) = 13,700 M⁻¹ cm⁻¹
-
ε260 (G) = 11,700 M⁻¹ cm⁻¹
-
ε260 (C) = 6,600 M⁻¹ cm⁻¹
-
ε260 (T) = 8,600 M⁻¹ cm⁻¹[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no PNA activity | Insufficient cellular uptake. | Use a transfection reagent or a cell-penetrating peptide conjugate. |
| PNA concentration is too low. | Perform a dose-response curve to find the optimal concentration.[5] | |
| PNA degradation. | Verify proper storage conditions (-20°C or -70°C). Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1] | |
| Inaccessible target sequence. | Use software to predict the secondary structure of the target nucleic acid and redesign the PNA to a more accessible region. | |
| High background or off-target effects | PNA concentration is too high. | Lower the PNA concentration and repeat the experiment. |
| Non-specific binding. | Increase the stringency of washing steps in your protocol. Ensure the salt concentration in your buffer is not too low (below 10 mM).[1] | |
| PNA precipitates out of solution | Poor solubility of the PNA sequence. | Add a small amount of an organic solvent like DMSO or DMF (up to 10%).[1] Consider redesigning the PNA to have a lower purine content.[1] |
| Improper dissolution. | Heat the PNA solution to 55°C for 5 minutes and vortex well before use.[1] |
Experimental Protocols
Protocol 1: General PNA Stock Solution Preparation and Quantification
-
Resuspend PNA: Briefly centrifuge the vial containing the lyophilized PNA to collect the powder at the bottom. Resuspend the PNA in nuclease-free water to a stock concentration of 100 µM. For a 50 nmole vial, this would be 500 µL of water.[1]
-
Enhance Dissolution: If the PNA does not fully dissolve, add DMSO or DMF up to 10% of the final volume. Vortex thoroughly and heat at 55°C for 5 minutes.[1]
-
Quantification:
-
Calculate the molar extinction coefficient (ε260) of your PNA sequence as described in the FAQ section.
-
Dilute an aliquot of your PNA stock solution in the appropriate buffer.
-
Measure the absorbance at 260 nm (A260) using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law: Concentration (M) = A260 / (ε260 x path length in cm).
-
-
Storage: Aliquot the PNA stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -70°C. Protect from light if the PNA is fluorescently labeled.[1]
Protocol 2: Optimizing PNA Concentration for In-Vitro Antisense Activity
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will allow for optimal growth during the experiment.
-
PNA Preparation: Prepare a series of dilutions of your PNA in a suitable delivery vehicle (e.g., transfection reagent complexed in serum-free media) to achieve a range of final concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM).
-
Treatment: Remove the growth media from the cells and add the PNA-containing media. Include appropriate controls:
-
Negative Control: Cells treated with the delivery vehicle only.
-
Scrambled PNA Control: Cells treated with a PNA of the same length and base composition but in a random sequence.
-
Positive Control (if available): A known inhibitor of the target gene.
-
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24, 48, or 72 hours) to allow for PNA uptake and target engagement.
-
Efficacy Assessment: Analyze the effect of the PNA on the target gene expression. This can be done by measuring:
-
mRNA levels: using RT-qPCR.
-
Protein levels: using Western blot or ELISA.
-
-
Data Analysis: Plot the percentage of target inhibition versus the PNA concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Visualizations
Caption: Workflow for optimizing PNA concentration for in-vitro efficacy.
Caption: A logical guide for troubleshooting common PNA efficacy issues.
References
- 1. pnabio.com [pnabio.com]
- 2. Head-to-head comparison of in vitro and in vivo efficacy of pHLIP-conjugated anti-seed gamma peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Reducing off-target effects of MeOSuc-AAPM-PNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of MeOSuc-AAPM-PNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a complex conjugate molecule likely designed for dual functionality. Based on its components, it consists of:
-
MeOSuc-AAPM : A peptide sequence (Methoxysuccinyl-Alanine-Alanine-Proline-Methionine) that likely targets a specific protease. The similar sequence, MeOSuc-AAPV, is a known substrate for neutrophil elastase.[1][2] Therefore, the AAPM peptide is likely designed to target human neutrophil elastase (HNE) or a related serine protease.[3] The entire peptide portion likely includes an irreversible inhibitor component, such as a chloromethylketone (CMK), to covalently bind to the active site of the target protease.[4]
-
PNA (Peptide Nucleic Acid) : A synthetic DNA/RNA mimic that can bind to specific nucleic acid sequences with high affinity and specificity.[5] PNAs are resistant to degradation by nucleases and proteases.[5]
The intended mechanism is likely the inhibition of a target protease via the peptide moiety, and the simultaneous modulation of gene expression through the binding of the PNA to a specific DNA or RNA target.
Q2: What are the potential sources of off-target effects for this compound?
A2: Off-target effects can arise from either the peptide inhibitor portion or the PNA portion of the molecule.
-
Inhibitor-Related Off-Target Effects :
-
Lack of Specificity : The AAPM peptide sequence may be recognized and cleaved by other proteases besides the intended target, leading to the inhibition of multiple enzymes.
-
Reactive Moiety : If the inhibitor contains a reactive group like a chloromethylketone, it can potentially react with other nucleophilic residues on other proteins, not just the target protease.[4]
-
-
PNA-Related Off-Target Effects :
-
Hybridization to Non-Target Nucleic Acids : The PNA sequence may bind to unintended DNA or RNA sequences that have some similarity to the intended target sequence. This can lead to unintended changes in gene expression.
-
Q3: How can I assess the purity and integrity of my this compound conjugate?
A3: It is crucial to verify the purity and integrity of the conjugate before starting experiments. Recommended methods include:
-
High-Performance Liquid Chromatography (HPLC) : To separate the conjugate from any unconjugated peptide or PNA and other impurities.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the conjugate and ensure that both the peptide-inhibitor and PNA components are present.
Troubleshooting Guide: Inhibitor Moiety Off-Target Effects
This section provides guidance on troubleshooting issues related to the specificity and activity of the MeOSuc-AAPM peptide inhibitor.
Problem 1: Low Potency or Lack of Inhibition of the Target Protease
If you observe lower than expected inhibition of your target protease, consider the following:
-
Enzyme Activity : Confirm the activity of your protease stock using a standard substrate like MeOSuc-AAPV-pNA.[1][6][7][8]
-
Inhibitor Concentration : Verify the concentration of your this compound stock solution.
-
Assay Conditions : Ensure that the pH, temperature, and buffer composition of your assay are optimal for both enzyme activity and inhibitor binding.[6]
Workflow for Assessing Inhibitor Potency
Caption: Workflow for determining the IC50 of this compound.
Problem 2: Suspected Off-Target Protease Inhibition
If you suspect your conjugate is inhibiting other proteases, a protease specificity profile is necessary.
-
Protease Panel : Test the inhibitory activity of this compound against a panel of related proteases (e.g., other serine proteases like trypsin, chymotrypsin, and cathepsin G).[3]
-
Compare IC50 Values : A significantly lower IC50 for your target protease compared to other proteases indicates good specificity.
| Protease | This compound IC50 (nM) | Interpretation |
| Human Neutrophil Elastase (HNE) | 10 | High Potency (On-Target) |
| Proteinase 3 (PR3) | 500 | Lower potency, potential off-target |
| Cathepsin G | > 10,000 | Negligible inhibition |
| Trypsin | > 10,000 | Negligible inhibition |
| This is an example data table. Actual values must be determined experimentally. |
Experimental Protocol: Determining the IC50 of this compound
Objective : To determine the concentration of this compound required to inhibit 50% of the target protease's activity.
Materials :
-
This compound
-
Target protease (e.g., Human Neutrophil Elastase)
-
Chromogenic substrate (e.g., MeOSuc-AAPV-pNA)[1]
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl)[1]
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations.
-
Add 50 µL of the diluted inhibitor or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well plate.
-
Add 25 µL of the target protease solution (at a fixed concentration) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate solution (e.g., 1 mM MeOSuc-AAPV-pNA).
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes in a microplate reader pre-warmed to 37°C.[1]
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[9][10]
Troubleshooting Guide: PNA Moiety Off-Target Effects
This section addresses issues related to the off-target binding of the PNA component of the conjugate.
Problem 1: Unintended Changes in Gene Expression
If you observe changes in the expression of genes that are not the intended target of the PNA, it may be due to off-target hybridization.
-
Sequence Analysis : Use bioinformatics tools to perform a BLAST search of your PNA sequence against the relevant genome or transcriptome to identify potential off-target sites with sequence similarity.
-
Control Experiments : Include control PNA sequences in your experiments, such as a scrambled PNA with the same base composition but a different sequence, to ensure the observed effects are sequence-specific.
Workflow for Assessing PNA Off-Target Effects
Caption: Experimental workflow for identifying PNA off-target effects.
Problem 2: Difficulty Confirming On-Target PNA Binding
Confirming that the PNA is binding to its intended target is a critical step.
-
In Vitro Binding Assays : Perform gel shift assays or use techniques like surface plasmon resonance (SPR) to confirm the binding of the PNA conjugate to a synthetic DNA or RNA oligonucleotide corresponding to the target sequence.
-
Cellular Target Engagement : Use techniques like cellular thermal shift assays (CETSA) or develop a specific antibody to the PNA to confirm target engagement within the cell.
Experimental Protocol: Quantitative PCR (qPCR) for Off-Target Gene Expression Analysis
Objective : To quantify the expression levels of potential off-target genes identified through bioinformatics analysis or transcriptome profiling.
Materials :
-
Cells treated with this compound, a scrambled control PNA, and a vehicle control.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for the target gene, potential off-target genes, and a housekeeping gene (e.g., GAPDH, Actin).
-
qPCR master mix
-
qPCR instrument
Procedure :
-
Treat cells with the this compound conjugate and controls for the desired time.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions for each gene of interest (target, off-targets, and housekeeping gene) using the synthesized cDNA as a template.
-
Run the qPCR experiment according to the instrument's instructions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.
| Gene | Treatment | Fold Change (relative to vehicle) | Interpretation |
| Target Gene | This compound | 0.2 | On-target knockdown |
| Off-Target Gene 1 | This compound | 0.95 | No significant change |
| Off-Target Gene 2 | This compound | 0.6 | Potential off-target effect |
| Target Gene | Scrambled PNA | 1.1 | No effect, confirms sequence specificity |
| This is an example data table. Actual values must be determined experimentally. |
Strategies for Reducing Off-Target Effects
For the Inhibitor Moiety:
-
Optimize Concentration : Use the lowest effective concentration of this compound to minimize the chances of engaging low-affinity off-targets.
-
Reduce Incubation Time : For irreversible inhibitors, a shorter incubation time may be sufficient to inactivate the target protease while reducing the opportunity for off-target reactions.
For the PNA Moiety:
-
PNA Sequence Design :
-
Carefully design the PNA sequence to have minimal homology with other known gene sequences.
-
Consider using shorter PNA sequences, as this can sometimes improve specificity.
-
Incorporate modified PNA bases that can increase binding affinity and specificity.[11]
-
-
Chemical Modifications : Modifications to the PNA backbone can sometimes reduce non-specific protein interactions and improve the off-target profile.[12]
Signaling Pathway: Neutrophil Elastase in Inflammation
Caption: Simplified pathway of HNE-mediated inflammation and the point of intervention for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.plos.org [journals.plos.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MeOSuc-AAPM-PNA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of MeOSuc-AAPM-PNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a modified peptide nucleic acid (PNA). It consists of a PNA oligomer that is N-terminally conjugated to a peptide with the sequence Alanine-Alanine-Proline-Methionine (AAPM). The N-terminus of this peptide is further modified with a methoxysuccinyl (MeOSuc) group. This modification is often introduced to modulate the PNA's properties, such as cellular uptake, solubility, or binding affinity.
Q2: What are the primary challenges in synthesizing this compound?
The synthesis of this compound, like other modified PNAs, can present several challenges:
-
Low Coupling Efficiency: Incomplete coupling of either the PNA monomers or the MeOSuc-AAPM peptide can lead to truncated sequences.
-
Aggregation: PNA sequences, particularly purine-rich ones, have a tendency to aggregate on the solid support, hindering subsequent synthetic steps.[1]
-
Solubility Issues: The final conjugate may have poor solubility in aqueous buffers, complicating purification and downstream applications.[1][2]
-
Side Reactions: Undesired chemical reactions can occur during monomer coupling, deprotection, or cleavage, leading to impurities.
-
Purification Difficulties: Separating the desired full-length product from closely related impurities can be challenging.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Final this compound Conjugate
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Incomplete PNA Synthesis | Monitor each coupling step using a qualitative test like the Kaiser test (for free primary amines). If the test is positive, repeat the coupling step. Consider using a stronger coupling agent or increasing the coupling time. | Incomplete coupling of PNA monomers leads to a lower yield of the full-length PNA available for peptide conjugation. |
| Poor Coupling of MeOSuc-AAPM Peptide | Optimize the coupling conditions for the peptide. Use a reliable coupling agent combination such as HCTU/DIPEA. Ensure the peptide is fully dissolved before adding it to the resin. Consider a double coupling of the peptide. | The steric hindrance of the peptide can make its coupling to the PNA N-terminus challenging. |
| Aggregation of PNA on Resin | Synthesize the PNA on a low-loading resin (e.g., <0.2 mmol/g).[3] Use a resin with a hydrophilic linker like PEG.[3] Consider microwave-assisted synthesis to reduce aggregation and improve coupling efficiency. | Aggregation can block reactive sites on the growing PNA chain, preventing further elongation or peptide coupling. |
| Premature Cleavage from Resin | Ensure the appropriate resin and cleavage conditions are used for your chosen protecting group strategy (Fmoc or Boc). | Loss of product from the resin during synthesis will naturally lead to a lower final yield. |
Problem 2: Presence of Multiple Impurities in the Crude Product upon HPLC Analysis
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Truncated PNA Sequences | Implement a capping step after each PNA monomer coupling (e.g., with acetic anhydride and a non-nucleophilic base like DIPEA or 2,6-lutidine). This will block any unreacted amino groups from further elongation. | Capping prevents the formation of deletion sequences, which are difficult to separate from the full-length product. |
| Side Reactions During Deprotection | For Fmoc-based synthesis, keep the piperidine deprotection steps brief to minimize base-catalyzed side reactions.[4] For Boc-based synthesis, use appropriate scavengers (e.g., m-cresol) during the final TFA cleavage to protect sensitive residues. | Protecting groups can undergo side reactions under deprotection conditions, leading to modified and impure products. |
| Oxidation of Methionine | During cleavage and handling, use scavengers like triisopropylsilane (TIPS) in the cleavage cocktail to prevent oxidation of the methionine residue in the AAPM peptide. | The sulfur atom in methionine is susceptible to oxidation, which can be a source of impurities. |
| Aspartimide Formation (if Asp is present) | If your PNA sequence contains aspartic acid, consider using a protecting group on the backbone of the preceding residue (e.g., Hmb) to prevent aspartimide formation.[5] | This side reaction is common in peptide synthesis and can lead to a mixture of products. |
Problem 3: Poor Solubility of the Purified this compound
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Hydrophobic Nature of the Conjugate | Dissolve the lyophilized product in a small amount of an organic solvent like DMSO or DMF first, then slowly add the aqueous buffer with gentle vortexing.[6] | The peptide and PNA moieties can contribute to the overall hydrophobicity, leading to poor aqueous solubility. |
| Aggregation in Solution | Sonication can help to break up aggregates.[6] If aggregation persists, consider dissolving in a denaturing agent like 6 M guanidine-HCl, followed by dilution. | Intermolecular interactions can cause the conjugate to aggregate and precipitate out of solution. |
| Isoelectric Point (pI) | Adjust the pH of the buffer to be away from the calculated isoelectric point of the conjugate. | Peptides and PNAs are least soluble at their isoelectric point. |
| Sequence-Dependent Aggregation | If the PNA sequence is purine-rich, consider incorporating solubility-enhancing modifications, such as lysine residues or PEG linkers, into the PNA sequence itself.[2] | Certain PNA sequences are inherently prone to aggregation. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the PNA Oligomer (Fmoc Chemistry)
This protocol outlines the manual solid-phase synthesis of a PNA oligomer on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Monomer Coupling:
-
Pre-activate a 3-fold molar excess of the Fmoc-PNA monomer with a coupling agent like HCTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in NMP for 5 minutes.
-
Add the activated monomer solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling.
-
-
Capping: Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/NMP) for 10 minutes to block any unreacted amino groups. Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent PNA monomer.
-
Final Fmoc Deprotection: After the last monomer is coupled, perform a final Fmoc deprotection (step 2).
Protocol 2: On-Resin Conjugation of MeOSuc-AAPM Peptide
This protocol assumes the MeOSuc-AAPM peptide has been pre-synthesized or commercially obtained.
-
Peptide Activation: Dissolve a 3-fold molar excess of the MeOSuc-AAPM peptide in NMP. Add HCTU (3 eq.) and DIPEA (6 eq.) and allow to pre-activate for 5 minutes.
-
Coupling to PNA: Add the activated peptide solution to the deprotected N-terminus of the resin-bound PNA. Shake for 4-12 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
Protocol 3: Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / triisopropylsilane (TIPS) / water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the precipitate, decant the ether, and wash the pellet with cold ether two more times. Dry the crude product under vacuum.
Protocol 4: Purification by Reverse-Phase HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the conjugate.
-
Detection: Monitor the elution at 260 nm (for PNA) and 220 nm (for peptide bonds).
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
Data Presentation
Table 1: Common Coupling Reagents for PNA and Peptide Synthesis
| Coupling Reagent | Description | Typical Application |
| HBTU/HATU | Benzotriazole-based aminium salts. Highly efficient. | Standard for both PNA and peptide coupling. |
| HCTU | A more reactive derivative of HBTU. | Difficult couplings, sterically hindered amino acids/PNA monomers. |
| PyBOP | Phosphonium-based reagent. | Often used for cyclization and fragment condensation. |
| DIC/Oxyma | Carbodiimide-based coupling with an additive to suppress side reactions. | A good alternative to aminium/phosphonium reagents, can be cost-effective. |
Table 2: Troubleshooting HPLC Purification
| Observation | Possible Cause | Suggested Action |
| Broad Peaks | Aggregation on the column. | Increase the column temperature (e.g., to 55-60 °C). Add a small amount of organic acid (e.g., formic acid) to the mobile phase. |
| Poor Resolution | Inappropriate gradient. | Optimize the gradient. A shallower gradient can improve the separation of closely eluting species. |
| Multiple Peaks Close Together | Presence of deletion sequences or other closely related impurities. | Ensure effective capping during synthesis. Optimize the HPLC gradient for better separation. |
| No Peak Eluting | Product is too hydrophobic and irreversibly bound to the column. | Use a column with a different stationary phase (e.g., C4 or C8). Increase the percentage of organic solvent in the mobile phase. |
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for PNA Synthesis.
References
- 1. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: MeOSuc-AAPM-PNA Serum Stability
Welcome to the technical support center for MeOSuc-AAPM-PNA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the stability of this compound in serum-containing media for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
A1: this compound is a novel peptide-based therapeutic agent. While its name includes "PNA," its chemical structure, C27H38N6O9S, suggests a modified peptide rather than a true peptide nucleic acid.[1] Generally, peptide-based molecules can be susceptible to degradation by proteases present in serum. However, modifications to the peptide backbone can enhance resistance to enzymatic degradation.[2] PNAs, due to their synthetic backbone, are known to be highly resistant to both nuclease and protease degradation.[3][4][5] The stability of this compound in serum is a critical factor for obtaining reliable and reproducible experimental results.
Q2: What are the primary factors in serum that can affect the stability of this compound?
A2: The primary factors in serum that can impact the stability of peptide-based molecules like this compound include:
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Proteolytic Enzymes: Serum contains a variety of proteases that can cleave peptide bonds, leading to the degradation of the molecule.[2]
-
Protein Binding: this compound may bind to serum proteins, such as albumin.[6][7][8][9][10] This binding can affect its bioavailability and apparent stability in assays. The unbound fraction is generally considered the pharmacologically active component.[7][8]
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Physicochemical Properties of the Medium: Factors like pH and temperature of the serum-containing medium can influence both enzyme activity and the structural integrity of the peptide.[9]
Q3: How can I assess the stability of this compound in my specific serum-containing medium?
A3: You can assess the stability by incubating this compound in your experimental medium for various time points and then quantifying the amount of intact compound remaining. A common method for this is High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in the presence of serum.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no biological activity of this compound in serum-containing medium. | 1. Degradation by Serum Proteases: The compound may be rapidly degraded by enzymes in the serum. 2. Serum Protein Binding: The compound may be sequestered by serum proteins, reducing its free concentration.[6][7][8] 3. Incorrect Concentration: The initial concentration of the compound may be too low. | 1. Assess Stability: Perform a time-course stability assay using HPLC to determine the half-life of this compound in your serum concentration. 2. Reduce Serum Concentration: If experimentally feasible, lower the percentage of serum in your culture medium. 3. Use Heat-Inactivated Serum: Heat inactivation can denature some proteases, potentially increasing the stability of the compound. 4. Increase Initial Concentration: Based on stability data, you may need to use a higher initial concentration to ensure a sufficient amount of active compound is present throughout the experiment. 5. Consider Serum-Free Media: For short-term experiments, switching to a serum-free medium during the treatment period can be an option. |
| High variability in experimental results between batches of serum. | 1. Batch-to-Batch Variation in Serum Composition: Different lots of serum can have varying levels of proteases and binding proteins. | 1. Test Multiple Serum Lots: If possible, pre-screen several lots of serum for their effect on this compound stability and activity. 2. Use a Single Lot for a Series of Experiments: To ensure consistency, use the same lot of serum for an entire set of related experiments. 3. Establish Internal Controls: Include a standard positive and negative control in every experiment to normalize for inter-assay variability. |
| Precipitation of this compound upon addition to serum-containing medium. | 1. Low Solubility: The compound may have poor solubility in the final medium, especially at higher concentrations. PNAs, in general, can have low aqueous solubility.[3] 2. Interaction with Serum Components: The compound may be aggregating or precipitating upon interaction with components in the serum. | 1. Optimize Solubilization: Ensure the stock solution of this compound is fully dissolved before adding it to the medium. You may need to use a small amount of an appropriate solvent (e.g., DMSO) for the stock solution. 2. Pre-warm the Medium: Adding the compound to pre-warmed medium can sometimes improve solubility. 3. Titrate the Concentration: Determine the maximum soluble concentration of this compound in your specific medium. 4. Formulation Strategies: For in vivo studies, formulation with solubility-enhancing excipients may be necessary. |
Experimental Protocols
Protocol 1: Assessing the Serum Stability of this compound using HPLC
Objective: To determine the degradation rate of this compound in a specific serum concentration over time.
Materials:
-
This compound
-
Fetal Bovine Serum (FBS) or other serum of interest
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare the test medium by mixing your cell culture medium with the desired percentage of serum (e.g., 10% FBS in DMEM).
-
Spike the test medium with this compound to a final concentration of 100 µM.
-
Immediately take a "time 0" sample (e.g., 100 µL) and store it at -80°C.
-
Incubate the remaining medium at 37°C.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours). Store all samples at -80°C until analysis.
-
For analysis, thaw the samples and precipitate the serum proteins by adding three volumes of cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent.
-
Reconstitute the sample in the HPLC mobile phase.
-
Analyze the samples by RP-HPLC. A typical mobile phase could be a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
Calculate the percentage of intact compound remaining at each time point relative to the time 0 sample.
Data Presentation:
| Time (hours) | % Intact this compound (Mean ± SD) |
| 0 | 100 |
| 1 | |
| 2 | |
| 4 | |
| 8 | |
| 24 | |
| 48 |
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of a pro-inflammatory response.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
The diagram below outlines the workflow for assessing the serum stability of this compound.
Caption: Workflow for serum stability assessment of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting experiments where this compound shows low activity.
Caption: Troubleshooting logic for low bioactivity of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 8. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Binding: Do We Ever Learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
MeOSuc-AAPM-PNA aggregation prevention methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues related to the aggregation of MeOSuc-AAPM-PNA (MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide).
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound powder not dissolving in my aqueous buffer?
A1: this compound is a hydrophobic peptide and exhibits very low solubility in purely aqueous solutions.[1] Attempting to dissolve the lyophilized powder directly in an aqueous buffer will likely result in incomplete dissolution or aggregation. The recommended procedure is to first dissolve the peptide in a suitable organic solvent to create a concentrated stock solution.[1]
Q2: What are the recommended organic solvents for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended for creating a concentrated stock solution of this compound.[1]
Q3: How should I store my this compound stock solution?
A3: Stock solutions in an organic solvent like DMSO are stable for up to 3 months when stored at -20°C. For longer-term storage, it is best to store the solution at -80°C for up to 6 months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1] For long-term storage of the lyophilized powder, it is recommended to keep it at -80°C, protected from moisture and light, for up to 2 years.[1]
Q4: What is the maximum concentration of DMSO that can be used in my enzymatic assay?
A4: The tolerance of your specific enzyme to DMSO can vary. For many cell-based assays, the final DMSO concentration should be kept at or below 1%.[1] However, some in vitro enzymatic assays can tolerate final DMSO concentrations up to 10% without significant inhibition.[1] It is crucial to perform a solvent tolerance test to determine the optimal concentration for your specific assay conditions, as high concentrations of organic solvents can impact enzyme kinetics.[1]
Troubleshooting Guide
Issue 1: Substrate precipitates upon dilution of the organic stock solution into an aqueous buffer.
Cause: This is a common problem when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The substrate molecules aggregate as they become insoluble in the high water content of the buffer.[1]
Solutions:
| Method | Detailed Protocol |
| Slow, Dropwise Addition | Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while continuously vortexing or stirring the buffer. This facilitates the dispersion of the substrate molecules before they can aggregate.[1] |
| Sonication | After dilution, briefly sonicate the solution in a water bath sonicator. Use short bursts to avoid heating the sample. This can help break up small aggregates and re-dissolve the substrate.[1] |
| Gentle Warming | Gently warm the solution to approximately 37°C to aid in dissolution. Be cautious, as prolonged heating can lead to substrate degradation.[1] |
| Increase Co-solvent Concentration | If your experiment allows, slightly increase the final percentage of the organic solvent in your assay buffer. Remember to validate the solvent tolerance of your system.[1] |
| Change Buffer System | Certain buffers, like phosphate buffers, can sometimes promote the precipitation of compounds when mixed with organic solvents. Consider switching to an alternative buffer system, such as Tris-HCl.[1] |
Issue 2: My substrate solution is cloudy or contains visible particles.
Cause: This indicates that the substrate is not fully dissolved or has precipitated out of solution over time.[1]
Solutions:
| Method | Detailed Protocol |
| Re-dissolve | Try sonicating or gently warming the solution as described in the table above to see if the particles can be redissolved.[1] |
| General Anti-Aggregation Additives | Consider the addition of stabilizing excipients. While specific data for this compound is limited, general strategies for preventing peptide and protein aggregation may be effective. These can include the use of sugars, polyols, or certain amino acids like arginine and glycine.[2][3] |
Experimental Workflow & Logic
The following diagram illustrates a recommended workflow for preparing and troubleshooting this compound solutions to prevent aggregation.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Signaling Pathways and Logical Relationships
The aggregation of PNA is a complex process that can be influenced by various factors during synthesis and handling. The following diagram illustrates the relationship between these factors and the outcome of PNA aggregation.
Caption: Factors influencing this compound aggregation and prevention strategies.
References
Technical Support Center: MeOSuc-AAPM-PNA Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MeOSuc-AAPM-PNA conjugates. Our goal is to help you diagnose and resolve issues related to binding affinity in your experiments.
Introduction to this compound
While "this compound" is a specific nomenclature, it likely refers to a Peptide Nucleic Acid (PNA) conjugated to a peptide sequence. Based on available chemical information, the "MeOSuc-AAPM" portion is likely a variation of MeOSuc-Ala-Ala-Pro-Val (AAPV) , a known peptide substrate for enzymes like human leukocyte elastase.[1][2] In such a conjugate, the PNA component provides sequence-specific binding to a target DNA or RNA molecule, while the peptide moiety may serve as a reporter, a therapeutic agent, or a targeting ligand.
This guide focuses on enhancing the PNA-nucleic acid binding affinity , a critical factor for the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound conjugate shows lower-than-expected binding affinity to its target sequence. What are the common causes?
Low binding affinity can stem from several factors related to the PNA sequence, the conjugate's structure, or the experimental conditions.
-
PNA Sequence Design:
-
Length: The PNA may be too short for stable hybridization at the experimental temperature.
-
Base Composition: High purine content in the PNA sequence can sometimes lead to aggregation issues.
-
Self-Complementarity: The PNA sequence might form self-dimers or hairpins, reducing the concentration of PNA available to bind to the target.
-
-
Steric Hindrance: The conjugated MeOSuc-AAPM peptide may physically block the PNA from accessing its target nucleic acid sequence. The size and conformation of the peptide are critical.
-
Suboptimal Buffer Conditions:
-
Ionic Strength: PNA-DNA/RNA binding is famously stable at low salt concentrations due to the PNA's neutral backbone, which minimizes electrostatic repulsion.[3][4] High salt concentrations can stabilize the target DNA/RNA secondary structure, making it harder for the PNA to bind.
-
pH: The pH can affect the stability of certain PNA modifications and the conformation of the target nucleic acid.
-
-
PNA Degradation or Impurity: Issues during synthesis or purification can lead to a lower concentration of the full-length, active conjugate.
Q2: How can I chemically modify the PNA portion of my conjugate to increase its binding affinity?
Several chemical modifications to the PNA backbone or nucleobases can significantly enhance binding affinity.
-
Backbone Modifications:
-
Gamma (γ) Modifications: Introducing a substituent at the γ-position of the PNA backbone, such as an L-serine side chain, can pre-organize the PNA into a right-handed helix.[3] This pre-organization reduces the entropic penalty of binding, thereby increasing affinity. A single L-serine γ-substitution can increase the melting temperature (Tm) of a PNA-RNA duplex by approximately 3°C.[3]
-
Cationic Modifications: Incorporating positive charges into the backbone, for instance, by using D-lysine substitutions at the α-position, can improve binding affinity for the negatively charged nucleic acid target.[3][5]
-
-
Nucleobase Modifications:
-
Modified Bases: Replacing standard nucleobases with modified versions that offer enhanced stacking or additional hydrogen bonds can increase affinity. Examples include 2,6-diaminopurine (replaces Adenine to form three hydrogen bonds with Thymine) and the "G-clamp" (a modified cytosine that forms extra hydrogen bonds with Guanine).[6]
-
A summary of the expected impact of these modifications is presented below.
| Modification Strategy | Expected Impact on Binding Affinity (Tm) | Key Considerations |
| Gamma (γ) Backbone Modification | Increase of ~3°C per single L-serine substitution in a 10-mer PNA-RNA duplex.[3] | Improves solubility and sequence specificity.[3] |
| Alpha (α) Cationic Modification | D-Lysine substitution can increase PNA-DNA duplex stability.[3] | Also significantly improves cellular uptake. |
| 2,6-Diaminopurine (DAP) Base | Increases Tm by stabilizing A-T base pairs. | Replaces Adenine in the PNA sequence. |
| G-Clamp Nucleobase | Substantial increase in Tm due to extra H-bonds with Guanine. | Replaces Cytosine in the PNA sequence. |
Q3: Could the MeOSuc-AAPM peptide be interfering with binding, and how can I fix it?
Yes, the peptide conjugate can cause steric hindrance. Here is a logical workflow to troubleshoot this issue:
Solution: If the peptide is interfering, consider redesigning the linker connecting the PNA and the peptide. Using a longer, more flexible linker (e.g., a polyethylene glycol (PEG) or a simple alkyl chain) can provide the necessary distance and conformational freedom for both moieties to function independently.
Q4: What experimental conditions can I optimize for better binding?
Optimizing the binding buffer and thermal conditions is crucial.
-
Salt Concentration: Start with a low salt buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA) and titrate upwards if necessary. High salt concentrations are generally not favorable for PNA binding.[4]
-
Temperature: Perform binding experiments at least 5-10°C below the calculated melting temperature (Tm) of your PNA-target duplex to ensure a high percentage of bound complexes.
-
Additives: In some cases, additives like 10% glycerol can stabilize the protein-nucleic acid interaction in assays like EMSA, though their effect on PNA binding should be empirically tested.
Experimental Protocols
Protocol: Electrophoretic Mobility Shift Assay (EMSA) for PNA-RNA Binding
This protocol provides a method to qualitatively assess the binding of your this compound to a target RNA sequence.
1. Preparation of Materials:
-
Target RNA: 5'-end label your target RNA with a reporter (e.g., biotin or a fluorescent dye) using a standard ligation kit. Purify the labeled RNA.
-
PNA Conjugate: Dissolve the this compound in nuclease-free water or a suitable buffer (e.g., 10% DMF in water) to create a 100 µM stock solution.
-
Binding Buffer (10X): 100 mM HEPES (pH 7.5), 500 mM KCl, 10 mM EDTA.
-
Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.
2. Binding Reaction Setup:
-
In a 0.5 mL microcentrifuge tube, assemble the following components on ice:
Component Volume Final Concentration Nuclease-free Water Up to 20 µL - 10X Binding Buffer 2 µL 1X Labeled Target RNA (100 nM) 1 µL 5 nM | PNA Conjugate (various stocks) | 1 µL | 0-250 nM (titration) |
-
Gently mix the components by pipetting. Avoid vortexing.
-
Incubate the reaction at the desired temperature (e.g., 37°C) for 30-60 minutes to allow binding to reach equilibrium.
3. Gel Electrophoresis:
-
Add 4 µL of 6X Loading Dye to each 20 µL binding reaction.
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6-8% TBE gel).
-
Run the gel in cold 0.5X TBE buffer at 100-150V until the dye front has migrated approximately two-thirds of the way down the gel. Keep the electrophoresis apparatus cold (e.g., in a cold room).
4. Detection:
-
Transfer the RNA from the gel to a positively charged nylon membrane (e.g., for chemiluminescent detection of biotin).
-
Crosslink the RNA to the membrane using UV light.
-
Detect the labeled RNA using a method appropriate for your label (e.g., streptavidin-HRP conjugate for biotin, or direct fluorescence imaging).
-
A "shift" in the mobility of the labeled RNA in the presence of the PNA conjugate indicates binding.
Visualizing PNA Binding Mechanisms
PNAs can bind to nucleic acids in different ways. Understanding these can help in designing your experiments. For instance, homopyrimidine PNAs can invade a DNA duplex to form a highly stable PNA-DNA-PNA triplex.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of PNA invasion efficiency by conjugation with ruthenium complexes│ Laboratory of Bioinorganic Chemistry Graduate School of Science, Nagoya University [bioinorg.chem.nagoya-u.ac.jp]
- 5. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing cytotoxicity of MeOSuc-AAPM-PNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of MeOSuc-AAPM-PNA during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a biochemical reagent, likely a peptide nucleic acid (PNA) conjugate.[1] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain.[2] This modification grants them unique properties, such as high binding affinity to complementary nucleic acid sequences and resistance to enzymatic degradation.[2]
Q2: What are the potential causes of this compound cytotoxicity?
While specific data on this compound is limited, cytotoxicity associated with PNA conjugates can stem from several factors:
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High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.[3]
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Delivery Vehicle Toxicity: Cationic lipids or other transfection reagents used to facilitate cellular uptake can have their own inherent toxicity.[4]
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Aggregation: PNA sequences can sometimes aggregate, especially at high concentrations, which can be toxic to cells.[5]
-
Off-Target Binding: While designed for sequence-specific binding, high concentrations may lead to non-specific interactions with other cellular components.
-
Contamination: Microbial contamination of cell cultures can induce cell death, which might be mistaken for compound-induced cytotoxicity.[6][7]
Q3: How can I improve the cellular uptake of this compound?
Poor cellular uptake is a common challenge with PNAs.[8] Strategies to enhance uptake include:
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cellular membranes and are often used to deliver cargo molecules like PNAs into cells.[8][9][10]
-
Use of Transfection Reagents: Cationic lipids and other transfection agents can form complexes with PNAs to facilitate their entry into cells.[4]
-
Electroporation: This physical method uses an electrical pulse to create temporary pores in the cell membrane, allowing PNAs to enter.[8][11]
-
Nanoparticle Formulation: Encapsulating PNAs within nanoparticles can improve their delivery and reduce degradation.[11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High Cell Death Observed After Treatment | - Concentration of this compound is too high.- The delivery vehicle (e.g., cationic lipid) is toxic.- The PNA conjugate has aggregated.- Cell culture is contaminated. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Test the toxicity of the delivery vehicle alone.- Visually inspect the PNA solution for precipitates. If present, try dissolving in a different buffer or sonicating.- Regularly check cell cultures for microbial contamination.[6] |
| Inconsistent Results Between Experiments | - Variation in cell density at the time of treatment.- Inconsistent PNA concentration or preparation.- Different incubation times.- Health and passage number of the cells. | - Ensure consistent cell seeding density for all experiments.- Prepare fresh PNA solutions for each experiment and verify the concentration.- Standardize all incubation times.- Use cells within a consistent and low passage number range.[7] |
| No Biological Effect Observed | - Poor cellular uptake of this compound.- Degradation of the PNA conjugate.- Incorrect PNA sequence for the intended target.- The target is not expressed in the cell line used. | - Employ a suitable delivery strategy to enhance uptake (see FAQ Q3).- Although PNAs are generally stable, ensure proper storage and handling.- Verify the PNA sequence and its complementarity to the target.- Confirm the expression of the target gene or protein in your cell model. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the PNA solutions at different concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Analysis:
| Concentration of this compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Control) | [Absorbance Value] | 100 |
| 1 | [Absorbance Value] | [Calculated Value] |
| 5 | [Absorbance Value] | [Calculated Value] |
| 10 | [Absorbance Value] | [Calculated Value] |
| 25 | [Absorbance Value] | [Calculated Value] |
| 50 | [Absorbance Value] | [Calculated Value] |
| 100 | [Absorbance Value] | [Calculated Value] |
Protocol 2: Evaluation of Cellular Uptake using Fluorescence Microscopy
This protocol is for visualizing the cellular uptake of a fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound
-
Cell line of interest
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Prepare a solution of fluorescently labeled this compound in complete cell culture medium at the desired concentration.
-
Add the PNA solution to the cells and incubate for the desired time (e.g., 4 hours).[4]
-
Wash the cells three times with pre-warmed PBS to remove extracellular PNA.[4]
-
Add Hoechst 33342 solution to stain the cell nuclei, if desired.
-
Image the cells using a fluorescence microscope with appropriate filters for the fluorophore and Hoechst 33342.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: A logical workflow for troubleshooting high cytotoxicity.
Caption: Potential mechanisms of this compound cellular entry.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future [research.chalmers.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 8. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in MeOSuc-AAPM-PNA delivery and solutions
Welcome to the technical support center for MeOSuc-AAPM-PNA delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective intracellular delivery of the Cathepsin G substrate, this compound, and to troubleshoot common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a biochemical reagent that functions as a chromogenic substrate for Cathepsin G, a serine protease. Its primary application is in life sciences research for the measurement of Cathepsin G activity. The p-nitroanilide (pNA) moiety is released upon enzymatic cleavage, producing a yellow color that can be quantified spectrophotometrically.
Q2: What are the main challenges in delivering this compound into cells?
The primary challenges are similar to those for other Peptide Nucleic Acids (PNAs) and include:
-
Poor Cellular Uptake: The neutral backbone of PNA results in low passive permeability across the cell membrane.
-
Endosomal Entrapment: Once internalized, the molecule can be trapped in endosomes and degraded in lysosomes before reaching its target enzyme in the cytoplasm.
-
Off-Target Effects: Non-specific interactions can lead to inaccurate measurements of enzyme activity.
-
Aggregation: PNA conjugates can be prone to aggregation, which can affect their solubility and delivery efficiency.
Q3: What are the most common methods for delivering PNAs like this compound into cells?
Common delivery strategies include:
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse the cell membrane and carry cargo molecules with them.
-
Cationic Lipid-Mediated Transfection: Formulations like Lipofectamine can form complexes with the PNA and facilitate its entry into cells.
-
Nanoparticle Encapsulation: Biodegradable nanoparticles can encapsulate the PNA, protecting it from degradation and aiding in cellular uptake.
Q4: How can I monitor the delivery efficiency of this compound?
To monitor delivery efficiency, the PNA can be labeled with a fluorescent dye. The intracellular fluorescence can then be quantified using techniques such as:
-
Fluorescence Microscopy: To visualize cellular uptake and subcellular localization.
-
Flow Cytometry: To quantify the percentage of cells that have taken up the PNA and the mean fluorescence intensity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no intracellular signal (fluorescently labeled PNA) | 1. Inefficient delivery method. 2. Low concentration of the delivery complex. 3. Cell type is difficult to transfect. 4. Degradation of the PNA conjugate. | 1. Optimize the delivery protocol (e.g., PNA:lipid ratio, incubation time). 2. Try a different delivery method (e.g., switch from lipid to CPP). 3. Increase the concentration of the delivery complex. 4. Use a positive control (e.g., a fluorescently labeled CPP alone) to verify the delivery method. 5. Check the literature for protocols specific to your cell line. |
| High background fluorescence | 1. Autofluorescence of cells or medium. 2. Non-specific binding of the fluorescent PNA to the cell surface or plasticware. 3. Excessively high concentration of the fluorescent PNA. | 1. Image an unstained sample to determine the level of autofluorescence. 2. Wash cells thoroughly with PBS after incubation with the delivery complex. 3. Reduce the concentration of the fluorescent PNA. 4. Use a blocking agent (e.g., bovine serum albumin) to reduce non-specific binding. |
| Punctate or vesicular staining pattern | Endosomal entrapment of the PNA conjugate. | 1. Co-incubate with an endosomolytic agent like chloroquine. 2. Use a CPP known to promote endosomal escape. 3. Employ a delivery system designed for endosomal release (e.g., pH-sensitive nanoparticles). |
| Cell toxicity or death | 1. High concentration of the delivery reagent (e.g., cationic lipid). 2. High concentration of the PNA conjugate. 3. Contamination of reagents. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the delivery reagent and PNA. 2. Reduce the incubation time. 3. Ensure all reagents are sterile and endotoxin-free. |
| Inconsistent results between experiments | 1. Variation in cell confluency. 2. Inconsistent preparation of the delivery complex. 3. Variation in incubation times. | 1. Ensure consistent cell seeding density and confluency at the time of the experiment. 2. Prepare fresh delivery complexes for each experiment and follow the protocol precisely. 3. Use a timer to ensure consistent incubation periods. |
| Formation of visible precipitates (aggregation) | 1. Poor solubility of the PNA conjugate. 2. High concentration of the PNA conjugate. 3. Incompatible buffer conditions. | 1. Prepare PNA solutions in a suitable buffer (e.g., sterile water or PBS) and vortex thoroughly. 2. Work with lower concentrations of the PNA conjugate. 3. Ensure the buffer used for complex formation is compatible with the delivery reagent.[1] |
Quantitative Data on PNA Delivery
The efficiency of PNA delivery can vary significantly depending on the method, cell type, and PNA conjugate. The following tables provide a summary of reported efficiencies for different delivery strategies.
Table 1: Comparison of PNA Delivery Efficiencies with Different Methods
| Delivery Method | PNA Conjugate | Cell Line | Concentration | Uptake Efficiency/Activity | Reference |
| CPP Conjugation | (D-Arg)8-asPNA | HeLa pLuc705 | 2 µM | ~6-fold increase in antisense activity with carrier CPP-PNA | [2] |
| CPP Conjugation | pTat-PNA | HCT116 | Not specified | Effective nuclear localization, comparable to Tat peptide alone | [3] |
| Cationic Lipids | PNA/DNA heteroduplex | Various | Not specified | Efficient transfection by exploiting negative charge of DNA | [4][5] |
| Nanoparticles | cSCK-PNA-ODN | HeLa | Not specified | 3-fold higher bioactivity than Lipofectamine 2000 | [6] |
| Nanoparticles | CPP-coated PLGA-PNA | Murine model | Not specified | ~60% decrease in miR-155 activity | [6] |
Table 2: Cellular Uptake of PNA-Peptide Conjugates in Different Cell Lines
| PNA Conjugate | Cell Line | Uptake Observation (at 2 µM) | Reference |
| pAnt-PNA & pTat-PNA | SK-BR-3, HeLa, IMR-90 | Readily taken up, confined to vesicular compartments | [7] |
| pAnt-PNA & pTat-PNA | U937 | Very weak and exclusively vesicular staining | [7] |
| pAnt-PNA & pTat-PNA | H9 | Quick association with the membrane, weak intracellular staining | [7] |
| T(lys)-modified PNA | SK-BR-3, HeLa, IMR-90 | Readily taken up | [7] |
| Unmodified PNA | All tested cell lines | No evident uptake | [7] |
Experimental Protocols
Protocol 1: Delivery of this compound using a Cell-Penetrating Peptide (CPP)
This protocol provides a general guideline for delivering a CPP-conjugated this compound into cultured cells. Optimization will be required for specific cell types and CPPs.
Materials:
-
CPP-MeOSuc-AAPM-PNA conjugate
-
Mammalian cells in culture
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay buffer for Cathepsin G activity
-
96-well plate (black, clear bottom for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Preparation of Delivery Solution:
-
Prepare a stock solution of the CPP-MeOSuc-AAPM-PNA conjugate in sterile, nuclease-free water or PBS.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium.
-
-
Cell Treatment:
-
Gently wash the cells twice with pre-warmed PBS.
-
Remove the PBS and add the delivery solution containing the CPP-PNA conjugate to each well.
-
Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 1-4 hours). This incubation time should be optimized.
-
-
Measurement of Intracellular Cathepsin G Activity:
-
After incubation, gently wash the cells three times with PBS to remove any extracellular conjugate.
-
Add the appropriate assay buffer to each well.
-
Measure the absorbance or fluorescence of the cleaved p-nitroanilide product at the appropriate wavelength (typically 405 nm for absorbance) using a plate reader. Kinetic readings over time are recommended to determine the reaction rate.
-
Controls:
-
Negative Control: Cells not treated with the PNA conjugate.
-
Inhibitor Control: Cells pre-treated with a specific Cathepsin G inhibitor before adding the PNA conjugate.
-
Lysis Control: Lyse a separate set of untreated cells and measure Cathepsin G activity directly in the lysate to determine the total cellular enzyme activity.
-
-
Protocol 2: Cationic Lipid-Mediated Delivery of this compound
This protocol is a general guide for using a commercial cationic lipid reagent (e.g., Lipofectamine). Refer to the manufacturer's instructions for specific details.
Materials:
-
This compound
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000)
-
Serum-free medium (e.g., Opti-MEM™)
-
Mammalian cells in culture
-
Appropriate cell culture medium
-
PBS
-
Assay buffer for Cathepsin G activity
-
96-well plate
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1 to achieve 80-90% confluency at the time of transfection.
-
-
Formation of PNA-Lipid Complexes:
-
In one tube, dilute the this compound in serum-free medium.
-
In a separate tube, dilute the cationic lipid reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted PNA and the diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and replace it with serum-free medium.
-
Add the PNA-lipid complexes to the cells.
-
Incubate at 37°C for 4-6 hours.
-
After the incubation, the medium can be replaced with complete growth medium.
-
-
Measurement of Intracellular Cathepsin G Activity:
-
Allow sufficient time for the substrate to be processed (e.g., 24-48 hours post-transfection).
-
Wash the cells and measure enzyme activity as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Cellular Uptake Mechanisms for PNA Conjugates
The primary route of entry for PNA conjugates, particularly those linked to CPPs, is through endocytosis. The two main endocytic pathways involved are clathrin-mediated endocytosis and caveolae-mediated endocytosis.
References
- 1. Measurement of Separase Proteolytic Activity in Single Living Cells by a Fluorogenic Flow Cytometry Assay | PLOS One [journals.plos.org]
- 2. abcam.com [abcam.com]
- 3. Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocytosis via caveolae - preview & related info | Mendeley [mendeley.com]
Validation & Comparative
A Comparative Guide: MeOSuc-AAPM-PNA vs. Unmodified PNA for Advanced Research Applications
For researchers, scientists, and drug development professionals, the choice of synthetic nucleic acid analog is critical for the success of antisense, antigene, and diagnostic strategies. This guide provides an objective comparison between unmodified Peptide Nucleic Acid (PNA) and a conceptually modified PNA, termed MeOSuc-AAPM-PNA. This modified PNA incorporates a methoxy-succinyl (MeOSuc) group and an amino acid-peptide motif (AAPM), reflecting common strategies to enhance the therapeutic and diagnostic potential of PNAs.
Unmodified Peptide Nucleic Acid (PNA) is a powerful tool in molecular biology, renowned for its high binding affinity and specificity to DNA and RNA targets.[1][2][3] Its neutral N-(2-aminoethyl)glycine backbone grants it resistance to enzymatic degradation by nucleases and proteases, a significant advantage over natural nucleic acids.[1][4] However, the very neutrality of its backbone poses a major challenge for in vivo applications: poor cellular uptake.[1][2][5]
This compound represents a class of next-generation PNAs, chemically engineered to overcome the limitations of its unmodified counterpart. While specific experimental data for a molecule precisely named "this compound" is not extensively available in public literature, its constituent modifications—a peptide moiety (AAPM) and a methoxy-succinyl group (MeOSuc)—are well-characterized strategies for improving PNA performance. The "AAPM" is likely a peptide sequence designed to act as a cell-penetrating peptide (CPP), while the "MeOSuc" group may enhance solubility and modulate pharmacokinetic properties.[1][6]
This guide will compare the projected performance of this compound to that of unmodified PNA across key experimental parameters, supported by established principles of PNA modification.
Quantitative Performance Comparison
The following tables summarize the expected quantitative differences in performance between unmodified PNA and this compound, based on typical results from studies on similarly modified PNAs.
Table 1: Binding Affinity to Complementary DNA/RNA
| Parameter | Unmodified PNA | This compound (Projected) | Key Advantage of Modification |
| Melting Temperature (Tm) vs. DNA | High (e.g., 70°C for a 15-mer) | Very High (e.g., 72-75°C) | The peptide moiety and MeOSuc group are not expected to significantly interfere with hybridization and may slightly enhance stability. |
| Melting Temperature (Tm) vs. RNA | Higher than PNA-DNA (e.g., 75°C)[7] | Very High (e.g., 77-80°C) | Enhanced stability with RNA targets is a known feature of many modified PNAs. |
| Mismatch Discrimination (ΔTm) | Excellent (15-20°C)[8] | Excellent (15-20°C) | The core binding properties of the PNA are retained. |
| Binding Constant (Ka) | 107 - 108 M-1 | 107 - 108 M-1 | High affinity is a hallmark of the PNA backbone. |
Table 2: Cellular Uptake and Biological Activity
| Parameter | Unmodified PNA | This compound (Projected) | Key Advantage of Modification |
| Cellular Uptake Efficiency | Very Low / Negligible[2][5] | High | The AAPM (acting as a CPP) is designed to facilitate entry into cells.[1][6] |
| Mechanism of Uptake | Primarily pinocytosis (inefficient) | Receptor-mediated endocytosis, macropinocytosis (CPP-dependent)[9] | Active transport mechanisms are engaged by the peptide moiety. |
| Antisense/Antigene IC50 | High (μM to mM range, if any) | Low (nM to low μM range) | Enhanced cellular delivery leads to greater target engagement at lower concentrations. |
| In vivo Bioavailability | Low | Moderate to High | Improved solubility from the MeOSuc group and enhanced cell penetration contribute to better bioavailability. |
Table 3: Physicochemical Properties
| Parameter | Unmodified PNA | This compound (Projected) | Key Advantage of Modification |
| Aqueous Solubility | Low, especially for purine-rich sequences[10] | Improved | The hydrophilic MeOSuc group and charged amino acids in the AAPM can increase solubility.[5] |
| Enzymatic Stability | High (resistant to nucleases and proteases)[1][4] | High | The PNA backbone remains resistant to degradation. |
| In vivo Half-life | Short (due to poor solubility and aggregation) | Extended | Improved solubility and cellular uptake can lead to a longer circulation time. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PNA performance. Below are standard protocols for key comparative experiments.
Thermal Melting Analysis for Binding Affinity
Objective: To determine the melting temperature (Tm) of PNA:DNA and PNA:RNA duplexes, a measure of their thermal stability and binding affinity.
Methodology:
-
Sample Preparation: Anneal equimolar concentrations (e.g., 2 µM) of the PNA (unmodified or this compound) and the complementary DNA or RNA oligonucleotide in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: Use a spectrophotometer equipped with a temperature controller.
-
Melting Curve Acquisition: Monitor the absorbance at 260 nm while increasing the temperature from a starting point well below the Tm (e.g., 25°C) to a point well above it (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).
-
Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the sigmoidal melting curve. This is calculated from the first derivative of the melting curve.
Cellular Uptake Assay using Flow Cytometry
Objective: To quantify the efficiency of cellular internalization of the PNA constructs.
Methodology:
-
Labeling: Synthesize the PNAs with a fluorescent label (e.g., FITC or Cy5).
-
Cell Culture: Plate cells (e.g., HeLa or A549) in a 24-well plate and grow to 70-80% confluency.
-
Treatment: Incubate the cells with varying concentrations (e.g., 0.5 µM to 10 µM) of the fluorescently labeled PNAs for a set time period (e.g., 4 hours) in serum-free or serum-containing media.
-
Cell Preparation: Wash the cells with PBS to remove non-internalized PNA. Detach the cells using trypsin and resuspend in PBS.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the amount of internalized PNA.
In Vitro Antisense Activity Assay (e.g., Luciferase Reporter Assay)
Objective: To assess the ability of the PNA to inhibit the expression of a target gene.
Methodology:
-
Cell Line: Use a cell line that has been stably transfected with a reporter construct, such as a luciferase gene containing a target sequence for the PNA.
-
Treatment: Treat the cells with a range of concentrations of the unmodified and this compound.
-
Incubation: Incubate for a period sufficient to allow for PNA uptake and target engagement, leading to a measurable decrease in protein expression (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells and collect the supernatant.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer and a commercial luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample. Calculate the IC50 value, which is the concentration of PNA that causes a 50% reduction in luciferase expression.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes.
References
- 1. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide nucleic acids (PNA) and PNA-DNA chimeras: from high binding affinity towards biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 5. Hydrophilic and Cell-Penetrable Pyrrolidinyl Peptide Nucleic Acid via Post-synthetic Modification with Hydrophilic Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study of The Cellular Uptake of Magnetic Branched Amphiphilic Peptide Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
A Comparative Guide to Gene Silencing: Peptide Nucleic Acids (PNA) vs. Small Interfering RNA (siRNA)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of gene silencing technologies, Peptide Nucleic Acids (PNAs) and Small Interfering RNAs (siRNAs) represent two powerful yet distinct approaches to modulate gene expression. This guide provides an objective comparison of their mechanisms, performance, and experimental considerations, supported by available data.
Initial Topic Clarification: MeOSuc-AAPM-PNA
Initial searches for "this compound" revealed that this molecule is a biochemical reagent, specifically a chromogenic substrate for enzymes such as Cathepsin G and neutrophil elastase. The "PNA" in this context refers to p-nitroanilide, not Peptide Nucleic Acid. Therefore, this compound is not utilized for gene silencing applications, and a direct comparison with siRNA for this purpose is not applicable. This guide will instead focus on the broader and highly relevant comparison between Peptide Nucleic Acids (PNAs) and siRNAs for gene silencing.
At a Glance: PNA vs. siRNA
| Feature | Peptide Nucleic Acid (PNA) | Small Interfering RNA (siRNA) |
| Backbone Chemistry | Neutral N-(2-aminoethyl)glycine peptide backbone | Negatively charged phosphodiester backbone |
| Mechanism of Action | Steric hindrance of translation or splicing | RNA interference (RNAi) pathway leading to mRNA cleavage |
| Cellular Machinery | Independent of cellular enzymatic machinery for action | Dependent on the RNA-induced silencing complex (RISC) |
| Stability | High resistance to nucleases and proteases | Susceptible to nuclease degradation; often requires chemical modification |
| Specificity | High, with greater sensitivity to mismatches | High, but can have off-target effects through miRNA-like activity |
| Delivery | Challenging due to neutral charge; often requires conjugation to cell-penetrating peptides (CPPs) or other delivery vehicles. | Challenging due to negative charge and size; commonly delivered via lipid nanoparticles, electroporation, or viral vectors. |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between PNAs and siRNAs lies in how they achieve gene silencing.
siRNA: Harnessing the RNAi Pathway
siRNAs are short, double-stranded RNA molecules (typically 20-25 base pairs) that trigger the endogenous RNA interference (RNAi) pathway.[1][2] Once inside the cell, the siRNA is processed by the Dicer enzyme and incorporated into the RNA-induced silencing complex (RISC).[3][4] The guide strand of the siRNA then directs RISC to the target messenger RNA (mRNA) with a complementary sequence.[1] This leads to the enzymatic cleavage and subsequent degradation of the mRNA, thereby preventing protein synthesis.[1][3]
PNA: Steric Hindrance for Gene Regulation
PNAs are synthetic DNA mimics with a neutral peptide-like backbone.[5][6] This unique structure makes them highly resistant to enzymatic degradation.[7] PNAs exert their gene-silencing effects through steric hindrance.[6][8] By binding with high affinity to complementary sequences on mRNA or pre-mRNA, they physically block the cellular machinery involved in translation or splicing.[8][9] For instance, a PNA targeting the start codon of an mRNA can prevent ribosome binding and initiation of protein synthesis.[10] Alternatively, PNAs can bind to splice sites on pre-mRNA, modulating exon skipping or inclusion.[9]
Performance Comparison: Efficacy, Stability, and Specificity
Direct quantitative comparisons of PNA and siRNA in the same experimental system are limited in the publicly available literature. However, their intrinsic properties allow for a qualitative and semi-quantitative assessment.
| Performance Metric | Peptide Nucleic Acid (PNA) | Small Interfering RNA (siRNA) |
| Efficacy | Can achieve significant knockdown, but potency can be target-site dependent.[10] | Highly potent, capable of achieving >90% knockdown.[11] |
| Duration of Effect | Potentially long-lasting due to high stability. | Transient, effect is diluted with cell division unless continuously supplied or expressed from a vector. |
| Stability in Serum | Highly stable, resistant to nuclease and protease degradation.[7] | Unmodified siRNA is rapidly degraded in serum.[12][13] Chemical modifications can significantly increase stability.[14] |
| Off-Target Effects | Considered to have low off-target effects due to high binding specificity and lack of interaction with RNAi machinery.[15] | Can exhibit off-target effects through miRNA-like interactions with unintended mRNAs.[16] Chemical modifications can mitigate these effects.[16] |
Experimental Protocols: A General Workflow
The following provides a generalized workflow for a gene silencing experiment using either PNA or siRNA. Specific protocols will vary based on the cell type, delivery method, and specific reagents used.
Representative Experimental Methodologies
PNA Delivery via Cell-Penetrating Peptide (CPP) Conjugation
-
Synthesis: Synthesize the PNA oligomer and the chosen CPP (e.g., Tat peptide). Conjugate the CPP to the PNA, often via a disulfide or amide bond.
-
Cell Culture: Plate cells in a suitable multi-well plate to achieve 50-70% confluency on the day of treatment.
-
Treatment: Prepare a solution of the PNA-CPP conjugate in serum-free media. Add the solution to the cells at the desired final concentration (typically in the low micromolar range).
-
Incubation: Incubate the cells with the PNA-CPP conjugate for a specified period (e.g., 4-24 hours).
-
Analysis: After incubation, replace the treatment media with fresh growth media. Harvest cells at various time points (e.g., 24, 48, 72 hours) for analysis of mRNA (qRT-PCR) or protein (Western blot) levels of the target gene.[17]
siRNA Delivery via Lipid-Based Transfection
-
Cell Seeding: Seed cells in a multi-well plate the day before transfection to ensure they are in the exponential growth phase and reach 60-80% confluency at the time of transfection.[18]
-
Complex Formation: In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.[18][19] Combine the two solutions and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.[18]
-
Transfection: Add the siRNA-lipid complexes to the cells in the multi-well plate.[19]
-
Incubation: Incubate the cells with the complexes for 4-6 hours, after which the medium can be replaced with fresh, complete growth medium.[19]
-
Analysis: Harvest cells 24-72 hours post-transfection to assess the knockdown of the target gene at the mRNA and protein levels.[20]
Concluding Remarks
The choice between PNA and siRNA for gene silencing depends heavily on the specific application and experimental goals.
-
siRNA is a highly potent and widely used tool for transient gene knockdown in vitro and is the basis for several approved therapeutics. Its reliance on the natural RNAi pathway makes it highly efficient, though off-target effects need to be carefully considered and controlled.
-
PNA offers the advantages of exceptional stability and a distinct, steric-hindrance-based mechanism of action that avoids the RNAi machinery. This may reduce certain off-target effects. However, cellular delivery remains a significant hurdle that often requires chemical conjugation strategies.
For researchers and drug developers, a thorough understanding of these two distinct technologies is crucial for selecting the most appropriate tool for their gene silencing needs. Future advancements in the delivery and chemical modification of both PNAs and siRNAs will continue to expand their therapeutic and research applications.
References
- 1. What is siRNA? A Guide to RNA Interference Technology [synapse.patsnap.com]
- 2. Small interfering RNA - Wikipedia [en.wikipedia.org]
- 3. RNA interference - Wikipedia [en.wikipedia.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antisense inhibition of gene expression in bacteria by PNA targeted to mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Peptide Sequence on Functional siRNA Delivery and Gene Knockdown with Cyclic Amphipathic Peptide Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 18. youtube.com [youtube.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Peptide-PNA Conjugates for Cellular Delivery and Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
While specific data on a compound denoted as "MeOSuc-AAPM-PNA" is not available in peer-reviewed literature, the underlying concept revolves around conjugating a peptide to a Peptide Nucleic Acid (PNA) to enhance its therapeutic efficacy. The "MeOSuc-AAP" component refers to a methoxysuccinyl-Ala-Ala-Pro peptide sequence, which has been identified in the context of proteinase K inhibitors[1][2]. However, the primary challenge in harnessing the potential of PNAs, which are synthetic DNA/RNA analogs with a neutral peptide backbone, is their poor cellular uptake[3][4].
To address this limitation, PNAs are often conjugated with cell-penetrating peptides (CPPs). This guide provides a comparative overview of the efficacy of various well-documented peptide-PNA conjugates, focusing on their ability to enter cells and modulate gene expression.
Overview of Peptide-PNA Conjugates
Peptide Nucleic Acids (PNAs) offer high binding affinity and specificity to target DNA or RNA sequences and are resistant to enzymatic degradation[4][5]. However, their neutral backbone hinders spontaneous passage across cell membranes. Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and are used as delivery vectors for various molecular cargoes, including PNAs[4][6]. The conjugation of a CPP to a PNA molecule is a key strategy to improve its bioavailability and intracellular activity[3].
Comparative Efficacy of Different Peptide-PNA Conjugates
The effectiveness of a peptide-PNA conjugate is influenced by the choice of CPP, the nature of the linker, and the target cell type. Below is a summary of quantitative data from studies comparing different CPP-PNA conjugates.
Table 1: Cellular Uptake and Antisense Activity of Various CPP-PNA Conjugates
| CPP Conjugate | PNA Target & Assay | Concentration | Outcome | Cell Line | Reference |
| Transportan-PNA | Luciferase Splice Correction | 1-2 µM | Maximum luciferase signal (most potent) | HeLa | [7] |
| (d-Arg)9-PNA | Luciferase Splice Correction | 5 µM | One-third of Transportan's signal | HeLa | [7] |
| pTat-PNA | Luciferase Splice Correction | > 5 µM | Significantly lower efficacy than Transportan | HeLa | [7] |
| KFF-PNA | Luciferase Splice Correction | > 5 µM | Significantly lower efficacy than Transportan | HeLa | [7] |
| Penetratin-PNA | Luciferase Splice Correction | Not specified | Minimal to no activity | HeLa | [7] |
| TAT-anti-gyrA PNA | Antimicrobial Activity (CFU reduction) | 5 µM | Effective against most S. pyogenes strains | S. pyogenes | [6] |
| K8-anti-gyrA PNA | Antimicrobial Activity (CFU reduction) | 5 µM | Effective against most S. pyogenes strains | S. pyogenes | [6] |
| (RXR)4XB-anti-gyrA PNA | Antimicrobial Activity (CFU reduction) | 5 µM | Effective against all tested S. pyogenes strains | S. pyogenes | [6] |
| C9-PNA-FITC | Cellular Uptake (Flow Cytometry) | 0.5 µM | Efficient uptake | U87MG | [8][9] |
| dK4-PNA-FITC | Cellular Uptake (Flow Cytometry) | 0.5 µM | Lower uptake compared to C9-PNA | U87MG | [8] |
Signaling Pathways and Mechanisms of Action
Peptide-PNA conjugates primarily function through antisense or antigene mechanisms to modulate gene expression.
-
Antisense Mechanism: The PNA strand binds to a complementary sequence on a target mRNA molecule. This steric blockade can inhibit translation by preventing ribosome assembly or progression, or it can modulate splicing by masking splice sites[3].
-
Antigene Mechanism: The PNA can bind to a specific gene sequence within chromosomal DNA, forming a PNA-DNA-PNA triplex or a strand-invaded duplex. This can inhibit transcription by physically blocking the transcriptional machinery[10][11].
Below is a diagram illustrating the general mechanism of action for a CPP-PNA conjugate targeting an mRNA for translation inhibition.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing efficacy data. Below are outlines of common experimental protocols used to evaluate peptide-PNA conjugates.
Protocol 1: Cellular Uptake Analysis via Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled peptide-PNA conjugates.
-
Cell Culture: Plate cells (e.g., U87MG) in a suitable medium and allow them to adhere overnight.
-
Treatment: Incubate the cells with a fluorescently labeled peptide-PNA conjugate (e.g., C9-PNA-FITC at 0.5 µM) for a defined period (e.g., 2 hours) at 37°C[8][9].
-
Washing: Wash the cells multiple times with phosphate-buffered saline (PBS) to remove non-internalized conjugates.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized conjugate.
-
Controls: Include untreated cells as a negative control and cells treated under conditions that inhibit endocytosis (e.g., at 4°C or with metabolic inhibitors like sodium azide) to elucidate the uptake mechanism[8][9].
Protocol 2: Splice-Correction Luciferase Reporter Assay
This assay measures the antisense activity of a peptide-PNA conjugate by quantifying the restoration of a reporter gene's function.
-
Cell Line: Use a cell line (e.g., HeLa pLuc705) that stably expresses a luciferase gene interrupted by an aberrant intron, which, when spliced incorrectly, prevents the production of a functional enzyme[7].
-
Treatment: Treat the cells with varying concentrations of the peptide-PNA conjugate designed to block the aberrant splice site.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for uptake, nuclear localization, and antisense activity.
-
Cell Lysis: Lyse the cells to release the cellular contents, including any expressed luciferase.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of correctly spliced luciferase mRNA and, therefore, the antisense efficacy of the PNA conjugate.
-
Controls: Use an untreated control to measure baseline luciferase activity and a mismatch PNA sequence control to ensure sequence specificity.
Conclusion
The conjugation of peptides to PNAs is a critical strategy for overcoming the barrier of cellular delivery. As the data indicates, the choice of CPP significantly impacts the efficacy of the PNA conjugate, with peptides like Transportan and certain arginine-rich peptides demonstrating high potency. The experimental workflows provided offer standardized methods for evaluating and comparing the performance of novel peptide-PNA conjugates. While a direct comparison involving "this compound" is not possible due to a lack of available data, the principles and comparative data for other peptide-PNA constructs provide a valuable framework for researchers in the field of gene therapy and drug development.
References
- 1. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide nucleic acid conjugates and their antimicrobial applications—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Different Cell-Penetrating Peptides on the Antimicrobial Efficiency of PNAs in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AntimiR-155 Cyclic Peptide–PNA Conjugate: Synthesis, Cellular Uptake, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Validating the Specificity of MeOSuc-AAPV-pNA Binding: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, particularly human neutrophil elastase (HNE), the selection of a highly specific and reliable substrate is paramount for accurate enzymatic activity assessment. This guide provides a comprehensive comparison of the chromogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) with alternative substrates. We present supporting experimental data, detailed protocols, and visualizations to facilitate informed decisions in experimental design.
Executive Summary
MeOSuc-AAPV-pNA is a widely utilized chromogenic substrate for measuring the activity of human neutrophil elastase and other related serine proteases. Its specificity is primarily conferred by the tetrapeptide sequence Ala-Ala-Pro-Val, which mimics the preferred cleavage site of HNE. Upon enzymatic cleavage C-terminal to the valine residue, the p-nitroanilide (pNA) moiety is released, resulting in a yellow product that can be quantified spectrophotometrically at approximately 405 nm. While MeOSuc-AAPV-pNA is a robust and cost-effective tool, its specificity is not absolute. This guide explores its binding characteristics in comparison to other enzymes and alternative substrates to provide a clearer understanding of its experimental utility.
Data Presentation: Comparative Enzyme Kinetics
The specificity of an enzyme substrate is best evaluated by comparing its kinetic parameters (Km, kcat, and kcat/Km) across different enzymes. A lower Km value indicates a higher binding affinity, while a higher kcat/Km value signifies greater catalytic efficiency. The following table summarizes the kinetic data for MeOSuc-AAPV-pNA with its primary target, Human Neutrophil Elastase (HNE), and two common off-target enzymes, Porcine Pancreatic Elastase (PPE) and Proteinase 3 (PR3).
Table 1: Kinetic Parameters of MeOSuc-AAPV-pNA with Various Serine Proteases
| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |
| Human Neutrophil Elastase (HNE) | 0.17 | 8.5 | 50,000 | 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij 35, pH 7.5, 25°C | [1] |
| Porcine Pancreatic Elastase (PPE) | 0.092 | 25 | 270,000 | 0.2 M Tris, pH 8.0, 25°C | [1] |
| Human Proteinase 3 (hPR3) | Not explicitly found | Not explicitly found | 400 ± 22 | 60 mM Tris, 80 mM NaCl, pH 8.0 | [2] |
| Murine Proteinase 3 (mPR3) | Not explicitly found | Not explicitly found | 5464 ± 977 | 60 mM Tris, 80 mM NaCl, pH 8.0 | [2] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition, and ionic strength). The data presented is compiled from different sources and should be used for comparative purposes with this in mind.
Table 2: Comparison of MeOSuc-AAPV-pNA with Alternative HNE Substrates
| Substrate | Detection Method | Enzyme | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| MeOSuc-AAPV-pNA | Colorimetric | Human Leukocyte Elastase | 170[1] | 50,000[1] | Cost-effective, straightforward assay | Lower sensitivity than fluorogenic substrates |
| MeOSuc-AAPV-AMC | Fluorogenic | Human Leukocyte Elastase | 362[3] | Not explicitly found | Higher sensitivity | Requires a fluorometer, potential for fluorescent interference |
| MeOSuc-AAPV-AFC | Fluorogenic | Leukocyte Elastase | 130 | Not explicitly found | High sensitivity | Requires a fluorometer, potential for fluorescent interference |
Experimental Protocols
Protocol for Determining Kinetic Parameters of HNE with MeOSuc-AAPV-pNA
This protocol provides a standard method for measuring the kinetic parameters (Km and Vmax) of human neutrophil elastase using MeOSuc-AAPV-pNA in a 96-well microplate format.[3][4]
Materials:
-
Human Neutrophil Elastase (HNE)
-
MeOSuc-AAPV-pNA
-
Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to create a 20 mM stock solution.[3]
-
Enzyme Solution: Prepare a stock solution of HNE in a suitable buffer and dilute it to the desired working concentration in Assay Buffer immediately before use.
-
Substrate Dilutions: Prepare a series of dilutions of the MeOSuc-AAPV-pNA stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.05 mM to 2 mM).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 20 µL of the diluted HNE solution to each well.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 20 µL of each MeOSuc-AAPV-pNA dilution to the respective wells.
-
Immediately begin measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time curve. The concentration of released p-nitroaniline can be calculated using its molar extinction coefficient (ε = 8800 M⁻¹cm⁻¹).[5]
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Mandatory Visualization
Caption: Enzymatic cleavage of MeOSuc-AAPV-pNA by HNE.
Caption: Workflow for an HNE inhibition assay.
Caption: Simplified signaling pathway of HNE in inflammation.
References
Navigating the Specificity Landscape: A Comparative Guide to Off-Target Analysis of MeOSuc-AAPM-PNA
Methodological Approaches to Off-Target Analysis
A thorough off-target analysis of a new chemical probe like MeOSuc-AAPM-PNA necessitates a multi-pronged approach, combining computational (in silico), biochemical (in vitro), and cell-based assays. Each methodology offers distinct advantages and limitations in identifying unintended molecular interactions.
In Silico Profiling
Computational methods provide an initial, cost-effective screening to predict potential off-targets based on structural similarity to known ligands and binding site homology of proteins.
-
Ligand-Based Virtual Screening: This approach compares the chemical structure of this compound against databases of compounds with known protein targets. Similar compounds may have similar off-target profiles.
-
Structure-Based Virtual Screening (Molecular Docking): If the three-dimensional structure of this compound is known or can be modeled, it can be computationally "docked" into the binding sites of a panel of proteins to predict binding affinities. This can help identify potential off-target enzymes or receptors.
In Vitro Profiling
Biochemical assays are essential for confirming the predictions from in silico studies and for providing quantitative data on the interactions between this compound and potential off-target proteins.
-
Broad Kinase and Protease Panels: The most direct method for identifying off-targets is to screen the compound against large, commercially available panels of purified enzymes. For this compound, screening against a comprehensive panel of proteases is critical.
-
Enzyme Inhibition/Substrate Competition Assays: For any identified "hits" from the panel screens, detailed kinetic studies should be performed to determine the potency and mechanism of interaction. This involves measuring inhibition constants (Ki) or substrate kinetics (Km, kcat) for each potential off-target enzyme.
Cell-Based Profiling
Cellular assays are crucial for understanding the effects of a compound in a more biologically relevant context, taking into account factors like cell permeability and metabolism.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of proteins in response to ligand binding. An increase in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
-
Proteome Profiling (e.g., using Activity-Based Probes): This advanced mass spectrometry-based method can identify the protein targets of a compound in complex biological samples by using probes that covalently bind to the active sites of specific enzyme families.
Comparison of Off-Target Analysis Methodologies
| Methodology | Principle | Advantages | Limitations |
| In Silico: Ligand-Based Screening | Compares chemical similarity to compounds with known targets. | High-throughput, cost-effective, provides initial hypotheses. | Reliant on the quality of existing databases, may miss novel interactions. |
| In Silico: Molecular Docking | Predicts binding affinity based on 3D structural information. | Provides structural insights into potential interactions. | Computationally intensive, scoring functions can be inaccurate, requires protein structures. |
| In Vitro: Enzyme Panels | Measures direct interaction with a large number of purified proteins. | Provides quantitative data on potency and selectivity, considered a "gold standard" for biochemical validation. | Can be expensive, may not be representative of the cellular environment, limited by panel composition. |
| Cell-Based: CETSA | Measures target engagement by observing changes in protein thermal stability. | Confirms target engagement in a cellular context, does not require modified compounds. | Can be technically challenging, may not detect all interactions, indirect measure of activity. |
| Cell-Based: Proteome Profiling | Identifies protein targets in a complex biological sample using chemical probes. | Unbiased, identifies targets in their native environment, can provide information on target activity. | Technically complex, requires specialized reagents and instrumentation, may not capture all binding events. |
Experimental Workflow for Off-Target Analysis
A systematic approach to off-target analysis is crucial. The following workflow outlines a logical progression from initial screening to in-depth characterization.
Caption: A phased workflow for comprehensive off-target analysis.
Signaling Pathway Context
Given that the likely primary targets of this compound are proteases, its off-target effects could inadvertently modulate various signaling pathways. For instance, neutrophil elastase, the primary target of the related MeOSuc-AAPV-pNA, is involved in inflammatory processes. Unintended inhibition of other proteases could have wide-ranging cellular consequences. The diagram below illustrates a generic protease-activated signaling cascade that could be perturbed by an off-target interaction.
Caption: A simplified model of a protease-mediated signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 4. Methoxysuccinyl-Ala-Ala-Pro-Val- p- nitroanilide [sigmaaldrich.com]
- 5. N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide elastase substrate 70967-90-7 [sigmaaldrich.com]
MeOSuc-AAPM-PNA: Uncovering Performance in Cellular Applications Remains a Scientific Frontier
A comprehensive review of publicly available scientific literature and manufacturer documentation reveals a significant gap in the understanding of MeOSuc-AAPM-PNA's performance in different cell lines. While identified as a substrate for the serine protease Cathepsin G, there is a notable absence of published experimental data detailing its cellular uptake, cytotoxicity, or comparative efficacy against other substrates or inhibitors in a cellular context.
This compound is commercially available as a biochemical reagent for life science research. Its primary known function is to act as a substrate for Cathepsin G, an enzyme predominantly found in the azurophilic granules of neutrophils and involved in various physiological and pathological processes, including inflammation and immune responses. However, for researchers, scientists, and drug development professionals, the utility of such a molecule is greatly dependent on its performance characteristics within a biological system, specifically within cells.
Currently, key performance indicators for this compound in cell-based assays are not publicly documented. This includes critical data on:
-
Cellular Permeability and Uptake: The efficiency with which this compound crosses the cell membrane in various cell lines is unknown. Understanding the mechanism of uptake, whether through passive diffusion or active transport, is fundamental for its application in intracellular studies.
-
Cytotoxicity: There is no available data on the potential toxic effects of this compound on different cell lines at various concentrations. This information is essential for designing valid experiments and interpreting results accurately.
-
Substrate Efficacy in a Cellular Environment: While it is a substrate for purified Cathepsin G, its performance within the complex intracellular milieu, where it may be subject to competing enzymes or other factors, has not been characterized.
-
Comparative Performance: No studies have been found that compare the performance of this compound to other commercially available Cathepsin G substrates or inhibitors in cell-based assays.
The absence of this critical information prevents the creation of a detailed comparison guide for researchers. To facilitate the use of this compound in cellular research and drug development, future studies would need to address these knowledge gaps.
Hypothetical Experimental Workflow for Characterizing this compound in Cell Lines
Should such research be undertaken, a typical experimental workflow to characterize the performance of this compound would involve several key stages. The following diagram illustrates a logical progression for these experiments.
Caption: A potential workflow for evaluating this compound performance.
Future Outlook
The development of a comprehensive performance profile for this compound in various cell lines would be of significant value to the scientific community. Such data would enable researchers to make informed decisions about its suitability for their specific experimental needs and would pave the way for its potential application in high-throughput screening and drug discovery programs targeting Cathepsin G. Until such studies are published, the use of this compound in cell-based applications will require individual researchers to perform extensive preliminary validation.
Navigating the Cellular Maze: A Comparative Guide to Peptide Nucleic Acid (PNA) Delivery Systems
A critical point of clarification: The term "MeOSuc-AAPM-PNA" as a Peptide Nucleic Acid (PNA) delivery system appears to be based on a misunderstanding. Extensive research indicates that molecules with similar nomenclature, such as MeOSuc-AAPV-pNA, are chromogenic substrates used in enzyme activity assays, specifically for proteases like neutrophil elastase. In these molecules, "pNA" refers to p-nitroanilide, a reporter molecule, not Peptide Nucleic Acid. This guide, therefore, addresses the broader and highly relevant challenge of PNA delivery by comparing established and effective delivery platforms for researchers, scientists, and drug development professionals.
Peptide Nucleic Acids (PNAs) represent a powerful class of synthetic DNA mimics with a neutral polyamide backbone, granting them exceptional stability against enzymatic degradation and high binding affinity to target DNA and RNA sequences. However, this neutral charge and large molecular size severely hamper their ability to cross cell membranes, a critical barrier to their therapeutic application. To overcome this, various delivery strategies have been developed. This guide provides a comparative analysis of three prominent PNA delivery systems: Cell-Penetrating Peptide (CPP) Conjugation , Polymeric Nanoparticle Encapsulation , and Liposomal Formulations .
Comparative Performance of PNA Delivery Systems
The efficacy of a PNA delivery system is determined by several key performance indicators, including delivery efficiency, cellular uptake, stability of the complex, and the ultimate therapeutic or biological effect. The following table summarizes quantitative data from various studies to offer a comparative overview.
| Delivery System | Typical PNA Concentration | Cellular Uptake Efficiency | Endosomal Escape | Serum Stability | Key Advantages | Key Limitations |
| CPP Conjugates | 0.5 - 10 µM | High | Moderate to Low | High (PNA is stable) | High uptake efficiency, direct covalent linkage, relatively simple synthesis.[1][2] | Potential for cytotoxicity, endosomal entrapment can limit cytosolic delivery, uptake can be cell-type dependent.[3][4] |
| Polymeric Nanoparticles | 100 - 500 nM | Moderate to High | Can be enhanced with functionalization | High | Protects PNA from degradation, potential for targeted delivery, sustained release.[5][6] | Complex formulation, potential for toxicity of polymers, particle size and charge must be optimized. |
| Liposomal Formulations | 0.5 - 4 µM | Moderate | Can be enhanced with fusogenic lipids | Moderate to High | Biocompatible, can encapsulate both hydrophilic and hydrophobic molecules, surface can be modified for targeting.[3] | Lower encapsulation efficiency for neutral PNAs, potential for leakage, can be cleared by the reticuloendothelial system. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate PNA delivery systems.
Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the percentage of cells that have internalized fluorescently labeled PNA and the intensity of the fluorescence.
-
Cell Culture: Seed target cells (e.g., HeLa, K562) in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of PNA Complexes: Prepare complexes of fluorescently labeled PNA (e.g., with fluorescein) with the delivery system (CPP conjugate, nanoparticles, or liposomes) at the desired concentrations in serum-free media.
-
Incubation: Remove the culture medium from the cells and replace it with the PNA complex solution. Incubate for a specified period (e.g., 4 hours) at 37°C.
-
Cell Processing: Wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular PNA complexes. Detach the cells using trypsin-EDTA.
-
Flow Cytometry: Resuspend the cells in PBS containing 1% bovine serum albumin. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
Confocal Microscopy for Intracellular Localization
This method visualizes the subcellular distribution of the delivered PNA, helping to determine if it has escaped endosomes.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Incubation with PNA: Treat the cells with fluorescently labeled PNA complexes as described above.
-
Staining: After incubation, wash the cells with PBS. To visualize endosomes, incubate the cells with a marker such as LysoTracker Red for 30-60 minutes. To visualize the nucleus, stain with DAPI.
-
Imaging: Mount the coverslips on microscope slides and observe under a confocal microscope. Co-localization of the PNA fluorescence with the endosomal marker will appear as yellow/orange in merged images, indicating endosomal entrapment. PNA fluorescence in the cytoplasm or nucleus indicates successful delivery.
Antisense/Antigene Activity Assay (e.g., Luciferase Reporter Assay)
This functional assay measures the biological activity of the delivered PNA.
-
Cell Transfection: Co-transfect cells with a reporter plasmid (e.g., pGL3) containing the target sequence for the PNA upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
PNA Delivery: After 24 hours, treat the transfected cells with the PNA delivery systems.
-
Lysis and Measurement: After 24-48 hours of PNA treatment, lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: A decrease in the target luciferase signal (normalized to the control) indicates successful antisense or antigene activity of the delivered PNA.
Visualizing the Pathways and Processes
Diagrams created using Graphviz help to illustrate complex biological pathways and experimental workflows.
Caption: Experimental workflow for evaluating PNA delivery systems.
Caption: Cellular uptake and mechanism of action for PNA.
References
In-depth Analysis of MeOSuc-AAPM-PNA: Data Unavailable in Public Scientific Literature
Following a comprehensive search of public scientific databases, chemical registries, and academic journals, it has been determined that there is no available scientific literature, experimental data, or detailed information regarding the long-term effects of a compound identified as "MeOSuc-AAPM-PNA." The name does not correspond to any registered or published molecule for which biological data has been released.
A product listing for "this compound" was found on a single biochemical vendor website, providing a chemical formula and a CAS number. However, further investigation into these identifiers did not yield any associated scientific studies, safety data, or mechanism of action. This suggests that "this compound" may be an internal product code, a highly novel and unpublished compound, or a misnomer.
Given the absence of foundational data, it is not possible to provide the requested comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams specific to this compound.
A General Comparison of Modified Peptide Nucleic Acids (PNAs)
While information on this compound is unavailable, the "PNA" component of the name likely refers to Peptide Nucleic Acid . PNAs are synthetic DNA mimics with a neutral peptide-like backbone instead of the negatively charged sugar-phosphate backbone of DNA and RNA.[1][2][3] This fundamental difference grants them unique properties, such as high binding affinity to complementary nucleic acid strands and strong resistance to degradation by nucleases and proteases.[3][4]
However, the neutral backbone also presents challenges, primarily poor water solubility and inefficient cellular uptake, which are significant hurdles for therapeutic applications.[4][5] To overcome these limitations, researchers have developed numerous chemical modifications to the basic PNA structure. These modifications aim to enhance solubility, improve cell penetration, and increase target-binding specificity. A comparison of common PNA modification strategies is presented below as an alternative guide for researchers in the field.
Table 1: Comparison of Common PNA Modification Strategies
| Modification Strategy | Primary Goal(s) | Advantages | Disadvantages/Limitations |
| Conjugation with Cell-Penetrating Peptides (CPPs) | Enhance cellular uptake | Significantly improves intracellular delivery of PNA.[6][7] | Can be cell-type dependent; risk of endosomal entrapment; potential for toxicity.[6][8] |
| Cationic Backbone Modifications (e.g., Guanidinium) | Enhance cellular uptake and solubility | Improves electrostatic interactions with cell membranes; increases water solubility.[1] | Can alter binding specificity; potential for off-target effects. |
| Gamma (γ) Modifications (e.g., mini-PEG) | Improve solubility, binding affinity, and pharmacokinetics | Enhances water solubility and can improve triplex formation for gene editing applications.[6][9] | Synthesis can be complex; may alter the precise geometry of DNA/RNA binding. |
| Conjugation with Lipids / Lipophilic Groups | Enhance cellular uptake | Promotes uptake across the cell membrane and can aid in endosomal escape.[1] | Can lead to aggregation; may affect biodistribution and toxicity profiles. |
Key Experimental Protocols for Assessing Modified PNAs
Evaluating the long-term effects and performance of any novel PNA requires a series of standardized experiments. Below are generalized protocols for key assays.
Cellular Uptake and Subcellular Localization Assay
-
Objective: To quantify the efficiency of PNA entry into cells and determine its location (e.g., cytoplasm, nucleus).
-
Methodology:
-
Synthesize the PNA with a fluorescent label (e.g., FITC, Cy5).
-
Incubate cultured cells (e.g., HeLa, A549) with the fluorescently-labeled PNA at various concentrations and time points.
-
Wash cells thoroughly to remove non-internalized PNA.
-
Analyze cellular fluorescence using flow cytometry to quantify uptake efficiency.
-
Image cells using confocal microscopy to determine subcellular localization. Co-stain with nuclear (e.g., DAPI) and endosomal (e.g., LysoTracker) markers to assess endosomal entrapment.
-
In Vitro Stability Assay
-
Objective: To assess the resistance of the modified PNA to enzymatic degradation.
-
Methodology:
-
Incubate the PNA oligomer in relevant biological fluids, such as human serum or cell lysate, at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analyze the integrity of the PNA at each time point using High-Performance Liquid Chromatography (HPLC) or gel electrophoresis.
-
Calculate the half-life of the PNA by quantifying the amount of intact PNA over time.
-
Target Engagement & Efficacy (Antisense Model)
-
Objective: To measure the ability of the PNA to bind to its target mRNA and inhibit protein expression.
-
Methodology:
-
Select a target gene and design a PNA sequence complementary to its mRNA.
-
Treat cells with the antisense PNA.
-
After a suitable incubation period (e.g., 24-72 hours), harvest the cells.
-
Measure target mRNA levels using quantitative real-time PCR (qRT-PCR) to assess transcript knockdown.
-
Measure target protein levels using Western Blot or ELISA to assess the functional outcome of mRNA knockdown.
-
Visualizing PNA Mechanisms and Workflows
Diagrams created using Graphviz help to clarify complex biological processes and experimental designs.
Caption: General mechanism of action for an antisense Peptide Nucleic Acid (PNA).
Caption: Standard experimental workflow for evaluating a modified PNA.
References
- 1. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 4. Potential of Peptide Nucleic Acids in Future Therapeutic Applications [apb.tbzmed.ac.ir]
- 5. Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Battle for miRNA Inhibition: PNA-Based Inhibitors Versus Antagomirs
For researchers, scientists, and drug development professionals navigating the landscape of microRNA (miRNA) therapeutics, the choice of an effective inhibitory molecule is paramount. This guide provides a comprehensive comparison of two leading classes of miRNA inhibitors: Peptide Nucleic Acid (PNA)-based inhibitors and antagomirs. By examining their mechanisms of action, performance data from preclinical studies, and key experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific research and development needs.
Introduction to miRNA Inhibition
MicroRNAs are small non-coding RNAs that play a crucial role in regulating gene expression by binding to messenger RNA (mRNA), leading to translational repression or degradation. Dysregulation of miRNA expression is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases, making them attractive therapeutic targets. The goal of miRNA inhibition is to specifically block the function of a disease-associated miRNA, thereby restoring the normal expression of its target genes. Two of the most potent and widely studied classes of miRNA inhibitors are PNA-based inhibitors and antagomirs.
Mechanism of Action: A Tale of Two Strategies
PNA-based inhibitors and antagomirs employ distinct strategies to silence miRNA activity.
PNA-Based Inhibitors: The Steric Blockers
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide backbone.[1] This unique structure confers high binding affinity and specificity to complementary nucleic acid sequences, along with exceptional resistance to enzymatic degradation by nucleases and proteases.[2] PNA-based miRNA inhibitors function primarily through a steric hindrance mechanism. By binding with high affinity to the mature miRNA, they physically block the miRNA from incorporating into the RNA-induced silencing complex (RISC) or from binding to its target mRNA.[3] This prevents the miRNA from exerting its regulatory function.
Antagomirs: The Degradation Inducers
Antagomirs are chemically modified, single-stranded RNA oligonucleotides that are complementary to a specific mature miRNA.[4] These modifications, which often include 2'-O-methylation, phosphorothioate linkages, and a 3'-cholesterol conjugation, enhance their stability, cellular uptake, and binding affinity.[4] The primary mechanism of action for antagomirs is the degradation or sequestration of the target miRNA. Upon binding to the miRNA, the antagomir-miRNA duplex can be recognized and degraded by cellular machinery. Additionally, the high-affinity binding can sequester the miRNA, preventing its association with the RISC complex.
Performance Comparison: A Data-Driven Overview
Table 1: In Vitro Performance of PNA-Based Inhibitors and Antagomirs
| Parameter | PNA-Based Inhibitor (Example) | Antagomir (Example) | Citation |
| Target miRNA | miR-155 | miR-22-3p | [3][5] |
| Cell Line | SUDHL-5 (human lymphoma) | Ovine myoblasts | [3][5] |
| Concentration | 2.5 nmol equivalent | 500 nM | [3][5] |
| % miRNA Inhibition | ~72% reduction in miR-155 levels | Downregulated miR-22-3p expression | [3][5] |
| Effect on Target | 2-fold increase in FOXO3A mRNA | Upregulated ACVR2A mRNA | [3][5] |
Table 2: In Vivo Performance of PNA-Based Inhibitors and Antagomirs
| Parameter | PNA-Based Inhibitor (Example) | Antagomir (Example) | Citation |
| Target miRNA | miR-155 | miR-103/107 | [3][6] |
| Animal Model | Xenograft mouse model (lymphoma) | C57BL/6J mice | [3][6] |
| Dose & Administration | Systemic delivery of PLGA NPs containing PNA | Not specified | [3][6] |
| % miRNA Inhibition | Reduced miR-155 levels in tumors | ~70% reduction in heart, >95% in liver | [3][6] |
| Therapeutic Outcome | Reduced tumor growth | Impaired cardiac function in healthy mice | [3][6] |
Note: The data presented is from separate studies and not from a direct head-to-head comparison. The efficacy of each inhibitor is highly dependent on the specific sequence, chemical modifications, delivery method, and experimental model.
Experimental Protocols: A Guide to Evaluation
Evaluating the efficacy of miRNA inhibitors requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Luciferase Reporter Assay for Target Validation
This assay confirms that the miRNA inhibitor can effectively de-repress the translation of a target mRNA.[7][8]
-
Principle: A reporter plasmid is constructed containing a luciferase gene followed by the 3' UTR of the target mRNA, which includes the miRNA binding site. Cells are co-transfected with this reporter plasmid and either the PNA inhibitor or the antagomir. If the inhibitor is effective, it will block the endogenous miRNA, leading to increased luciferase expression and a stronger light signal.
-
Protocol:
-
Construct Preparation: Clone the 3' UTR of the target gene downstream of the luciferase gene in a suitable reporter vector.
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the reporter plasmid and the miRNA inhibitor (PNA or antagomir) using a suitable transfection reagent. Include appropriate controls (e.g., a scrambled sequence inhibitor).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a commercial luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase). Compare the luciferase activity in cells treated with the inhibitor to the control-treated cells.
-
Quantitative Real-Time PCR (qRT-PCR) for miRNA and mRNA Expression
qRT-PCR is used to quantify the levels of the target miRNA and its downstream target mRNA following inhibitor treatment.[9][10]
-
Principle: This technique measures the amount of a specific RNA molecule in a sample. For miRNA expression, a specific reverse transcription step is required due to the small size of miRNAs. For mRNA expression, standard reverse transcription is used.
-
Protocol:
-
Cell Treatment: Treat cultured cells with the PNA inhibitor or antagomir at various concentrations and time points.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Reverse Transcription (RT):
-
For miRNA: Use a specific stem-loop RT primer for the target miRNA to generate cDNA.
-
For mRNA: Use random primers or oligo(dT) primers to generate cDNA.
-
-
qPCR: Perform real-time PCR using specific primers for the target miRNA or mRNA and a suitable fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).
-
Data Analysis: Normalize the expression of the target miRNA to a small nuclear RNA (e.g., U6) and the target mRNA to a housekeeping gene (e.g., GAPDH). Calculate the fold change in expression compared to control-treated cells using the ΔΔCt method.
-
Western Blot for Target Protein Expression
Western blotting is used to assess the protein levels of the miRNA target, providing a direct measure of the functional consequence of miRNA inhibition.[11][12]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects a specific protein using an antibody.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the miRNA inhibitor and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH). Compare the protein levels in inhibitor-treated cells to control-treated cells.
-
Signaling Pathway Example: Inhibition of miR-21 in Cancer
miR-21 is a well-known oncomiR that is overexpressed in many cancers. It promotes tumor growth and inhibits apoptosis by targeting several tumor suppressor genes, including PTEN. The inhibition of miR-21 can restore PTEN expression, which in turn inhibits the pro-survival PI3K/Akt signaling pathway.
Conclusion
Both PNA-based inhibitors and antagomirs represent powerful tools for miRNA inhibition, each with its own set of advantages. PNAs offer exceptional stability and high binding affinity, acting as potent steric blockers. Antagomirs, with their extensive chemical modifications, are highly effective at promoting miRNA degradation and have been widely used in vivo. The choice between these two platforms will depend on the specific research question, the target miRNA and tissue, and the desired duration of the inhibitory effect. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these promising therapeutic agents. As research in this field continues to advance, a deeper understanding of the nuances of each inhibitor class will be crucial for the successful translation of miRNA-targeted therapies from the laboratory to the clinic.
References
- 1. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miRNA Inhibition in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next generation miRNA inhibition using short anti-seed PNAs encapsulated in PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miRNA Antagomir [sbsgenetech.com]
- 5. Frontiers | Use of AgomiR and AntagomiR technologies to alter satellite cell proliferation in vitro, miRNA expression, and muscle fiber hypertrophy in intrauterine growth-restricted lambs [frontiersin.org]
- 6. AntagomiR-103 and -107 Treatment Affects Cardiac Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. Quantitative RT-PCR methods for mature microRNA expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Validation of MicroRNA Targets: Analysis of MicroRNA Targets Through Western Blotting | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of PNA-Based Gene Editing and Current Gene Therapies for β-Thalassemia
For Immediate Release
A deep dive into the evolving landscape of β-thalassemia treatments, this guide offers a comparative analysis of a novel Peptide Nucleic Acid (PNA)-based in vivo gene editing platform against established ex vivo gene therapies, including those utilizing CRISPR/Cas9 and lentiviral vectors. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative performance, experimental methodologies, and underlying mechanisms of these innovative therapeutic strategies.
This comparison focuses on a preclinical PNA-based gene editing approach targeting the correction of the β-globin gene mutation and benchmarks it against the clinically approved or late-stage clinical trial therapies: Exagamglogene autotemcel (exa-cel), a CRISPR/Cas9-based therapy, and Betibeglogene autotemcel (beti-cel), a lentiviral-based gene addition therapy.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of the PNA-based in vivo gene editing approach and the ex vivo CRISPR/Cas9 and lentiviral vector-based therapies for β-thalassemia. Data for the PNA-based therapy is derived from preclinical mouse models, while the data for CRISPR/Cas9 and lentiviral therapies are from human clinical trials.
| Feature | PNA-Based In Vivo Gene Editing (Preclinical) | CRISPR/Cas9 (Exa-cel - Clinical Trial) | Lentiviral Gene Therapy (Beti-cel - Clinical Trial) |
| Therapeutic Strategy | In vivo correction of the HBB gene mutation. | Ex vivo editing of the BCL11A erythroid enhancer to induce fetal hemoglobin (HbF). | Ex vivo addition of a functional HBB gene. |
| Delivery Method | Intravenous injection of nanoparticles containing PNA and donor DNA. | Autologous CD34+ hematopoietic stem and progenitor cells (HSPCs) edited ex vivo and reinfused after myeloablative conditioning. | Autologous CD34+ cells transduced ex vivo with a lentiviral vector and reinfused after myeloablative conditioning. |
| Efficacy Endpoint | Correction of anemia, normalized hemoglobin levels, and reduced splenomegaly in mice.[1][2][3][4] | Transfusion independence in patients.[5][6][7][8] | Transfusion independence in patients.[9][10][11] |
| Gene Correction/Editing Efficiency | Up to 7% β-globin gene correction in hematopoietic stem cells (HSCs).[4] | High levels of allelic editing in bone marrow and blood (approx. 80% of alleles modified in CD34+ cells).[8] | Vector copy number (VCN) dependent; higher VCN correlates with better outcomes. |
| Hemoglobin Levels | Sustained elevation of blood hemoglobin levels into the normal range in mice.[4] | Mean total hemoglobin levels of 13.1 g/dL, with mean HbF levels of 11.9 g/dL in patients who achieved transfusion independence.[5] | Stable gene therapy-derived hemoglobin production in patients achieving transfusion independence.[11] |
| Off-Target Effects | Reported to have extremely low off-target effects.[1][4] | No evidence of off-target editing reported in clinical trials.[8] | Potential for insertional mutagenesis, though no malignancies have been reported in β-thalassemia trials.[11] |
| Safety Profile | Minimally invasive approach with no myeloablative conditioning in preclinical models.[2] | Adverse events are primarily related to the myeloablative conditioning regimen (e.g., febrile neutropenia).[6] | Adverse events are mainly associated with the myeloablative conditioning regimen. Long-term monitoring for insertional oncogenesis is ongoing.[11][12] |
Signaling Pathways and Mechanisms of Action
The therapeutic effect of each modality is achieved through distinct molecular pathways. Understanding these differences is crucial for evaluating their potential and limitations.
PNA-Mediated Gene Editing
PNA-based gene editing is a non-enzymatic approach that relies on the cell's endogenous DNA repair mechanisms.[13][14] A triplex-forming PNA molecule invades the double-stranded DNA at the target site, creating a displaced DNA strand (a P-loop).[15] This unusual DNA structure is recognized by the cell's repair machinery, including the Nucleotide Excision Repair (NER) pathway.[13][14] In the presence of a co-delivered donor DNA template, this process can lead to Homology Directed Repair (HDR), resulting in the precise correction of the gene mutation.[1][2]
CRISPR/Cas9-Mediated Gene Editing
The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence.[16] The Cas9 enzyme then creates a double-strand break (DSB) in the DNA.[17][18] In the case of exa-cel, the DSB is introduced in the erythroid enhancer of the BCL11A gene, a repressor of fetal hemoglobin.[5] The cell's primary repair mechanism for such breaks is the error-prone Non-Homologous End Joining (NHEJ) pathway, which often results in small insertions or deletions (indels).[19][20] These indels disrupt the enhancer, leading to the downregulation of BCL11A expression and subsequent reactivation of fetal hemoglobin production.[8]
Lentiviral Vector-Mediated Gene Addition
This approach does not edit the existing faulty gene but rather introduces a new, functional copy of the β-globin gene (HBB) into the patient's hematopoietic stem cells.[9] A lentiviral vector, a disabled virus, is used to deliver the therapeutic gene.[21] The vector integrates the new gene into the host cell's genome.[9] When the modified stem cells differentiate into red blood cells, they can produce functional adult hemoglobin (HbA).
Experimental Protocols
The methodologies for these gene therapies differ significantly, primarily in their in vivo versus ex vivo nature.
PNA-Based In Vivo Gene Editing (Preclinical Mouse Model)
-
Preparation of the Therapeutic Agent: Triplex-forming PNAs and a donor DNA sequence are encapsulated within biocompatible nanoparticles.[2]
-
Administration: The nanoparticle formulation is administered to β-thalassemic mice via intravenous injection.[2][4]
-
In Vivo Gene Correction: The nanoparticles deliver the PNA and donor DNA to hematopoietic stem cells in vivo, where gene correction occurs.[1]
-
Monitoring: The therapeutic effect is monitored by measuring hemoglobin levels, reticulocyte counts, and spleen size. The efficiency of gene correction is determined by analyzing the DNA from hematopoietic stem cells.[4]
CRISPR/Cas9 and Lentiviral Ex Vivo Gene Therapy (Clinical Protocol)
-
HSPC Collection: Hematopoietic stem and progenitor cells (HSPCs) are collected from the patient's peripheral blood after mobilization with specific drugs.[22]
-
Ex Vivo Gene Modification:
-
Quality Control: The modified cells undergo rigorous testing to ensure viability, purity, and the desired genetic modification.[22]
-
Myeloablative Conditioning: The patient receives high-dose chemotherapy to eliminate the existing bone marrow, creating space for the modified cells to engraft.[22]
-
Cell Infusion: The gene-modified HSPCs are infused back into the patient.[21]
-
Engraftment and Monitoring: The patient is closely monitored for engraftment of the new cells, recovery of blood counts, and long-term therapeutic effects and safety.[6][12]
Conclusion
PNA-based in vivo gene editing represents a promising future direction for the treatment of β-thalassemia, potentially offering a less invasive alternative to current ex vivo approaches by eliminating the need for myeloablative conditioning. While still in the preclinical stage, the high specificity and low off-target activity observed in mouse models are encouraging. In contrast, CRISPR/Cas9 and lentiviral-based therapies have already demonstrated significant clinical benefit, with many patients achieving transfusion independence. The long-term safety and durability of all these approaches will continue to be a key area of investigation as the field of gene therapy for β-thalassemia advances. This guide provides a foundational comparison to aid in the ongoing evaluation and development of these transformative treatments.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Gene-editing method cures thalassemia in mice | MDedge [mdedge.com]
- 3. In vivo correction of anaemia in β-thalassemic mice by γPNA-mediated gene editing with nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. CRISPR-Cas9 Gene Editing for Sickle Cell Disease and β-Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GENE THERAPY AND GENE EDITING FOR β THALASSEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Future of Gene Therapy for Transfusion-Dependent Beta-Thalassemia: The Power of the Lentiviral Vector for Genetically Modified Hematopoietic Stem Cells [frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. A phase 1 trial of lentiviral globin gene therapy with reduced intensity conditioning in adults with transfusion dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epigenie.com [epigenie.com]
- 16. Efficient CRISPR-Cas9-based genome editing of β-globin gene on erythroid cells from homozygous β039-thalassemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA repair pathway choices in CRISPR-Cas9 mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Repair Pathway Choices in CRISPR-Cas9-Mediated Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. Development of Gene Therapy for Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. A preclinical approach for gene therapy of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of MeOSuc-AAPM-PNA: A Procedural Guide
For researchers and laboratory professionals handling MeOSuc-AAPM-PNA (N-Methoxysuccinyl-Ala-Ala-Pro-Met-p-nitroanilide), a substrate used in cathepsin G activity assays, ensuring its proper disposal is crucial for laboratory safety and environmental protection.[1][2] This guide provides a clear, step-by-step process for the safe disposal of this compound, based on established safety data.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. Understanding these characteristics is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 70967-91-8 |
| Molecular Formula | C27H38N6O9S |
| Molecular Weight | 622.69 g/mol |
| Storage Conditions | -20°C |
Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] Discharging this chemical into sewer systems or the environment must be strictly avoided.[3]
Workflow for Disposal of this compound
Handling of Spills and Contaminated Materials
In the event of a spill, it is important to prevent the chemical from entering drains.[3] Spilled material should be collected and placed in a suitable, closed container for disposal.[3] All sources of ignition should be removed, and spark-proof tools should be used during cleanup.[3]
Contaminated clothing should be removed immediately, and the affected skin should be washed with soap and plenty of water.[3]
Packaging that has contained this compound should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3]
First-Aid Measures
In case of accidental exposure to this compound, the following first-aid measures should be taken:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Regulatory Information
It is important to note that this compound is not listed in the following chemical inventories:
-
European Inventory of Existing Commercial Chemical Substances (EINECS)[3]
-
United States Toxic Substances Control Act (TSCA) Inventory[3]
-
China Catalog of Hazardous chemicals 2015[3]
-
New Zealand Inventory of Chemicals (NZIoC)[3]
-
Philippines Inventory of Chemicals and Chemical Substances (PICCS)[3]
-
Vietnam National Chemical Inventory[3]
-
Chinese Chemical Inventory of Existing Chemical Substances (China IECSC)[3]
-
Korea Existing Chemicals List (KECL)[3]
Disposal must be carried out in accordance with all applicable local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling MeOSuc-AAPM-PNA
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against splashes or airborne powder. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are required. Double-gloving is recommended, especially when handling the solid compound or concentrated solutions.[1][2] |
| Body Protection | Lab Coat | A standard laboratory coat is mandatory to protect skin and clothing from contamination.[1][3] |
| Respiratory Protection | Fume Hood | Always handle the solid (lyophilized powder) form of MeOSuc-AAPM-PNA and prepare solutions within a certified chemical fume hood to prevent inhalation of aerosolized particles.[1] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is critical for personnel safety and to maintain the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, thoroughly review the available safety information for similar compounds. Ensure the designated workspace, typically a chemical fume hood, is clean and uncluttered.[3]
-
Donning PPE: Put on all required PPE as detailed in the table above.[3]
-
Weighing: If working with the lyophilized powder, carefully weigh the required amount within the fume hood to minimize the generation of dust.
-
Reconstitution: When preparing a solution, add the solvent (e.g., DMSO) slowly to the vial containing the powder.[4] Keep the vial capped and mix by gentle vortexing or inversion until fully dissolved.
-
Use in Assays: When using the this compound solution, exercise caution to avoid splashes and aerosols.
-
Clean-up: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent, such as 70% ethanol, followed by a suitable cleaning agent. Dispose of all cleaning materials as hazardous waste.
Storage:
-
Solid Form: Store the lyophilized powder at -20°C in a tightly sealed container.
-
Solutions: For reconstituted solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or colder.[5]
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous due to the potential presence of p-nitroanilide.[1] Improper disposal can lead to environmental contamination and health risks.[6]
Step-by-Step Disposal Procedure:
-
Liquid Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for all liquid waste containing this compound.
-
The container must be made of a compatible material (e.g., polyethylene) with a secure, leak-proof cap.
-
The label should clearly state "Hazardous Waste," "this compound waste," and list "p-nitroanilide" as the hazardous component.
-
Do not pour any waste down the drain.
-
-
Solid Waste Collection:
-
Collect all contaminated solid waste, including pipette tips, gloves, wipes, and any other disposable materials, in a separate, dedicated hazardous waste container.
-
Label this container as "Hazardous Solid Waste," "this compound Debris," and note the presence of p-nitroanilide.
-
-
Container Sealing and Storage:
-
Securely seal both liquid and solid waste containers.
-
Store the sealed containers in a designated and secure satellite accumulation area within the laboratory until they are collected by the institution's environmental health and safety (EH&S) department for proper disposal.[1]
-
Experimental Workflow and Safety Protocol
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
